Propyl 2-furoate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-5-11-8(9)7-4-3-6-10-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCVIIISAAEVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210465 | |
| Record name | Propyl 2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, sweet-oily, herbaceous-earthy odour | |
| Record name | Propyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
211.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl 2-furoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly soluble in water; soluble in oils, miscible (in ethanol) | |
| Record name | Propyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.067-1.075 | |
| Record name | Propyl 2-furoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/611/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
615-10-1 | |
| Record name | Propyl 2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-furoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl 2-furoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Propyl 2-furoate | |
| Source | EPA DSSTox | |
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| Record name | Propyl 2-furoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL 2-FUROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73AJ7QL41Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl 2-furoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Introduction: The Convergence of Bio-based Origins and Modern Application
An In-depth Technical Guide to Propyl 2-Furoate: Chemical Properties, Structure, and Synthesis
Propyl 2-furoate, also known as propyl furan-2-carboxylate, is a distinct organic compound characterized by a furan ring attached to a propyl ester.[1][2] As a member of the furoate ester family, it occupies a niche at the intersection of natural products and industrial chemistry. Its origins can be traced to 2-furoic acid, a versatile platform chemical derivable from furfural, which is produced from lignocellulosic biomass such as bran.[3] This bio-based lineage makes propyl 2-furoate and its derivatives subjects of significant interest within the framework of green and sustainable chemistry.[4][5]
Primarily recognized for its organoleptic properties—a sweet, herbaceous, and earthy profile—propyl 2-furoate serves as a flavoring agent in the food and beverage industry.[6][7][8] Beyond this application, its structural motifs are found in numerous pharmacologically active molecules and agrochemicals, positioning it as a valuable intermediate for synthetic chemistry.[5][9] This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's core chemical properties, structural characteristics, synthesis, and spectroscopic signature.
Section 1: Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for any laboratory application. Propyl 2-furoate is a colorless to yellowish liquid under standard conditions.[6][10] Its key identifiers and properties are summarized below, compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | propyl furan-2-carboxylate | PubChem[1] |
| Synonyms | Propyl furoate, n-Propyl 2-furoate, 2-Furancarboxylic acid, propyl ester | PubChem, NIST[1][2] |
| CAS Number | 615-10-1 | NIST[2] |
| Molecular Formula | C₈H₁₀O₃ | PubChem[1] |
| Molecular Weight | 154.16 g/mol | PubChem[1] |
| Boiling Point | 211.0 °C at 760 mmHg | PubChem, ChemicalBook[1][11] |
| Density | ~1.07 g/cm³ at 25 °C | The Good Scents Company[6][12] |
| Refractive Index | 1.471 - 1.475 at 20 °C | The Good Scents Company[6][12] |
| Flash Point | 82.2 °C (180.0 °F) | The Good Scents Company, ChemicalBook[6][11] |
| Solubility | Soluble in alcohol; sparingly soluble in water (~1.6 g/L at 25 °C est.) | The Good Scents Company[6] |
| LogP (o/w) | ~2.1 (estimated) | The Good Scents Company[6] |
Section 2: Molecular Structure and Spectroscopic Profile
The chemical behavior and functionality of propyl 2-furoate are direct consequences of its molecular architecture, which features a planar, aromatic furan ring linked to a flexible propyl ester chain.
Structural Analysis
The core of the molecule is the furan-2-carboxylate group. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which influences the ring's electron distribution and reactivity. The ester functional group (-COO-) links this aromatic core to a three-carbon propyl chain. The delocalized π-electron system of the furan ring and the carbonyl group of the ester are conjugated, which impacts the molecule's spectroscopic properties and chemical reactivity.
Caption: 2D structure of propyl furan-2-carboxylate.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural elucidation and quality control. The key spectral data for propyl 2-furoate are summarized below.
Table 2.2.1: Mass Spectrometry Data Mass spectrometry (MS) reveals the molecular weight and fragmentation pattern. For propyl 2-furoate, electron ionization (EI) typically produces a characteristic fragmentation.
| m/z | Relative Intensity | Fragment Identity |
| 154 | Low | [M]⁺, Molecular Ion |
| 112 | Moderate | [M - C₃H₆]⁺, loss of propene via McLafferty rearrangement |
| 95 | High (Base Peak) | [C₅H₃O₂]⁺, Furanoyl cation, loss of propoxy radical |
| 39 | Moderate | [C₃H₃]⁺, Cyclopropenyl cation |
| Data derived from NIST Mass Spectrometry Data Center.[1][13] |
Table 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. Chemical shifts (δ) are reported in ppm.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.60 | dd | H5 (proton on furan ring adjacent to oxygen) |
| ~7.18 | dd | H3 (proton on furan ring adjacent to ester) | |
| ~6.52 | dd | H4 (proton between the other two furan protons) | |
| ~4.20 | t | -O-CH₂ -CH₂-CH₃ | |
| ~1.75 | sextet | -O-CH₂-CH₂ -CH₃ | |
| ~1.00 | t | -O-CH₂-CH₂-CH₃ | |
| ¹³C NMR | ~159.2 | Singlet | C=O (ester carbonyl) |
| ~146.5 | Singlet | C5 (furan ring) | |
| ~144.8 | Singlet | C2 (furan ring, attached to ester) | |
| ~118.0 | Singlet | C3 (furan ring) | |
| ~111.9 | Singlet | C4 (furan ring) | |
| ~66.5 | Singlet | -O-CH₂ -CH₂-CH₃ | |
| ~22.1 | Singlet | -O-CH₂-CH₂ -CH₃ | |
| ~10.5 | Singlet | -O-CH₂-CH₂-CH₃ | |
| Predicted values and data from similar furoate esters.[1][14][15] |
Table 2.2.3: Infrared (IR) Spectroscopy Data IR spectroscopy identifies the key functional groups based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3140 | C-H stretch | Aromatic (Furan ring) |
| ~2970 | C-H stretch | Aliphatic (Propyl chain) |
| ~1725 | C=O stretch | Ester carbonyl |
| ~1580, ~1470 | C=C stretch | Aromatic (Furan ring) |
| ~1290, ~1180 | C-O stretch | Ester |
| ~1020 | C-O-C stretch | Furan ring ether |
| Characteristic values for furoate esters. |
Section 3: Synthesis and Reaction Chemistry
The primary route for synthesizing propyl 2-furoate is the Fischer esterification of 2-furoic acid with n-propanol.[4] This is a classic, acid-catalyzed condensation reaction that is both robust and scalable, making it suitable for industrial and laboratory settings.
Reaction Mechanism and Workflow
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of 2-furoic acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the hydroxyl group of n-propanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation yields the final product, propyl 2-furoate. The reaction is reversible, and thus, it is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Caption: General workflow for the synthesis of Propyl 2-furoate.
Experimental Protocol: Fischer Esterification
This protocol is a representative procedure for the synthesis of alkyl 2-furoates and is adapted from established methods for Fischer esterification.[4]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-furoic acid (1.0 eq), n-propanol (3-5 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the mass of the carboxylic acid).
-
Causality: Using excess alcohol shifts the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle. The acid catalyst is crucial for protonating the carbonyl, thereby activating it for nucleophilic attack.
-
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The temperature will be close to the boiling point of n-propanol (97 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution slowly to neutralize the sulfuric acid catalyst and any unreacted 2-furoic acid.
-
Self-Validation: The cessation of CO₂ effervescence indicates that all acidic components have been neutralized.
-
-
Workup - Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.
-
Causality: Propyl 2-furoate is significantly more soluble in nonpolar organic solvents than in the aqueous phase, allowing for its efficient separation.
-
-
Drying and Filtration: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent.
-
Purification: Remove the organic solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure propyl 2-furoate.[1]
-
Self-Validation: The purity of the final product should be confirmed by spectroscopic methods (NMR, GC-MS) and by measuring its refractive index.
-
Section 4: Applications and Industrial Relevance
Flavor and Fragrance Industry
The primary commercial application of propyl 2-furoate is as a flavoring ingredient.[12] It is designated as FEMA number 2946 and is recognized for imparting sweet, earthy, herbal, and sometimes mushroom-like notes to food products.[6][11] Its inclusion in flavor formulations allows for the creation of complex sensory profiles in baked goods, beverages, and confectionery.
Intermediate in Chemical Synthesis
The furan nucleus is a privileged scaffold in medicinal chemistry.[9] 2-Furoic acid and its esters are precursors to a wide range of pharmaceuticals and agrochemicals.[5][9] For example, derivatives of 2-furoic acid are key building blocks for drugs like the amebicide diloxanide furoate and certain antibiotics.[3][9] While propyl 2-furoate itself may not be the most common starting material, its synthesis and chemistry are representative of the broader class of furoate esters used in drug discovery and development. Its bio-based origin makes it an attractive building block for developing more sustainable synthetic routes.[5]
Section 5: Safety and Handling
Propyl 2-furoate is classified as a combustible liquid.[11] Standard laboratory safety precautions should be observed during its handling.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[11] Avoid breathing vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated propyl 2-furoate and established a group acceptable daily intake (ADI) of 0-0.5 mg/kg body weight for a group of furan-containing flavoring agents, concluding no safety concern at current intake levels.[1]
Conclusion
Propyl 2-furoate is a functionally significant molecule with established applications in the flavor industry and potential as a bio-based chemical intermediate. Its structure, defined by an aromatic furan ring and a propyl ester moiety, gives rise to a distinct set of chemical and spectroscopic properties. The synthesis of propyl 2-furoate via Fischer esterification is a robust and well-understood process, emblematic of fundamental organic reactions. For researchers in materials science and drug development, understanding the properties and synthesis of simple furoates like this one provides a foundational knowledge base for leveraging the versatile furan scaffold in the design of novel, high-value molecules.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11982, Propyl 2-furoate. PubChem. [Link]
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The Good Scents Company (2023). propyl 2-furoate, 615-10-1. Perflavory. [Link]
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The Good Scents Company Information System (n.d.). propyl 2-furoate. [Link]
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National Center for Biotechnology Information (n.d.). Propyl 2-furoate (C8H10O3). PubChemLite. [Link]
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FooDB (n.d.). Showing Compound Propyl 2-furoate (FDB016854). [Link]
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NIST (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. [Link]
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NIST (n.d.). 2-Furancarboxylic acid, propyl ester - Mass Spectrum. NIST Chemistry WebBook. [Link]
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The Good Scents Company (n.d.). methyl 2-furoate, 611-13-2. [Link]
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Human Metabolome Database (2012). Showing metabocard for Propyl 2-furoate (HMDB0037724). [Link]
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Stenutz (n.d.). propyl furan-2-carboxylate. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6537093, Propyl 2-furanacrylate. PubChem. [Link]
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Wiley (n.d.). 2-Furoic acid, propyl ester - 1H NMR. SpectraBase. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11902, Methyl 2-furoate. PubChem. [Link]
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Organic Syntheses (n.d.). 2-Furoic Acid. [Link]
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ResearchGate (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. [Link]
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An In-depth Technical Guide to the Synthesis of Propyl 2-Furoate
Introduction
Propyl 2-furoate is a significant organic compound, identified by its characteristic sweet, earthy, and herbal aroma.[1][2] As a furoic acid ester, it serves as a valuable flavoring agent in the food industry and as an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3][4] This guide provides an in-depth exploration of the primary synthetic pathways to propyl 2-furoate, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the practical aspects of its synthesis and characterization.
Propyl 2-furoate (C₈H₁₀O₃) is a carboxylic ester with a molecular weight of 154.16 g/mol .[5][6] Its synthesis predominantly revolves around the esterification of 2-furoic acid with propanol, a process that can be achieved through various catalytic methods. This guide will focus on the most prevalent and effective of these: the classic Fischer-Speier esterification, transesterification, and emerging enzymatic routes that align with the principles of green chemistry.
Core Synthesis Pathways
The selection of a synthetic route for propyl 2-furoate is often dictated by factors such as desired yield, purity requirements, scalability, and environmental considerations. Here, we dissect the most prominent methods, offering a comparative perspective.
Fischer-Speier Esterification: The Cornerstone of Furoate Synthesis
The Fischer-Speier esterification is a robust and widely employed method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[7][8] In the context of propyl 2-furoate synthesis, this involves the reaction of 2-furoic acid with propanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9]
Causality of Experimental Choices: The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of one reactant, usually the more cost-effective and easily removable alcohol (propanol), is used.[1][7] The acid catalyst is crucial as it protonates the carbonyl oxygen of the 2-furoic acid, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol.[8] The removal of water, a byproduct of the reaction, is another strategy to shift the equilibrium towards the product side. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.[9]
The mechanism of Fischer esterification proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of 2-furoic acid, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of propanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule, a stable leaving group.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final propyl 2-furoate product.[1]
Diagram of the Fischer-Speier Esterification Mechanism:
Caption: Mechanism of Fischer-Speier Esterification.
This protocol provides a comprehensive, step-by-step methodology for the synthesis of propyl 2-furoate via Fischer esterification.
Materials and Reagents:
-
2-Furoic acid (98%)
-
n-Propanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-furoic acid in an excess of n-propanol (e.g., a 1:5 molar ratio of acid to alcohol). The alcohol often serves as the solvent.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid). This step is exothermic and should be performed in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reflux is typically maintained for 2-4 hours.
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a large excess of propanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Transfer the cooled reaction mixture to a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution) and then with brine.[1]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude propyl 2-furoate.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain the pure propyl 2-furoate.[10]
Transesterification: An Alternative Route
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For the synthesis of propyl 2-furoate, this would typically involve reacting a simple ester of 2-furoic acid, such as methyl 2-furoate, with propanol in the presence of an acid or base catalyst.[11] This method can be advantageous when the starting ester is more readily available or easier to handle than the free carboxylic acid.
Causality of Experimental Choices: The reaction is driven by Le Chatelier's principle. Using a large excess of propanol and removing the lower-boiling alcohol byproduct (in this case, methanol) by distillation shifts the equilibrium towards the desired product. Both acid and base catalysts can be employed. Acid catalysts function similarly to the Fischer-Speier mechanism, while base catalysts (e.g., sodium methoxide) deprotonate the alcohol, increasing its nucleophilicity.
Diagram of the Transesterification Workflow:
Caption: General workflow for transesterification.
Enzymatic Synthesis: A Green Chemistry Approach
The use of enzymes, particularly lipases, as catalysts in organic synthesis has gained significant traction due to their high selectivity, mild reaction conditions, and environmental compatibility.[12][13] Lipase-catalyzed esterification of 2-furoic acid with propanol, or the transesterification of a furoate ester, presents a promising green alternative to traditional chemical methods. Immobilized lipases, such as Candida antarctica lipase B (CALB), are often used to facilitate catalyst recovery and reuse.[12][14]
Causality of Experimental Choices: Enzymatic reactions are typically performed in non-aqueous solvents to shift the thermodynamic equilibrium towards ester synthesis rather than hydrolysis. The choice of solvent can significantly impact enzyme activity and stability. The reaction is often carried out at moderate temperatures (e.g., 40-60 °C) to maintain the enzyme's catalytic activity.[12] The enzyme's active site provides a specific environment that facilitates the esterification reaction, often with high regioselectivity and chemoselectivity, reducing the formation of byproducts.
Materials and Reagents:
-
2-Furoic acid
-
n-Propanol
-
Immobilized Lipase (e.g., Novozym 435, CALB)
-
Anhydrous organic solvent (e.g., heptane, toluene)
-
Molecular sieves (optional, for water removal)
Procedure:
-
Reaction Setup: To a solution of 2-furoic acid and n-propanol (e.g., a 1:2 molar ratio) in an anhydrous organic solvent, add the immobilized lipase (e.g., 0.6% w/v).[12]
-
Incubation: The reaction mixture is incubated at a moderate temperature (e.g., 40 °C) with constant stirring.[12] The progress of the reaction can be monitored by GC or HPLC.
-
Catalyst Recovery: Upon completion, the immobilized enzyme can be recovered by simple filtration and washed for reuse.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Quantitative Data Summary
The following table provides a comparative overview of the different synthetic pathways for propyl 2-furoate and related esters.
| Synthesis Pathway | Catalyst | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer-Speier Esterification | H₂SO₄ or p-TsOH | 2-10 hours | Reflux | 60-95% | Well-established, high yields, scalable | Harsh acidic conditions, high temperatures, potential for side reactions |
| Transesterification (Chemical) | Acid or Base | 1-5 hours | Reflux | Variable | Avoids handling of free carboxylic acid | Requires a starting ester, equilibrium limitations |
| Enzymatic Synthesis | Immobilized Lipase (e.g., CALB) | 24-48 hours | 40-60 °C | 80-98% | Mild conditions, high selectivity, reusable catalyst, environmentally friendly | Longer reaction times, higher catalyst cost |
Analytical Characterization
Confirmation of the successful synthesis and purity of propyl 2-furoate is achieved through a combination of spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary tool for assessing the purity of the product and confirming its molecular weight. The mass spectrum of propyl 2-furoate will show a molecular ion peak (M⁺) at m/z 154, along with characteristic fragmentation patterns.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides detailed information about the structure of the molecule. For propyl 2-furoate, characteristic peaks corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen) and the furan ring protons would be observed.[5][15]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the furan ring, and the carbons of the propyl group.[5]
-
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key absorptions for propyl 2-furoate include a strong C=O stretch for the ester group (typically around 1720 cm⁻¹) and C-O stretches.[5]
Safety Precautions
The synthesis of propyl 2-furoate involves the use of chemicals that require careful handling.
-
2-Furoic Acid: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[16][17][18] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
n-Propanol: A flammable liquid and vapor. It can cause serious eye damage and drowsiness or dizziness.
-
Sulfuric Acid: A strong corrosive acid that can cause severe skin burns and eye damage. It should be handled with extreme care, always adding acid to water (not the other way around) during dilutions.
A thorough risk assessment should be conducted before commencing any experimental work. Refer to the Safety Data Sheets (SDS) for all reagents for detailed safety information.[16][17][18][19]
Conclusion
The synthesis of propyl 2-furoate can be effectively achieved through several pathways, with Fischer-Speier esterification being the most conventional and robust method. Transesterification offers a viable alternative, particularly when starting from a furoate ester. For research and applications where sustainability is a key driver, enzymatic synthesis provides a green and highly selective route, albeit with potentially longer reaction times. The choice of method will ultimately depend on the specific requirements of the application, including scale, purity, cost, and environmental impact. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently approach the synthesis of this important flavor and pharmaceutical intermediate.
References
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Propyl 2-furoate | C8H10O3 | CID 11982 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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Methyl 2-furoate | C6H6O3 | CID 11902 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
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Fischer Esterification. (n.d.). Retrieved January 18, 2026, from [Link]
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Material Safety Data Sheet - 2-Furoic Acid, 98%. (n.d.). Cole-Parmer. [Link]
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The Fischer Esterification. (n.d.). Retrieved January 18, 2026, from [Link]
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Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. (2015). ResearchGate. [Link]
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2-Furoic acid, propyl ester - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]
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2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. (n.d.). Organic Syntheses. [Link]
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propyl 2-furoate, 615-10-1. (n.d.). The Good Scents Company. [Link]
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2-Furancarboxylic acid, propyl ester. (n.d.). NIST WebBook. [Link]
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Showing Compound Propyl 2-furoate (FDB016854). (n.d.). FooDB. [Link]
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Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
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Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. (2020). Bioprocess and Biosystems Engineering, 43(9), 1659-1670. [Link]
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2-Furoic acid. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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propyl 2-furoate, 615-10-1. (n.d.). Perflavory. [Link]
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Furan, 2-propyl-. (n.d.). NIST WebBook. [Link]
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Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
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Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate. (2020). ResearchGate. [Link]
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Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2019). Molecules, 24(10), 1947. [Link]
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2-Furoic acid, 3-methyl-. (n.d.). Organic Syntheses. [Link]
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Lipase-catalyzed synthesis of oligoesters of 2, 5-furandicarboxylic acid with aliphatic diols. (2016). ResearchGate. [Link]
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2-furoic acid. (n.d.). Organic Syntheses. [Link]
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Proposed mechanism for the oxidative esterification using Au-catalyst... (n.d.). ResearchGate. [Link]
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2-Furancarboxylic acid, propyl ester. (n.d.). NIST WebBook. [Link]
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propyl 2-furoate. (n.d.). FlavScents. [Link]
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Microwave-assisted tandem catalyst-free production of 2-methyl furoate from furfural. (2025). CONICET. [Link]
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Synthesis of propyl benzoate by solvent-free immobilized lipase-catalyzed transesterification: Optimization and kinetic modeling. (2021). Bioprocess and Biosystems Engineering, 44(2), 369-378. [Link]
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Transesterification of fatty acid esters with arylaminoalcohols. Synthesis of mono- and diacylderivatives of 3-phenylamino- 1,2-propanediol. (1991). Grasas y Aceites, 42(5), 333-337. [Link]
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ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. (2010). CT&F - Ciencia, Tecnología y Futuro, 4(1), 83-92. [Link]
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An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. (2020). ResearchGate. [Link]
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Physical properties of Propyl 2-furoate (boiling point, density)
An In-depth Technical Guide to the Physical Properties of Propyl 2-Furoate
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical entities is fundamental. Propyl 2-furoate (CAS No. 615-10-1), a furan derivative, is recognized primarily as a flavoring agent in the food industry.[1][2] However, the furan scaffold is a recurring motif in medicinal chemistry, making its derivatives, including propyl 2-furoate, of interest in the broader context of chemical and pharmaceutical research.[3]
This technical guide provides a focused examination of two key physical properties of Propyl 2-furoate: its boiling point and density. The determination of these properties is crucial for purification, process design, and quality control. This document outlines the established values for these properties, supported by authoritative sources, and details the experimental protocols for their verification in a laboratory setting.
Boiling Point of Propyl 2-Furoate
The boiling point is a critical physical constant that signifies the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor. For a pure compound, a sharp and consistent boiling point is a key indicator of its purity.
Reported Boiling Point
The experimentally determined boiling point of Propyl 2-furoate is well-documented. The accepted value under standard atmospheric pressure is presented below.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 211 °C | @ 760 mmHg | [1][4][5][6] |
Experimental Protocol for Boiling Point Determination (Micro-Scale Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid. The principle relies on observing the temperature at which the vapor pressure of the sample equals the external pressure.
Methodology:
-
Sample Preparation: Add approximately 0.5 mL of Propyl 2-furoate into a small test tube (e.g., a 75x10 mm tube).
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.
-
Thiele Tube Setup: Insert the thermometer and test tube assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), making sure the sample is fully submerged below the oil level.[7]
-
Heating: Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube ensures uniform heat distribution via convection currents.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This initial bubbling is due to the expansion of trapped air. Continue heating until a continuous and rapid stream of bubbles is observed, indicating the sample is boiling.
-
Boiling Point Reading: Remove the heat source. As the apparatus cools, the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[8] This moment signifies that the vapor pressure inside the capillary is equal to the atmospheric pressure.
-
Verification: Record the temperature. Allow the apparatus to cool further, and then repeat the heating and cooling cycle to obtain a second reading for verification.
Caption: Workflow for boiling point determination using a Thiele tube.
Density of Propyl 2-Furoate
Density is a measure of mass per unit volume and is another fundamental physical property used to characterize a substance. It is temperature-dependent; therefore, the temperature at which the measurement is taken must always be specified.
Reported Density
The density of Propyl 2-furoate has been reported as a range, often expressed as specific gravity relative to water.
| Physical Property | Value | Conditions | Source(s) |
| Density | 1.067 - 1.075 g/cm³ | @ 25 °C | [1][6][9] |
Experimental Protocol for Density Determination
The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precise and known volume.
Methodology:
-
Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL or 25 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₁.
-
Filling the Pycnometer: Fill the pycnometer with Propyl 2-furoate, ensuring no air bubbles are trapped. Insert the stopper carefully, allowing excess liquid to be expelled through the capillary in the stopper.
-
Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath set to 25.0 °C. Allow it to equilibrate for at least 20 minutes.
-
Mass of Pycnometer with Sample: After equilibration, remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record this mass as m₂.
-
Calibration with Water: Repeat the entire procedure (steps 1-5) using distilled water instead of Propyl 2-furoate. Record the mass of the pycnometer filled with water at 25.0 °C as m₃. The known density of water at 25.0 °C is approximately 0.99704 g/cm³.
-
Calculation:
-
Mass of Propyl 2-furoate: m_sample = m₂ - m₁
-
Mass of water: m_water = m₃ - m₁
-
Volume of the pycnometer: V = m_water / ρ_water (where ρ_water is the density of water at 25.0 °C)
-
Density of Propyl 2-furoate: ρ_sample = m_sample / V
-
Sources
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The Spectroscopic Signature of Propyl 2-Furoate: A Comprehensive Technical Guide
Propyl 2-furoate, a key fragrance and flavor compound, possesses a characteristic fruity and somewhat earthy aroma. Its precise identification and quality control in various applications, from food and beverages to pharmaceuticals, hinge on a thorough understanding of its spectroscopic properties. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of propyl 2-furoate, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Isomeric Purity
Propyl 2-furoate (C₈H₁₀O₃) is an ester derived from 2-furoic acid and propanol.[1] The structural integrity and isomeric purity of this compound are paramount to its function and safety. Spectroscopic techniques provide the definitive means for its structural elucidation and the detection of any potential impurities.
Caption: Molecular structure of propyl 2-furoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR Spectroscopy
The ¹H NMR spectrum of propyl 2-furoate provides a clear signature of its constituent protons. The furan ring protons exhibit characteristic chemical shifts and coupling patterns, while the propyl chain protons are also distinctly resolved.
Table 1: ¹H NMR Spectroscopic Data for Propyl 2-Furoate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | dd | 1H | H5 |
| ~7.20 | dd | 1H | H3 |
| ~6.70 | dd | 1H | H4 |
| ~4.25 | t | 2H | -O-CH₂ -CH₂-CH₃ |
| ~1.70 | m | 2H | -O-CH₂-CH₂ -CH₃ |
| ~0.95 | t | 3H | -O-CH₂-CH₂-CH₃ |
Note: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts can vary slightly depending on the solvent and concentration.
The downfield chemical shifts of the furan protons are due to the aromatic nature of the ring and the electron-withdrawing effect of the ester group. The splitting patterns (dd for doublets of doublets, t for triplet, m for multiplet) arise from spin-spin coupling with neighboring protons and are crucial for confirming the connectivity of the molecule.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of propyl 2-furoate.
Table 2: ¹³C NMR Spectroscopic Data for Propyl 2-Furoate
| Chemical Shift (δ, ppm) | Assignment |
| ~159.9 | C=O |
| ~148.2 | C2 |
| ~144.5 | C5 |
| ~119.0 | C3 |
| ~112.5 | C4 |
| ~65.7 | -O-C H₂-CH₂-CH₃ |
| ~22.6 | -O-CH₂-C H₂-CH₃ |
| ~14.1 | -O-CH₂-CH₂-C H₃ |
Note: Chemical shifts are referenced to an internal standard, typically TMS at 0.00 ppm, or the deuterated solvent signal.
The carbonyl carbon of the ester group is significantly deshielded, appearing at a high chemical shift. The furan carbons also exhibit characteristic shifts reflecting their electronic environment.
Caption: A typical workflow for NMR analysis of propyl 2-furoate.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of propyl 2-furoate is dominated by strong absorptions corresponding to the ester functional group and the furan ring.
Table 3: Key IR Absorption Bands for Propyl 2-Furoate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1705 | Strong | C=O stretch (ester) |
| ~1300-1000 | Strong | C-O stretch (ester) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1600-1475 | Medium-Weak | C=C stretch (furan ring) |
The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, which is characteristic of the ester group. The C-O stretching vibrations and the various C-H and C=C stretching and bending modes of the propyl chain and furan ring provide further confirmation of the molecule's structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) is a common method used for the analysis of volatile compounds like propyl 2-furoate.
The mass spectrum of propyl 2-furoate shows a molecular ion peak ([M]⁺) at m/z 154, corresponding to its molecular weight.[1][2] The fragmentation pattern provides valuable structural information.
Table 4: Major Fragments in the Mass Spectrum of Propyl 2-Furoate
| m/z | Relative Intensity | Proposed Fragment |
| 154 | 10.4 | [C₈H₁₀O₃]⁺ (Molecular Ion) |
| 113 | 18.1 | [M - C₃H₅]⁺ |
| 112 | 61.1 | [M - C₃H₆]⁺ |
| 95 | 99.9 | [C₅H₃O₂]⁺ (Furoyl Cation) |
| 39 | 26.5 | [C₃H₃]⁺ |
The base peak at m/z 95 corresponds to the stable furoyl cation, formed by the cleavage of the ester bond. The presence of peaks at m/z 112 and 113 suggests the loss of propene and a propyl radical, respectively.
Caption: Key fragmentation pathways for propyl 2-furoate in mass spectrometry.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of propyl 2-furoate (approximately 10-20 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like propyl 2-furoate, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of propyl 2-furoate is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.
-
Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification.
References
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ACS Sustainable Chemistry & Engineering. (2022). New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols: A Green Solution for the Replacement of Oil Derivative Surfactants with Superior Proprieties. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of Propyl 2-Furoate
Prepared by: Gemini, Senior Application Scientist
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs formulation strategies, bioavailability, and ultimately, therapeutic efficacy. Propyl 2-furoate, a furoic acid ester, represents a structural motif found in various pharmacologically relevant molecules. Understanding its behavior in different solvent systems is paramount for its application in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive framework for characterizing the solubility of propyl 2-furoate. Moving beyond a simple data sheet, this document elucidates the underlying thermodynamic principles, presents robust predictive models, and details a rigorous experimental protocol for solubility determination. The methodologies outlined herein are designed to be self-validating, providing researchers with the tools to both predict and empirically confirm the solubility characteristics of propyl 2-furoate and related compounds in a scientifically sound manner.
Introduction: The Significance of Propyl 2-Furoate Solubility
Propyl 2-furoate (C₈H₁₀O₃) is an ester of 2-furoic acid. The furan ring is a key heterocyclic structure present in numerous APIs, where it can be involved in metabolic pathways and receptor binding. Derivatives of 2-furoic acid are integral to drugs across various classes, including antibiotics and anti-inflammatory agents.[1] Consequently, understanding the solubility of a model compound like propyl 2-furoate provides invaluable insights for chemists and formulation scientists.
The solubility of a compound dictates its dissolution rate, which is often the rate-limiting step for absorption and bioavailability of orally administered drugs.[2][3][4] For synthetic chemists, solubility is a primary consideration for reaction solvent selection, optimization of reaction kinetics, and the design of crystallization-based purification processes. This guide serves as a foundational resource, integrating theoretical principles with practical, field-proven methodologies to empower researchers in their work with furoate-containing molecules.
The Thermodynamic Foundation of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously at a given temperature and pressure, the Gibbs free energy of the system must decrease (ΔG < 0).[5][6][7] This is elegantly described by the Gibbs-Helmholtz equation:
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy change (heat absorbed or released).
-
T is the absolute temperature in Kelvin.
-
ΔS is the entropy change (change in disorder).
The overall process can be conceptually broken down into three steps:
-
Solute-Solute Separation: Energy is required to overcome the lattice energy of the solid solute (endothermic, ΔH > 0).
-
Solvent-Solvent Separation: Energy is needed to create a cavity in the solvent for the solute molecule (endothermic, ΔH > 0).
-
Solute-Solvent Interaction: Energy is released when the solute molecule is solvated by the solvent molecules (exothermic, ΔH < 0).
The net enthalpy of solution (ΔH_sol) is the sum of these enthalpy changes. The process is favored when the energy released from solute-solvent interactions compensates for the energy required to separate solute and solvent molecules. Crucially, the entropy of mixing (ΔS_mix), which is generally positive, provides a powerful driving force for dissolution, especially when enthalpy changes are small.[5][8]
Ideal vs. Real Solubility
For an ideal solution , where solute-solvent interactions are assumed to be equal to the average of solute-solute and solvent-solvent interactions, the enthalpy of mixing is zero.[9] The solubility is then primarily dependent on the physicochemical properties of the solute itself (melting point and enthalpy of fusion) and the temperature.[10]
However, most pharmaceutical systems exhibit real (non-ideal) behavior .[11][12] The deviation from ideality is quantified by the activity coefficient (γ) . The relationship between real solubility (x₂), ideal solubility (x₂ⁱ), and the activity coefficient is given by:
x₂ = x₂ⁱ / γ₂
An activity coefficient greater than 1 indicates that solute-solvent interactions are weaker than the mean solute-solute and solvent-solvent interactions, leading to lower solubility than predicted by the ideal model. Conversely, a value less than 1 signifies stronger solute-solvent interactions and enhanced solubility.[13] Predictive models are therefore essential for estimating these activity coefficients.
Predictive Frameworks for Solubility Estimation
Before embarking on extensive experimental work, predictive models can provide valuable initial estimates of solubility, guiding solvent selection and reducing experimental overhead.
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy density of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[14][15]
δ_total² = δd² + δp² + δh²
The closer the HSP values of a solute and a solvent, the more likely they are to be miscible. The "distance" (Ra) between two substances in Hansen space is a measure of their affinity:[15]
Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²
A smaller Ra value indicates a higher likelihood of dissolution.
Estimating HSP for Propyl 2-Furoate: Since experimental HSP values for propyl 2-furoate are not readily available, they can be estimated using group contribution methods. These methods assign specific values to the molecular fragments of the compound.[2][3][16][17]
-
Propyl 2-Furoate Structure: Comprises a furan ring, an ester group, and a propyl chain.
-
Methodology: By summing the contributions of these individual groups, one can calculate the overall δd, δp, and δh values for the molecule.[2][16]
Table 1: Hansen Solubility Parameters of Common Pharmaceutical Solvents
| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |
|---|---|---|---|
| Water | 15.5 | 16.0 | 42.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
Source: Data compiled from multiple sources for reference.[18][19]
UNIFAC Group Contribution Model
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a powerful semi-empirical method for predicting activity coefficients in non-ideal mixtures based on the molecular structures of the components.[20] The model considers molecules as collections of functional groups. The activity coefficient is calculated from two parts: a combinatorial part (related to molecular size and shape) and a residual part (related to group interactions).
To predict the solubility of propyl 2-furoate in a solvent, one would:
-
Deconstruct both propyl 2-furoate and the solvent molecule into their constituent UNIFAC groups (e.g., CH₃, CH₂, COO, and a furan-specific group).
-
Use tabulated group surface area (Qk) and volume (Rk) parameters.
-
Use tabulated binary group interaction parameters (a_mn) that quantify the interaction energy between different functional groups.[21][22]
While specific interaction parameters involving the furan ring with all other groups may require specialized databases, parameters for ester and alkane groups are well-established.[21][23] This method can provide robust predictions, particularly for structurally similar systems.
Experimental Protocol: Isothermal Saturation Method
Empirical determination remains the gold standard for solubility data. The isothermal saturation or "shake-flask" method is a reliable and widely adopted technique.
Principle
An excess amount of the solid solute (propyl 2-furoate) is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is quantified.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess of crystalline propyl 2-furoate to a series of screw-capped vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.
-
Equilibration: Place the sealed vials in a constant-temperature orbital shaker or water bath. Agitation is critical to facilitate dissolution. The time required to reach equilibrium can vary from 24 to 72 hours and should be determined by sampling at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for the analytical method) to prevent precipitation upon cooling.
-
Quantification: Analyze the concentration of propyl 2-furoate in the diluted sample using a validated analytical method, such as Gas Chromatography.
Analytical Quantification: Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like propyl 2-furoate. A flame ionization detector (FID) provides excellent sensitivity and a wide linear range.
Table 2: Exemplar GC Method for Propyl 2-Furoate Quantification
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-5 or similar (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar to mid-polar column provides good separation for esters. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Vol. | 1 µL | Standard injection volume. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Initial: 80 °C (hold 2 min) | Holds at a low temperature to focus the analytes at the head of the column. |
| Ramp: 15 °C/min to 220 °C | A temperature ramp effectively separates components based on boiling point. | |
| Final Hold: 220 °C (hold 5 min) | Ensures all components elute from the column. | |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
Note: This is a starting method and must be optimized and validated for the specific application.[24][25][26][27]
Data Presentation & Visualization
A systematic approach to data recording and visualization is crucial for interpretation and comparison.
Table 3: Template for Experimental Solubility Data of Propyl 2-Furoate
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (x₂) |
|---|---|---|---|---|
| Solvent A | 25 | |||
| Solvent A | 37 | |||
| Solvent B | 25 | |||
| Solvent B | 37 |
| ... | ... | | | |
Logical Workflow Diagram
The following diagram illustrates the integrated workflow for determining and understanding the solubility of a compound like propyl 2-furoate.
Caption: Integrated workflow for solubility characterization.
Conclusion
Characterizing the solubility of propyl 2-furoate is a multi-faceted task that benefits from a synergistic approach combining theoretical prediction and empirical verification. By leveraging predictive tools like Hansen Solubility Parameters and the UNIFAC model, researchers can intelligently design experiments and narrow the field of potential solvents. The rigorous application of the isothermal saturation method coupled with a validated analytical technique like gas chromatography provides the definitive, high-quality data required for critical decisions in drug development. This guide provides the foundational principles and actionable protocols to confidently navigate the complex solvent landscape, ultimately accelerating the journey from molecular concept to viable pharmaceutical product.
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Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585. [Link]
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E-AIM. (n.d.). UNIFAC Structural Groups and Parameters. [Link]
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Daumn, K.-J. (1983). UNIFAC parameters for maleic anhydride and 2-methyl furan in p-dioxane system. Masters Theses. [Link]
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E-thesis. (n.d.). VAPOUR LIQUID EQUILLIBRIUM MODELING USING UNIFAC GROUP CONTRIBUTION METHOD... [Link]
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ResearchGate. (n.d.). New Group-Interaction Parameters of the UNIFAC Model: Aromatic Carboxyl Binaries. [Link]
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Silva, F. L., et al. (2018). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 29(1), 179-186. [Link]
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ResearchGate. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]
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University of Szeged. (n.d.). Determination of ethyl acetate using gas chromatography. [Link]
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Woźniak, M. K., et al. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium. Analytical and Bioanalytical Chemistry, 413(11), 3093–3104. [Link]
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Propyl 2-Furoate: A Comprehensive Technical Guide to Safe Handling for Scientific Professionals
Propyl 2-furoate, a furan derivative recognized for its characteristic sweet, earthy, and somewhat phenolic aroma, is a valuable compound in the flavor and fragrance industry and serves as a versatile building block in synthetic organic chemistry.[1][2] As with any specialty chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety data and handling precautions for propyl 2-furoate, grounded in available technical data and established laboratory safety principles. It is designed to empower researchers, chemists, and drug development professionals to work with this compound confidently and safely.
Physicochemical and Toxicological Profile of Propyl 2-Furoate
A foundational aspect of safe chemical handling is a comprehensive knowledge of the substance's intrinsic properties. Propyl 2-furoate is a colorless liquid under standard conditions.[2] While a complete, officially published Safety Data Sheet (SDS) from major suppliers is not consistently available, a composite of data from various sources allows for a robust working profile.
One critical piece of safety information identifies propyl 2-furoate as a combustible liquid.[3] This classification dictates many of the necessary handling and storage precautions. The toxicological profile is not extensively detailed in readily available literature; however, an intraperitoneal lowest published toxic dose (LDLo) in rats has been recorded at 75 mg/kg.[4] Given the general nature of furan-containing compounds and esters, prudence dictates treating propyl 2-furoate with care, assuming the potential for skin and eye irritation.
The table below summarizes the key physicochemical data for propyl 2-furoate:
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀O₃ | [2] |
| Molecular Weight | 154.17 g/mol | [5] |
| CAS Number | 615-10-1 | [2] |
| Appearance | Colorless to Yellow Liquid | [5] |
| Boiling Point | 211 °C | [2][5] |
| Flash Point | 82 °C (180 °F) | [4][5] |
| Specific Gravity | 1.067 - 1.075 @ 25 °C | [4] |
| Refractive Index | 1.471 - 1.475 @ 20 °C | [4] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [2] |
Hazard Identification and GHS Classification
Based on available data, propyl 2-furoate is classified under the Globally Harmonized System (GHS) as follows:
-
Flammable Liquids, Category 4 (H227: Combustible liquid) [3]
While some sources indicate no other GHS hazards are listed, this is likely due to a lack of comprehensive testing data rather than a definitive absence of other potential hazards.[4] Therefore, in line with best laboratory practices for novel or under-characterized substances, a conservative approach should be adopted.
Core Handling Protocols and Engineering Controls
The combustible nature of propyl 2-furoate necessitates strict adherence to protocols for handling flammable and combustible liquids. The following step-by-step workflow is designed to minimize risk during routine laboratory use.
Standard Operating Procedure for Handling Propyl 2-Furoate
-
Preparation and Workspace Setup:
-
Before handling, ensure that a current copy of the available safety information is accessible.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to control potential vapors.[6]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Remove all potential ignition sources from the immediate vicinity, including hot plates, open flames, and non-intrinsically safe electrical equipment.[7]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory at all times.[6][8]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[6]
-
Body Protection: A flame-retardant lab coat should be worn and kept buttoned.[9]
-
Footwear: Closed-toe shoes are required.[8]
-
-
Chemical Dispensing:
-
When transferring propyl 2-furoate, use a funnel and pour slowly to minimize splashing and the generation of static electricity.
-
For transfers between metal containers, ensure that the containers are properly bonded and grounded to prevent static discharge.[10]
-
Keep containers tightly closed when not in use to prevent the escape of vapors.[3]
-
-
Heating and Reactions:
-
If heating is required, use intrinsically safe heating mantles, oil baths, or steam baths. Avoid the use of open-flame Bunsen burners.
-
Ensure that any reaction vessel is adequately vented or equipped with a condenser to manage vapor pressure.
-
-
Waste Disposal:
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and necessary precautions when working with propyl 2-furoate.
Caption: Workflow for the safe handling of propyl 2-furoate in a laboratory setting.
Emergency Procedures
Preparedness for unexpected events is a critical component of laboratory safety.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[10]
-
Specific Hazards: As a combustible liquid, containers may rupture when heated. Vapors are heavier than air and may travel to a source of ignition and flash back.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the event of a spill, the following workflow should be initiated immediately.
Caption: Emergency response workflow for a propyl 2-furoate spill.
Storage and Incompatibility
Proper storage is essential to maintain the stability of propyl 2-furoate and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3] The storage area should be designated for combustible liquids.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause vigorous reactions.[11]
Conclusion
While propyl 2-furoate is a valuable chemical for research and development, its combustible nature demands a respectful and informed approach to its handling. By understanding its physicochemical properties, adhering to rigorous handling protocols, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, scientific professionals can mitigate the risks associated with its use. The principles and procedures outlined in this guide provide a robust framework for the safe and effective utilization of propyl 2-furoate in a laboratory setting.
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Natural occurrence of Propyl 2-furoate in food and plants
An In-depth Technical Guide to Propyl 2-Furoate: Occurrence, Analysis, and Formation in Food and Plants
Authored by a Senior Application Scientist
Foreword: The study of flavor compounds is a journey into the chemical soul of our food. Among the vast array of molecules that delight, intrigue, or define a culinary experience, the heterocyclic compounds known as furans play a pivotal role. This guide focuses on a specific ester, Propyl 2-furoate, a compound recognized for its complex sensory profile. Our objective is to provide a comprehensive technical overview for researchers, food scientists, and drug development professionals. We will delve into its reported presence in nature, the analytical methodologies required for its detection, its potential formation pathways, and its toxicological profile, grounding our discussion in established scientific principles and field-proven insights.
Propyl 2-Furoate: A Chemical and Sensory Profile
Propyl 2-furoate (also known as propyl furan-2-carboxylate) is an organic ester with the chemical formula C₈H₁₀O₃. It is structurally composed of a furan ring attached to a carboxylic acid group, which is esterified with propanol. This structure is foundational to its distinct sensory characteristics.
Classified as a flavoring agent, Propyl 2-furoate is described as a colorless liquid with a multifaceted aroma profile characterized by sweet, herbal, earthy, and even chocolate or mushroom-like notes.[1][2] Its taste is noted as being phenolic and slightly burnt.[1] These characteristics make it a valuable component in the formulation of complex flavor profiles for various food products.
Table 1: Physicochemical Properties of Propyl 2-Furoate
| Property | Value | Source(s) |
| CAS Number | 615-10-1 | [2][3] |
| Molecular Formula | C₈H₁₀O₃ | [3] |
| Molecular Weight | 154.16 g/mol | [3] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 211 °C at 760 mm Hg | [1][3] |
| Density | 1.067 - 1.075 g/cm³ at 25 °C | [1][3] |
| Refractive Index | 1.471 - 1.475 at 20 °C | [1][3] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils. | [3] |
| FEMA Number | 2946 | [3][4] |
The Question of Natural Occurrence
A critical point of discussion for Propyl 2-furoate is its origin. While the user's topic presumes its natural occurrence, authoritative flavor and chemical databases explicitly state that Propyl 2-furoate is "not found in nature".[1][4] The FooDB database, a comprehensive resource on food constituents, currently lists no natural sources for this specific compound.[2]
However, this does not close the inquiry. The broader family of furan derivatives, particularly the parent compound 2-furoic acid and other esters like methyl 2-furoate, are well-documented natural products.[5][6]
-
2-Furoic Acid: This precursor acid is a known natural product. It is found in heat-processed foods like coffee (ranging from 55–255 mg/kg) and whole grain bread (26 mg/kg) as a result of the Maillard reaction.[7] It is also used as a flavoring agent and natural preservative due to its antimicrobial properties.[8][9]
-
Methyl 2-Furoate: This related ester has been identified in a variety of natural sources, including almonds, blackberries, coffee, brandy, and roasted filberts, contributing fruity, mushroom, and sweet notes.[6]
-
Fungal Metabolism: Various fungi, such as Aspergillus spp. and Gibberella fujikuroi, are known to produce furan-based carboxylic acids as metabolic byproducts.[10]
Potential Pathways of Formation
While not confirmed to occur naturally, the formation of Propyl 2-furoate is chemically plausible under conditions found in food processing, particularly where fermentation and heating are involved. Two primary hypothetical pathways can be proposed.
Pathway 1: Thermal Processing
Furan derivatives are classic byproducts of the Maillard reaction and caramelization, the chemical reactions that give browned food its distinctive flavor.[5]
-
Precursor Formation: Pentose sugars (five-carbon sugars) and ascorbic acid, when heated, degrade to form furfural.[5][7]
-
Oxidation: Furfural can be oxidized to 2-furoic acid. This process can occur chemically or via biocatalysis.[9]
-
Esterification: If propanol is present in the food matrix (e.g., as a minor fermentation byproduct), it can undergo an acid-catalyzed esterification with the newly formed 2-furoic acid to yield Propyl 2-furoate.
Pathway 2: Microbial Fermentation
Microorganisms are capable of producing a vast array of organic molecules.
-
Acid Production: As previously noted, certain fungi and bacteria can produce 2-furoic acid as a metabolite.[9][10]
-
Alcohol Production: Propanol is a common fusel alcohol produced during amino acid metabolism by yeast and bacteria in fermentation processes.
-
Enzymatic Esterification: Lipases or esterases present within the microbial cells or the food matrix could catalyze the esterification of 2-furoic acid with propanol to form Propyl 2-furoate.
The following diagram illustrates these potential formation routes.
Caption: Hypothetical pathways for Propyl 2-furoate formation.
Analytical Methodologies for Detection and Quantification
The detection of trace-level, volatile flavor compounds like Propyl 2-furoate in complex food matrices requires highly sensitive and selective analytical techniques. The industry-standard approach is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace extraction technique to isolate the analyte from the non-volatile matrix.[11]
Workflow: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
HS-SPME is a solvent-free, efficient, and sensitive sample preparation method ideal for this application.[12][13] It involves exposing a coated fiber to the headspace (the gas phase above the sample) to adsorb volatile and semi-volatile analytes, which are then thermally desorbed into the GC inlet.
Caption: Workflow for HS-SPME-GC-MS analysis of Propyl 2-furoate.
Experimental Protocol: A Self-Validating System
The following protocol is a robust template that incorporates self-validating quality control measures.
1. Sample Preparation:
-
Accurately weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.
-
To enhance analyte volatility, add 5 mL of a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, promoting the release of volatile organic compounds into the headspace.
-
Spike the sample with a known concentration of an internal standard (IS). An ideal IS would be a structurally similar compound not expected in the sample, such as a deuterated analog (e.g., Propyl 2-furoate-d3) or a different furoate ester (e.g., Hexyl 2-furoate). The IS corrects for variations in extraction efficiency and injection volume.
2. HS-SPME Procedure:
-
Seal the vial and place it in an autosampler with an agitator and heater.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for 15 minutes with agitation. This ensures a stable equilibrium between the sample and the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
3. GC-MS Analysis:
-
Injection: Transfer the fiber to the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).
-
Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: A typical temperature program would be: hold at 40°C for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes. This ensures separation from other volatile compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of Propyl 2-furoate (e.g., m/z 111, 154) and the IS. This provides maximum sensitivity and selectivity.
4. Quantification and Validation:
-
Prepare a calibration curve using standards of Propyl 2-furoate of known concentrations, each containing the same amount of IS.
-
Plot the ratio of the analyte peak area to the IS peak area against the concentration.
-
Validate the method by determining the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity (R² > 0.99), and recovery by analyzing spiked blank matrix samples. Typical LODs for furan derivatives using this method can be in the low ng/g range.[13]
Toxicology and Regulatory Standing
The safety of Propyl 2-furoate as a food additive has been evaluated by international regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) assessed a group of furan-containing flavoring agents, including Propyl 2-furoate.[3]
-
Safety Assessment: JECFA concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[3]
-
Acceptable Daily Intake (ADI): A group ADI of 0-0.5 mg/kg of body weight was established for furfural and a series of related furan derivatives, including Propyl 2-furoate.[3]
-
Regulatory Status: It is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 2946.[3][4] It is approved for use in specific food categories, such as baked goods and condiments, at very low levels, typically in the parts-per-million (ppm) range.[1][4]
Conclusion and Future Outlook
Propyl 2-furoate is a well-characterized flavoring agent with a unique and complex sensory profile. While its parent acid and other furoate esters are known to occur naturally, the current body of scientific literature does not support the classification of Propyl 2-furoate itself as a natural constituent of foods or plants. Its presence is overwhelmingly attributed to its intentional use as a synthetic flavoring.
For researchers and quality control professionals, the analytical challenge lies in its reliable detection and quantification at trace levels. The HS-SPME-GC-MS methodology outlined in this guide provides a robust, sensitive, and validated framework for this purpose.
Future research should focus on targeted screening for Propyl 2-furoate in food matrices where its precursors—2-furoic acid and propanol—are known to coexist, such as certain fermented beverages or specially processed foods. Such studies would definitively resolve the question of its potential for de novo formation and contribute to a more complete understanding of the complex chemistry of food flavor.
References
- ChemPoint. (n.d.). 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article.
- CUTM Courseware. (n.d.). Furfural and Furoic acid.
- The Good Scents Company. (n.d.). propyl 2-furoate, 615-10-1.
- FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854).
- Journal of the Chinese Association of Agricultural Chemistry. (n.d.). Furan in food - a review.
- Soni, M. G., Taylor, S. L., Greenberg, N. A., & Burdock, G. A. (2002). Safety assessment of propyl paraben: A review of the published literature. Food and Chemical Toxicology, 40(10), 1335-1373.
- Perflavory. (n.d.). propyl 2-furoate, 615-10-1.
- National Center for Biotechnology Information. (n.d.). Propyl 2-furoate. PubChem Compound Database.
- The Good Scents Company. (n.d.). methyl 2-furoate, 611-13-2.
- Wikipedia. (n.d.). 2-Furoic acid.
- Kim, J., & Lee, K. G. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
- JRC Publications Repository. (n.d.). Methods for the determination of furan in food.
- Shi, J., et al. (2019). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Determination of Propyl Gallate in Some Vegetable Oil Samples by Thin Layer Chromatography – Image Analysis Method.
- National Institutes of Health. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.
- Food Chemistry. (2018). Determination of furan and furan derivatives in baby food.
- Food Standards Agency. (2002). Information Bulletin on Methods of Analysis and Sampling for Foodstuffs. ResearchGate.
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Propyl 2-Furoate and its Derivatives: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of Propyl 2-furoate and the broader class of furan-containing derivatives. As a Senior Application Scientist, the goal is to move beyond a simple recitation of facts and provide an integrated perspective on the synthesis, derivatization, and therapeutic potential of this chemical family. We will explore the causality behind synthetic choices and delve into the structure-activity relationships that drive their biological efficacy, equipping researchers and drug development professionals with actionable insights.
The Furan Scaffold: A Privileged Structure in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the design of pharmacologically active compounds.[1][2] Its utility stems from its unique electronic and steric properties, which allow it to act as a bioisostere for other aromatic systems like phenyl or thiophene rings. This substitution can enhance metabolic stability, improve drug-receptor interactions, and optimize overall bioavailability.[1] The furan nucleus is present in numerous natural products and synthetic drugs, exhibiting a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] Propyl 2-furoate serves as an excellent starting point for exploring this chemical space, offering a stable and readily modifiable core for generating diverse molecular libraries.
Synthesis of the Core Moiety: Propyl 2-furoate
The journey into this class of compounds begins with the synthesis of the parent ester, Propyl 2-furoate. The process is robust and typically involves a two-step sequence starting from the widely available biomass-derived chemical, furfural.[5]
Step 1: Oxidation of Furfural to 2-Furoic Acid
2-Furoic acid, the direct precursor, was the first furan derivative to be described.[2][3] The industrial synthesis route often employs the Cannizzaro reaction of furfural, which results in a disproportionation to yield both 2-furoic acid and furfuryl alcohol.[6] While this method is economical due to the commercial value of both products, biocatalytic routes using microorganisms like Nocardia corallina have been developed, offering significantly higher yields of 2-furoic acid.[6]
Step 2: Fischer Esterification to Propyl 2-furoate
With 2-furoic acid in hand, the final step is a classic acid-catalyzed esterification with n-propanol. This reaction is a cornerstone of organic synthesis, valued for its simplicity and efficiency.
Experimental Protocol: Synthesis of Propyl 2-furoate
Objective: To synthesize Propyl 2-furoate via Fischer esterification of 2-furoic acid.
Materials:
-
2-Furoic acid (1.0 eq)
-
n-Propanol (≥ 5.0 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1-2 mol%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-furoic acid and an excess of n-propanol.
-
Catalyst Addition: While stirring, slowly and carefully add the catalytic amount of concentrated sulfuric acid. The mixture may warm slightly.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (the boiling point of n-propanol is ~97 °C). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Scientific Rationale: Heating under reflux accelerates the reaction towards equilibrium, as dictated by Le Chatelier's principle. Using an excess of the alcohol reactant also shifts the equilibrium towards the product side, maximizing the yield of the ester.
-
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. This neutralizes the sulfuric acid catalyst and any unreacted 2-furoic acid. Caution: CO₂ evolution will occur.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess n-propanol.
-
Purification: The crude Propyl 2-furoate can be purified by vacuum distillation to yield a clear liquid.
Strategic Derivatization of the Furan Scaffold
The true potential of Propyl 2-furoate lies in the reactivity of its furan ring. The ring is highly susceptible to electrophilic substitution, typically at the C5 position (the carbon adjacent to the oxygen and furthest from the ester group), allowing for the introduction of a wide array of functional groups.[3]
Workflow for Synthesis and Derivatization
The general path from a simple biomass precursor to complex, biologically active derivatives is a powerful strategy in modern medicinal chemistry.
Caption: General synthetic workflow from furfural to functionalized furan derivatives.
Key Derivatization Reactions
-
Friedel-Crafts Acylation: Introducing an acetyl group at the C5 position is a common modification. Methyl 5-acetyl-2-furoate, a close analog, has been synthesized via oxidation of the corresponding 5-(1-hydroxyethyl) derivative.[7] This acylation adds a key pharmacophore that can participate in hydrogen bonding.
-
Hydroarylation: The carbon-carbon double bonds within the furan system can be targeted. For instance, derivatives of 3-(furan-2-yl)propenoic acid react with arenes in the presence of a superacid like triflic acid (TfOH) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[8][9][10] This method creates complex structures with enhanced lipophilicity and potential for π–π stacking interactions.
Experimental Protocol: Superelectrophilic Hydroarylation
Objective: To synthesize a 3-aryl-3-(furan-2-yl)propanoic acid derivative, demonstrating C-C bond formation on a furan-containing scaffold. (Adapted from[8][9])
Materials:
-
3-(Furan-2-yl)propenoic acid or its ester (1.0 eq)
-
Arene (e.g., benzene, toluene, xylene; serves as reactant and solvent)
-
Trifluoromethanesulfonic acid (TfOH, superacid catalyst)
-
Ice-water bath
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flask cooled in an ice-water bath (0 °C), dissolve the 3-(furan-2-yl)propenoic acid derivative in the chosen arene.
-
Catalyst Addition: While maintaining the temperature at 0 °C, slowly add triflic acid to the stirred solution.
-
Scientific Rationale: The superacid protonates the furan ring and the carboxylic acid/ester group, generating a highly reactive superelectrophilic species.[8][9] This activation is necessary to overcome the aromaticity of the arene for the Friedel-Crafts-type reaction to proceed. Low temperature is critical to control the high reactivity and prevent polymerization or degradation.
-
-
Reaction: Stir the mixture at 0 °C for 2-3 hours. Monitor the reaction by TLC.
-
Workup - Quenching: Carefully pour the reaction mixture over crushed ice to quench the superacid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Washing and Drying: Wash the organic layer with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: After filtering and concentrating the solvent, the crude product is purified using column chromatography on silica gel to isolate the desired 3-aryl-3-(furan-2-yl)propanoic acid derivative.
Biological Activities and Therapeutic Potential
The derivatization of the furan scaffold leads to a vast array of compounds with significant therapeutic potential. The specific functional groups appended to the core determine the ultimate biological activity and mechanism of action.
Antimicrobial Activity
Furan derivatives have long been recognized for their antimicrobial properties.[2][11] The nitrofuran class, for example, is a well-established group of antibiotics.[1][4]
-
Antibacterial: Various substituted furans show activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3][8][9] The mechanism often involves the generation of reactive intermediates that can damage bacterial DNA and proteins.[1]
-
Antifungal: Certain furan derivatives and related furoate esters demonstrate potent activity against yeast-like fungi such as Candida albicans.[8][9] The antifungal properties of esters are often influenced by their chain length, which affects their ability to partition across the fungal cell membrane.[12]
| Compound Class | Target Organism | Activity (MIC) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | Good activity at 64 µg/mL | [8][9] |
| 3-Aryl-3-(furan-2-yl)propanoic acids | Escherichia coli | Inhibition at 64 µg/mL | [3] |
| 5-Nitrofuran derivatives | Gram-positive & Gram-negative bacteria | Inhibitory effects noted | [13] |
Anticancer Activity
The furan nucleus is a promising scaffold for the development of novel anticancer agents.[14][15] Furan-containing molecules can induce apoptosis, inhibit key enzymes, or arrest the cell cycle in cancer cells.[1]
A study involving novel furan-based derivatives identified compounds that exhibited significant cytotoxic activity against the MCF-7 breast cancer cell line.[14] Two lead compounds, a pyridine carbohydrazide (4) and an N-phenyl triazinone (7), were found to arrest the cell cycle at the G2/M phase and induce cell death via apoptosis.[14]
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyridine carbohydrazide (4) | MCF-7 (Breast Cancer) | 4.06 | > 4.9 | [14] |
| N-phenyl triazinone (7) | MCF-7 (Breast Cancer) | 2.96 | > 6.7 | [14] |
| Staurosporine (Control) | MCF-7 (Breast Cancer) | 4.49 | - | [14] |
| Selectivity Index is the ratio of IC₅₀ in normal cells (MCF-10A) to cancer cells (MCF-7), with higher values indicating greater selectivity for cancer cells. |
Mechanism of Action: Induction of Apoptosis The lead compounds from this study were shown to trigger the intrinsic mitochondrial pathway of apoptosis.[14] This was confirmed by observing an increase in the levels of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.[14]
Caption: Proposed apoptotic pathway induced by cytotoxic furan derivatives.
Other Pharmacological Activities
The versatility of the furan scaffold extends to other therapeutic areas:
-
Anti-inflammatory: Furan derivatives can inhibit cyclooxygenase (COX) enzymes, reducing inflammation.[1] Some natural furan compounds exert regulatory effects on signaling pathways like MAPK to control inflammation.[11]
-
Neuroprotection: Furan-containing compounds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, owing to their antioxidant and anti-inflammatory properties.[16]
-
Cardioprotective: The drug ranolazine, which contains a furan ring, is used to manage angina.[1]
Conclusion and Future Directions
Propyl 2-furoate and its derivatives represent a fertile ground for drug discovery. Starting from a simple, bio-renewable feedstock, a vast chemical space can be accessed through robust and scalable synthetic methodologies. The furan ring is not merely a passive linker but an active pharmacophore whose unique properties can be leveraged to design potent and selective therapeutic agents.
Future research should focus on:
-
Optimizing Pharmacokinetics: While many furan derivatives show excellent in vitro potency, their absorption, distribution, metabolism, and excretion (ADME) profiles must be optimized for in vivo efficacy.
-
Exploring New Targets: The broad bioactivity suggests that furan scaffolds can be adapted to target a wider range of enzymes, receptors, and signaling pathways.
-
Green Chemistry Approaches: Further development of biocatalytic and continuous-flow synthesis methods will enhance the sustainability of producing these valuable compounds.[17][18]
By combining rational design with modern synthetic techniques, the furan scaffold, exemplified by derivatives of Propyl 2-furoate, will undoubtedly continue to yield novel candidates for treating a wide spectrum of human diseases.
References
- Gangurde Punam Nivrutti. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
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The Good Scents Company. (n.d.). methyl 2-furoate, 611-13-2. Retrieved from [Link]
- (2015). Synthesis and biological activities of furan derivatives.
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Perflavory. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from [Link]
- (2023). Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research.
-
National Center for Biotechnology Information. (n.d.). Propyl 2-furoate. PubChem. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. Retrieved from [Link]
-
Ziyaev, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. Retrieved from [Link]
-
Gholivand, S., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmaceutical Sciences. Retrieved from [Link]
- (2023).
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Gershon, H., & Parmegiani, R. (1967). Antifungal properties of 2-alkynoic acids and their methyl esters. Journal of Medicinal Chemistry. Retrieved from [Link]
- Kuticheva, K. V., et al. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates.
- El-Obeid, H. A., et al. (1984). 34- Synthesis and Antimicrobial Activity of New Furan Derivatives.
-
Singh, S., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Drug Research Reviews. Retrieved from [Link]
-
De Maron, J., et al. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Propyl 2-furanacrylate (FDB016863). Retrieved from [Link]
- Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity.
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Cambon, E., et al. (2016). Catalytic Synthesis of a New Series of Alkyl Uronates and Evaluation of Their Physicochemical Properties. Molecules. Retrieved from [Link]
- Mariscal, R., et al. (2016). An overview of the applications of furfural and its derivatives.
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Ziyaev, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). WO 2022/049384 A1.
- Ziyaev, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
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An In-depth Technical Guide to the Thermochemical Data of Propyl 2-Furoate
Introduction
Propyl 2-furoate (C₈H₁₀O₃) is a carboxylic ester recognized for its characteristic fruity, somewhat earthy aroma, finding application in the flavor and fragrance industries.[1] As with any chemical compound utilized in industrial processes or academic research, a thorough understanding of its thermochemical properties is paramount for process design, safety assessments, and computational modeling. This guide provides a comprehensive overview of the key thermochemical data for propyl 2-furoate, detailing both experimental and computational methodologies for their determination. In the absence of extensive direct experimental data for this specific ester, this document synthesizes information from related compounds and established theoretical models to offer reliable estimates and a framework for future empirical studies.
Molecular Structure and Properties
Propyl 2-furoate consists of a furan ring substituted at the 2-position with a propyl ester group.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [2] |
| Molecular Weight | 154.16 g/mol | [2] |
| CAS Number | 615-10-1 | [2] |
| IUPAC Name | propyl furan-2-carboxylate | [1] |
Core Thermochemical Data
A complete thermochemical dataset is essential for a wide range of applications, from reaction engineering to safety analysis. The following sections detail the critical thermochemical parameters for propyl 2-furoate.
Standard Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3] Due to the lack of direct experimental data for propyl 2-furoate, we present a multi-faceted approach to its estimation, combining data from analogous compounds with robust computational and group additivity methods.
High-level quantum chemical methods provide a powerful tool for the accurate prediction of thermochemical properties.
Protocol: G4 and DLPNO-CCSD(T) Calculations
-
Geometry Optimization: The molecular geometry of propyl 2-furoate is first optimized using a density functional theory (DFT) method, such as B3LYP with a 6-31G(2df,p) basis set.[4]
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed using progressively higher levels of theory and larger basis sets, as prescribed by the chosen composite method (e.g., G4).[4] This typically includes calculations at the CCSD(T) level.
-
Extrapolation to Basis Set Limit: The energies are extrapolated to the complete basis set (CBS) limit to minimize basis set incompleteness error.
-
Core-Valence and Relativistic Effects: Corrections for core-valence electron correlation and relativistic effects are applied.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method, where the computed enthalpy of atomization is combined with the experimentally known enthalpies of formation of the constituent atoms.
The Domain-based Local Pair Natural Orbital Coupled Cluster with singles, doubles, and perturbative triples (DLPNO-CCSD(T)) method offers a computationally efficient alternative to canonical coupled-cluster methods without significant loss of accuracy, making it suitable for larger molecules.[5][6][7][8][9]
Caption: Workflow for oxygen bomb calorimetry.
Estimated Enthalpy of Combustion for Propyl 2-furoate (liquid, 298.15 K):
| Parameter | Estimated Value |
| ΔcH° | -4050 ± 20 kJ/mol |
Note: This is an estimate based on the expected combustion products (CO₂ and H₂O) and the estimated enthalpy of formation.
Enthalpy of Vaporization (ΔvapH)
The enthalpy of vaporization is the energy required to transform one mole of a substance from a liquid to a gas at a given temperature and pressure.
Protocol: Calvet Microcalorimetry
-
Sample Introduction: A small, precisely weighed sample of propyl 2-furoate is introduced into a sample cell within the Calvet microcalorimeter.
-
Equilibration: The sample is allowed to thermally equilibrate at the desired temperature.
-
Vaporization: The sample is vaporized under controlled conditions (e.g., by a flow of inert gas or under vacuum).
-
Heat Flow Measurement: The heat flow associated with the endothermic vaporization process is measured by the surrounding thermopiles.
-
Calibration: The instrument is calibrated using a substance with a known enthalpy of vaporization or by electrical calibration.
-
Calculation: The enthalpy of vaporization is calculated from the integrated heat flow signal and the amount of sample vaporized.
Caption: Workflow for Calvet microcalorimetry.
Estimated Enthalpy of Vaporization for Propyl 2-furoate (298.15 K):
| Parameter | Estimated Value |
| ΔvapH | 55 ± 5 kJ/mol |
Note: This estimate is based on data for similar esters and the Clausius-Clapeyron equation using available vapor pressure data.
Heat Capacity (Cp)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.
Protocol: Joback Method for Ideal Gas Heat Capacity Estimation
The Joback method, a group contribution technique, can be used to estimate the ideal gas heat capacity as a function of temperature. [10][11][12][13][14]
-
Group Identification: The propyl 2-furoate molecule is broken down into its constituent Joback groups.
-
Parameter Summation: The group contributions for the heat capacity parameters (a, b, c, d) are summed.
-
Heat Capacity Calculation: The ideal gas heat capacity (Cp) at a given temperature (T) is calculated using the polynomial equation: C_p = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10⁻⁴)T² + (Σd + 2.06 x 10⁻⁷)T³
Estimated Ideal Gas Heat Capacity for Propyl 2-furoate:
| Temperature (K) | Estimated Cp (J/mol·K) |
| 298.15 | 210 ± 10 |
| 500 | 280 ± 15 |
| 1000 | 400 ± 20 |
Note: These are estimates and should be validated by experimental measurements, such as those obtained via differential scanning calorimetry (DSC).
Conclusion
References
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Paulechka, E., & Kazakov, A. (2019). Generalized Prediction of Enthalpies of Formation Using DLPNO-CCSD(T) Ab Initio Calculations for Molecules Containing the Elements H, C, N, O, F, S, Cl, Br. Journal of Computational Chemistry, 40(6), 768-793. [Link]
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Paulechka, E., & Kazakov, A. F. (2017). Efficient DLPNO-CCSD(T)-Based Estimation of Formation Enthalpies for C, H, O, and N-Containing Closed-Shell Compounds Validated Against Critically Evaluated Experimental Data. The Journal of Physical Chemistry A, 121(21), 4143-4153. [Link]
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Paulechka, E., & Kazakov, A. (2019). Generalized Prediction of Enthalpies of Formation Using DLPNO-CCSD(T) Ab Initio Calculations for Molecules Containing the Elements H, C, N, O, F, S, Cl, Br. ResearchGate. [Link]
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Maksimuk, Y. V., Kabo, G. J., Simirsky, V. V., Kozyro, A. A., & Sevruk, V. M. (1998). Standard Enthalpies of Formation of Some Methyl Esters of Benzene Carboxylic Acids. Journal of Chemical & Engineering Data, 43(5), 841-845. [Link]
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Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2022). RIFM fragrance ingredient safety assessment, methyl 2-furoate, CAS Registry Number 611-13-2. Food and Chemical Toxicology, 167, 113303. [Link]
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da Silva, A. C., & da Silva, J. B. (2014). Determination of Enthalpies of Formation of Fatty Acids and Esters by Density Functional Theory Calculations with an Empirical Correction. Journal of the Brazilian Chemical Society, 25, 1083-1091. [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Propyl 2-Furoate in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the identification and quantification of Propyl 2-furoate (FEMA No. 2946) using Gas Chromatography-Mass Spectrometry (GC-MS). Propyl 2-furoate is a significant flavor compound, imparting sweet, earthy, and herbaceous notes to a variety of food products.[1] Ensuring its correct concentration is critical for product consistency and quality control. This document provides a detailed protocol, from sample preparation to data analysis, grounded in established analytical principles. It is intended for researchers, quality control analysts, and scientists in the food and beverage and drug development industries. The methodologies described herein are designed to be robust and reliable, though end-user validation is essential for specific matrices.
Introduction
Propyl 2-furoate (propyl furan-2-carboxylate) is a carboxylic ester recognized for its distinct flavor profile.[1] It belongs to the class of furoic acid esters and is utilized as a flavoring agent in the food industry.[1][2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its safety, establishing a group Acceptable Daily Intake (ADI) for it along with other furoates.[2] Accurate and sensitive analytical methods are therefore crucial for monitoring its levels in final products to ensure compliance with regulatory standards and to maintain desired sensory characteristics.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like Propyl 2-furoate in complex food matrices.[4] Its high chromatographic resolution and sensitive, specific detection make it ideal for isolating the analyte from interfering matrix components and providing confident identification based on its mass spectrum.[4] This note details a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS, a solvent-free and sensitive sample preparation technique well-suited for flavor analysis.[5]
Experimental Workflow
The overall analytical workflow is designed for efficiency and accuracy, moving from sample preparation to final data interpretation.
Caption: High-level workflow for the GC-MS analysis of Propyl 2-furoate.
Materials and Methods
Reagents and Standards
-
Propyl 2-furoate analytical standard: (CAS 615-10-1), >97% purity.
-
Internal Standard (IS): e.g., d6-Geranyl acetate or similar stable isotope-labeled ester not present in the sample.
-
Reagents: Sodium chloride (analytical grade).
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar fiber suitable for volatile compounds.
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source is required.
| Component | Specification |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[2] |
| Autosampler | Headspace-SPME compatible autosampler |
| Software | MassHunter, ChemStation, or equivalent chromatography data system |
Detailed Protocols
Standard and Sample Preparation
Rationale: Proper sample preparation is the most critical step for accurate and reproducible results.[4] Headspace SPME is chosen to selectively extract volatile and semi-volatile analytes like Propyl 2-furoate from the sample matrix, minimizing interferences and eliminating the need for large volumes of organic solvents.[5] The addition of salt increases the ionic strength of the aqueous phase, promoting the partitioning of analytes into the headspace.
Protocol for Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Propyl 2-furoate standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with methanol.
-
Internal Standard (IS) Stock: Prepare a 1000 µg/mL stock of the chosen IS in methanol. Dilute to a working concentration (e.g., 5 µg/mL) that yields a suitable response.
Protocol for Sample Preparation (Liquid Matrix, e.g., Juice):
-
Pipette 5 g of the liquid sample into a 20 mL headspace vial.[2]
-
Add 1.5 g of NaCl to the vial.
-
Spike with a known volume of the IS working solution (e.g., 10 µL of 5 µg/mL IS).
-
Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Vortex for 30 seconds to mix thoroughly.
Protocol for Sample Preparation (Solid Matrix, e.g., Cake):
-
Homogenize the solid sample to a fine powder or paste.
-
Weigh 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1.5 g of NaCl.
-
Spike with the IS working solution.
-
Immediately seal the vial and vortex for 1 minute to create a slurry.
HS-SPME and GC-MS Analysis
Rationale: The GC and MS parameters are optimized to achieve good chromatographic separation of Propyl 2-furoate from other volatile components and to ensure sensitive detection. The temperature program is designed to elute the target analyte with a sharp peak shape. The MS is operated in full scan mode for qualitative identification and can be switched to Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[5]
HS-SPME Parameters:
-
Incubation Temperature: 50°C[5]
-
Incubation Time: 15 min with agitation (250 rpm)[5]
-
Extraction Time: 20 min[5]
-
Desorption Temperature: 250°C
-
Desorption Time: 2 min (in splitless mode)
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 40°C (hold 2 min), ramp at 10°C/min to 250°C, hold for 5 min.[8] |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| SIM Ions (Optional) | Quantifier: 95.0; Qualifiers: 112.0, 154.0 |
Results and Data Analysis
Identification and Mass Spectrum
Propyl 2-furoate is identified based on its retention time (RT) from the GC column and by comparing its acquired mass spectrum with a reference spectrum from a known standard or a library like NIST.
Expected Results:
-
Molecular Weight: 154.16 g/mol [2]
-
Molecular Ion (M+): m/z 154
-
Key Fragment Ions: The electron ionization (EI) mass spectrum of Propyl 2-furoate is characterized by several key fragments. The base peak is typically observed at m/z 95.[2]
| m/z (Mass-to-Charge) | Relative Intensity (%) | Proposed Fragment Identity |
| 95 | 99.99 | [C₅H₃O₂]⁺ (Furoyl cation) |
| 112 | 61.10 | [M - C₃H₆]⁺ (Loss of propene) |
| 39 | 26.54 | [C₃H₃]⁺ (Cyclopropenyl cation) |
| 113 | 18.14 | [C₅H₅O₃]⁺ (Protonated Furoic Acid) |
| 154 | 10.37 | [C₈H₁₀O₃]⁺ (Molecular Ion) |
| (Data sourced from PubChem CID 11982)[2] |
Proposed Fragmentation Pathway
Rationale: Understanding the fragmentation is key to confident identification.[9] The fragmentation of esters under EI conditions is a well-understood process involving cleavages alpha to the carbonyl group and rearrangements.[10][11] The most prominent fragment for Propyl 2-furoate is the furoyl cation (m/z 95), formed by the stable, resonance-delocalized structure losing the propoxy radical. Another significant fragmentation is a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the propyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule (42 Da), resulting in the fragment ion at m/z 112.[10]
Caption: Major fragmentation pathways for Propyl 2-furoate in EI-MS.
Quantification
Quantification is achieved by creating a calibration curve. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte in the calibration standards. A linear regression is applied to the curve. The concentration of Propyl 2-furoate in an unknown sample is then calculated using the equation of the line.
Method Validation
For use in a regulated environment, the analytical method must be validated according to guidelines from bodies like the ICH or FDA.[12][13][14]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to detect the analyte in a complex matrix without interference. Assessed by analyzing blank matrix samples.[12]
-
Linearity and Range: The concentration range over which the method is accurate and precise. A correlation coefficient (r²) > 0.99 is typically required.[14]
-
Accuracy: The closeness of the measured value to the true value. Assessed by spike-recovery experiments at multiple concentration levels (e.g., 80-120% recovery).[14]
-
Precision: The degree of scatter between a series of measurements. Evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). RSD% values should typically be <15%.[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. Often determined based on signal-to-noise ratios (S/N of 3 for LOD, 10 for LOQ).[14]
-
Robustness: The method's resistance to small, deliberate variations in parameters (e.g., incubation temperature, flow rate).
Conclusion
This application note provides a robust and detailed HS-SPME-GC-MS protocol for the analysis of Propyl 2-furoate. The method demonstrates high specificity and sensitivity, making it suitable for quality control and research applications in the food and flavor industries. The provided framework for sample preparation, instrumental analysis, and data interpretation, along with guidelines for method validation, ensures that laboratories can confidently implement and adapt this procedure for their specific needs.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11982, Propyl 2-furoate. Retrieved from [Link].
-
FooDB (2020). Showing Compound Propyl 2-furoate (FDB016854). Retrieved from [Link].
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Reyes-Garcés, N., & Hepner, J. (n.d.). Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation. Retrieved from [Link].
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University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link].
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link].
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Wang, S., et al. (2021). Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS. Frontiers in Nutrition, 8, 783332. Retrieved from [Link].
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National Institute of Standards and Technology (n.d.). 2-Furancarboxylic acid, propyl ester. In NIST Chemistry WebBook. Retrieved from [Link].
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- Haji Harunarashid, N. Z. I., Lim, L. H., & Harunsani, M. H. (2017). Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils. Food Chemistry, 237, 1033-1039.
-
U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link].
-
U.S. Food and Drug Administration (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link].
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Chemguide (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link].
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Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
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Lab Manager (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link].
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Whitman College (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link].
-
Wikipedia (2023). Fragmentation (mass spectrometry). Retrieved from [Link].
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High-performance liquid chromatography (HPLC) method for Propyl 2-furoate quantification
An Application Note for the Isocratic HPLC-UV Quantification of Propyl 2-Furoate
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Propyl 2-furoate. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring high sensitivity and reproducibility. The protocol has been developed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for Propyl 2-furoate in various sample matrices. All validation parameters, including linearity, accuracy, precision, and robustness, are detailed in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate the method's fitness for purpose.[1][2][3]
Introduction and Chromatographic Principles
Propyl 2-furoate (C₈H₁₀O₃, MW: 154.16 g/mol ) is a furoic acid ester used as a flavoring agent and as a building block in chemical synthesis.[4][5][6] Accurate quantification is critical for quality control, stability testing, and formulation development.
Principle of Separation: This method employs Reversed-Phase HPLC (RP-HPLC), the most common mode of liquid chromatography.[7] Propyl 2-furoate is a moderately non-polar compound, indicated by its predicted logP value of approximately 1.9-2.2.[4] In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[7] Propyl 2-furoate will partition between the two phases. Its non-polar character causes it to be retained by the C18 stationary phase. By using a mobile phase with a sufficient proportion of organic solvent (acetonitrile), the analyte is eluted from the column as a sharp, symmetrical peak. The furan ring within the molecule contains a chromophore that strongly absorbs UV light, allowing for sensitive detection.
Recommended HPLC Method Parameters
All quantitative data and method conditions are summarized in the table below for clarity and ease of use.
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV/Vis or PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Rationale for Selection:
-
Column: A C18 column is the industry standard for separating moderately non-polar compounds like Propyl 2-furoate.[8][9]
-
Mobile Phase: An isocratic mixture of acetonitrile and water provides a balance of elution strength and simplicity. The addition of 0.1% acetic acid helps to protonate any free silanol groups on the silica backbone, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Detection Wavelength: 264 nm was chosen based on methods for structurally related furoate compounds and represents a region of strong absorbance for the furoate chromophore, ensuring high sensitivity.[8][9]
Detailed Experimental Protocols
Reagents and Materials
-
Propyl 2-furoate reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm Syringe Filters (PTFE or other solvent-compatible membrane)
-
Class A volumetric flasks and pipettes
-
HPLC vials
Preparation of Solutions
Mobile Phase (Acetonitrile : 0.1% Acetic Acid in Water, 60:40 v/v):
-
Prepare 1 L of 0.1% Acetic Acid by adding 1 mL of glacial acetic acid to 999 mL of deionized water.
-
Filter the aqueous solution through a 0.45 µm membrane filter.
-
In a clean 1 L media bottle, combine 600 mL of acetonitrile and 400 mL of the filtered 0.1% acetic acid solution.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Propyl 2-furoate reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix until homogeneous. This solution should be stored at 2-8°C and protected from light.
Working Standard Solutions (for calibration curve):
-
Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.
Sample Preparation Protocol
Proper sample preparation is critical to protect the HPLC column and ensure accurate results.[10][11] The following is a general protocol; specific matrices may require additional extraction or cleanup steps like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[11][12]
-
Dissolution: Accurately weigh a portion of the sample expected to contain Propyl 2-furoate and dissolve it in a known volume of a suitable solvent (methanol is a good first choice). The target concentration should fall within the linear range of the calibration curve.
-
Sonication: Use a sonicator for 10-15 minutes to ensure complete dissolution of the analyte.
-
Dilution: If necessary, dilute the sample solution with the mobile phase to bring the analyte concentration into the optimal detection range.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter directly into an HPLC vial.[7][13] This step is mandatory to remove particulates that can clog the column and system tubing.[7]
HPLC System Workflow
Caption: High-level workflow for Propyl 2-furoate quantification.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure the analytical procedure is fit for its intended purpose, it must be validated.[14][15] The following protocol outlines the key validation experiments based on ICH guidelines.[3][15]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| System Suitability | Ensures the chromatographic system is performing adequately. | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area < 2.0% (n=6) |
| Specificity | Demonstrates that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix). | Peak for Propyl 2-furoate is pure and free from interference from blank/placebo. |
| Linearity & Range | Establishes a linear relationship between concentration and detector response over a defined range. | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Measures the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | Assesses the degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0%; Intermediate Precision (Inter-day): %RSD ≤ 2.0% |
| LOQ/LOD | Lowest amount of analyte that can be reliably quantified/detected. | LOQ: S/N ratio ≥ 10; LOD: S/N ratio ≥ 3 |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters remain within limits; %RSD of results ≤ 2.0%. |
System Suitability Test (SST)
Inject a working standard solution (e.g., 50 µg/mL) six consecutive times. Calculate the mean, standard deviation, and %RSD for the peak area and retention time. Verify that the tailing factor and theoretical plates meet the criteria. This must be performed before any sample analysis.
Specificity
Inject a blank (mobile phase), a placebo/matrix blank, and a spiked sample. There should be no interfering peaks at the retention time of Propyl 2-furoate in the blank injections.
Linearity
Prepare at least five concentrations across the desired range (e.g., 5 to 100 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis to determine the correlation coefficient (r²).
Accuracy (% Recovery)
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Propyl 2-furoate into a sample matrix. Calculate the percentage recovery for each sample.
Precision
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Calculate the %RSD for the combined results.
Data Analysis and Calculations
The concentration of Propyl 2-furoate in the sample is calculated using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte (to be calculated)
-
c = y-intercept of the calibration curve
Concentration (µg/mL) = (Sample Peak Area - Intercept) / Slope
Remember to account for all dilution factors used during sample preparation to determine the concentration in the original, undiluted sample.
Sources
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Propyl 2-Furoate: A Comprehensive Technical Guide for Researchers and Food Industry Professionals
Introduction
Propyl 2-furoate (also known as propyl furan-2-carboxylate) is a flavoring substance characterized by a complex aroma profile described as sweet, earthy, herbal, with notes of chocolate and mushroom.[1][2] Historically, it has been used in the food industry to impart or modify flavors in a variety of products. This document provides a detailed overview of Propyl 2-furoate, including its physicochemical properties, regulatory status, and key safety considerations. It is intended to serve as a technical resource for researchers, scientists, and professionals in the food and beverage and drug development industries.
While Propyl 2-furoate was previously considered "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA), this status has been revoked for its synthetic form.[1][3] This guide will delve into the scientific and regulatory landscape surrounding this compound, offering insights into its application and analysis, while underscoring the critical importance of adhering to current regulatory mandates.
Physicochemical Properties and Flavor Profile
A thorough understanding of the physical and chemical characteristics of a flavoring agent is fundamental to its effective and safe application in food systems.
Key Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀O₃ | [4] |
| Molecular Weight | 154.16 g/mol | [5] |
| CAS Number | 615-10-1 | [4] |
| FEMA Number | 2946 | [6] |
| Appearance | Colorless to yellowish-orange liquid | [1] |
| Boiling Point | 211 °C at 760 mmHg | [7] |
| Solubility | Slightly soluble in water; soluble in alcohol and oils | [5] |
| Flavor Profile | Savory | [6] |
| Odor Profile | Sweet, herbal, earthy, chocolate, mushroom | [1] |
Flavor and Odor Characteristics
Propyl 2-furoate possesses a multifaceted flavor and aroma that has made it a versatile, albeit now restricted, tool in the flavorist's palette. Its primary flavor classification is "savory."[6] The odor is more complex, with descriptors including sweet, herbal, earthy, and even notes of chocolate and mushroom.[1] This intricate profile allows for its potential use in a range of food products to enhance or impart specific flavor dimensions. The perceived flavor can be influenced by the concentration used and the food matrix in which it is incorporated.
Regulatory Status and Safety Assessment
The regulatory landscape for food additives is dynamic, with ongoing reviews and updates based on the latest scientific evidence. Propyl 2-furoate has been the subject of such re-evaluation, leading to significant changes in its approved use.
Withdrawal of GRAS Status by the U.S. FDA
In 2018, the U.S. Food and Drug Administration (FDA) amended its food additive regulations, revoking the "Generally Recognized as Safe" (GRAS) status for seven synthetic flavoring substances, which included propyl 2-furoate.[3][8][9][10] This action was taken in response to petitions from several consumer and environmental health organizations.[3]
The basis for this decision was the Delaney Clause of the Federal Food, Drug, and Cosmetic Act, which prohibits the approval of any food additive that has been found to induce cancer in humans or animals at any dose.[3][11] Studies submitted to the FDA demonstrated that some of these synthetic flavoring substances caused cancer in laboratory animals.[1][3] It is crucial to note that the FDA's own scientific analysis concluded that these substances do not pose a risk to public health under their intended conditions of use due to the very low levels of exposure.[3][8] However, the Delaney Clause mandates their removal from the approved list as a matter of law, not scientific risk assessment.[2][11] This regulatory action applies specifically to the synthetically-derived form of these flavoring agents.[3]
International Assessments: JECFA and EFSA
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated propyl 2-furoate and established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for furfural and a number of related substances, including propyl 2-furoate.[12][13][14] This group ADI was based on the understanding that these substances are metabolized to common intermediates.[13] JECFA concluded that at the estimated levels of intake, these flavoring agents do not pose a safety concern.[12][14]
The European Food Safety Authority (EFSA) has also evaluated a group of furfuryl and furan derivatives in its Flavouring Group Evaluation 13 (FGE.13).[2][11][15][16] In subsequent revisions of this evaluation, EFSA has addressed toxicological concerns, including genotoxicity, for some members of this group.[2] For many of the substances in this group, EFSA concluded that they do not give rise to safety concerns at their estimated levels of dietary intake.[2]
It is imperative for researchers and manufacturers to consult the latest regulatory updates from relevant authorities in their specific markets.
Application in Food Systems: A General Protocol
Due to the withdrawal of its GRAS status for synthetic forms in the United States, the direct addition of synthetic propyl 2-furoate to food is no longer permitted. The following protocol is a general guideline for the experimental incorporation of a liquid flavoring agent into a beverage matrix and should be adapted for research purposes only, in compliance with all applicable regulations.
Workflow for Flavor Incorporation in a Beverage
Caption: General workflow for incorporating a liquid flavor into a beverage.
Step-by-Step Protocol for a Model Beverage
This protocol describes the preparation of a simple flavored beverage for research and development purposes.
Objective: To evaluate the sensory profile of Propyl 2-furoate in a model beverage system.
Materials:
-
Propyl 2-furoate (food grade, for research use)
-
Ethanol (95%, food grade)
-
Sucrose
-
Citric acid
-
Deionized water
-
Volumetric flasks
-
Micropipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of a 10% Sugar Solution with 0.1% Citric Acid:
-
Dissolve 100 g of sucrose and 1 g of citric acid in deionized water and make up to 1 L in a volumetric flask. This will serve as the beverage base.
-
-
Preparation of a 1% Stock Solution of Propyl 2-furoate:
-
Dissolve 1 g of Propyl 2-furoate in 99 g of 95% ethanol. Store in a tightly sealed glass container in a cool, dark place.
-
-
Dosing and Flavoring:
-
Calculate the required volume of the 1% stock solution to achieve the desired concentration of Propyl 2-furoate in the beverage base (e.g., for a 1 ppm final concentration in 100 mL of beverage, add 10 µL of the 1% stock solution).
-
Add the calculated volume of the stock solution to the beverage base in a glass container.
-
-
Homogenization:
-
Immediately cap the container and mix thoroughly using a vortex mixer or by stirring with a magnetic stir bar for 5-10 minutes to ensure complete dispersion of the flavor.
-
-
Sensory Evaluation:
-
Allow the flavored beverage to equilibrate for at least 24 hours at refrigerated temperature before sensory evaluation.
-
Conduct sensory analysis with a trained panel to describe the flavor profile and intensity.
-
Rationale for Experimental Choices:
-
Ethanol as a Solvent: Propyl 2-furoate has limited solubility in water, and ethanol is a commonly used food-grade solvent for oil-soluble flavoring agents.
-
Sugar-Acid Base: This simple matrix mimics a basic soft drink and allows for the evaluation of the flavor without significant interference from other components.
-
Equilibration Period: Allowing the flavored beverage to rest enables the flavor to fully integrate into the matrix, providing a more accurate sensory perception.
Analytical Methodology: Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile flavor compounds like Propyl 2-furoate due to its high sensitivity and specificity.[17][18][19][20]
General Workflow for GC-MS Analysis
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Application Notes: Propyl 2-furoate in Fragrance Formulation - A Research Perspective
Abstract: This document provides a detailed technical guide for researchers and formulators on the potential application of Propyl 2-furoate as a novel ingredient in fragrance compositions. Propyl 2-furoate, a furan-containing ester, is recognized primarily as a flavoring agent with a unique and complex organoleptic profile. Its current regulatory status and the general characteristics of the furan chemical class necessitate a cautious, research-oriented approach to its use in dermally-applied products. This guide outlines its physicochemical properties, olfactory characteristics, and presents a series of robust, self-validating protocols for evaluating its stability, performance, and sensory impact within a fragrance formulation. The overarching goal is to provide a scientific framework for the initial exploration of Propyl 2-furoate, emphasizing the critical need for rigorous safety and stability assessments prior to any commercial consideration.
Introduction: The Olfactory Potential of a Furan Ester
Propyl 2-furoate (CAS 615-10-1) is a heteroaromatic compound belonging to the furoic acid ester class.[1] While it has an established history as a flavoring agent, recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), its use in perfumery is not well-documented.[2] In fact, some technical datasheets explicitly recommend it "not for fragrance use," a directive likely stemming from a lack of specific dermal safety data or potential stability concerns within cosmetic bases.[3][4]
However, its intriguing olfactory profile—described as sweet, herbal, and earthy with distinctive chocolate and mushroom undertones—presents a compelling case for its investigation as a unique fragrance modifier.[3][4][5] Such notes are relatively uncommon and could provide novel effects in gourmand, earthy, and green fragrance families. This guide, therefore, serves as a foundational research protocol for scientists to systematically evaluate the viability of Propyl 2-furoate in fragrance applications, moving from basic characterization to performance in a model system.
Physicochemical & Olfactory Profile
A thorough understanding of an ingredient's physical and chemical properties is the cornerstone of successful formulation. These properties dictate its behavior during blending, its performance in the final product, and its overall stability.
Table 1: Physicochemical Properties of Propyl 2-furoate
| Property | Value | Source(s) |
| CAS Number | 615-10-1 | [5] |
| Molecular Formula | C8H10O3 | [6] |
| Molecular Weight | 154.17 g/mol | [5] |
| Appearance | Colorless clear liquid | [4][6] |
| Boiling Point | 211 °C @ 760 mmHg | [4][6] |
| Flash Point | 82.22 °C (180 °F) TCC | [3][4] |
| Specific Gravity | 1.067 - 1.075 @ 25°C | [4] |
| Refractive Index | 1.471 - 1.475 @ 20°C | [4][6] |
| Solubility | Soluble in alcohol; slightly soluble in water. | [4][6] |
| Vapor Pressure | 0.172 mmHg @ 25°C (est.) | [4] |
| logP (o/w) | 2.121 (est.) | [4] |
Olfactory Characterization: The scent profile of Propyl 2-furoate is multifaceted. Evaluated at a 1.0% dilution in dipropylene glycol, it is described as having herbal, sweet, earthy, chocolate, and mushroom notes.[3][4][5] This complexity suggests it could function as a middle note, lending a unique, savory-sweet, and naturalistic character to a blend. The earthy and mushroom facets, in particular, could be leveraged to create damp, forest-floor accords or to add an unexpected twist to gourmand or woody fragrances.
Preliminary Safety & Stability Considerations
Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated Propyl 2-furoate and concluded there is "No safety concern at current levels of intake when used as a flavouring agent."[6] This evaluation, however, is based on oral intake. The absence of comprehensive dermal toxicity and skin sensitization data is a significant data gap that must be addressed before it can be considered for widespread use in cosmetics or fine fragrance.
Chemical Stability: The furan ring, while aromatic, can be susceptible to degradation under certain conditions, particularly in strongly acidic or oxidizing environments.[7][8] This inherent instability in some furanic compounds necessitates careful evaluation within the target product base.[8] Factors that can influence the stability of a fragrance ingredient in a finished product include:
-
pH of the base: Propyl 2-furoate may be unstable in highly acidic or alkaline formulations.
-
Exposure to UV Light: Light can catalyze degradation, leading to discoloration and changes in odor.[9][10]
-
Oxidation: Interaction with air can alter scent molecules, especially for natural ingredients or those with unsaturated bonds.[9][10]
-
Interactions with other ingredients: The final formulation is a complex mixture, and interactions can impact stability.
Therefore, all research and development must be conducted with the explicit understanding that Propyl 2-furoate is an investigational material for fragrance use. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and all work should be performed in a well-ventilated area.
Experimental Protocols for Application Research
The following protocols are designed to provide a systematic and self-validating framework for evaluating Propyl 2-furoate. Each protocol includes controls to ensure that observed effects can be confidently attributed to the ingredient itself.
Protocol 4.1: Olfactory Evaluation of Raw Material
Causality: Evaluating a fragrance material in its neat form can be misleading and olfactorily fatiguing. Dilution allows the character to unfold, revealing different facets over time, similar to how it would perform in a finished fragrance. Dipropylene glycol (DPG) or ethanol are standard, low-odor solvents for this purpose.
Methodology:
-
Prepare a 1% dilution of Propyl 2-furoate in DPG or perfumer's alcohol.
-
Prepare a blank solvent sample to act as a control.
-
Dip two labeled smelling strips (blotters), one into the dilution and one into the control solvent.
-
Remove the strips and allow the initial solvent "lift" to dissipate for 10-15 seconds.
-
Evaluate the odor of both strips at set intervals:
-
Time 0 (initial impression)
-
Time + 5 minutes
-
Time + 30 minutes
-
Time + 2 hours
-
Time + 8 hours
-
-
Record detailed odor descriptors at each interval, noting changes in character and intensity. Compare against the blank strip to ensure any perceived odor is from the material itself.
Caption: Workflow for Raw Material Olfactory Assessment.
Protocol 4.2: Accelerated Stability Assessment in a Model Base
Causality: Accelerated stability testing uses stressors like elevated temperature and UV light to predict the long-term shelf life of a product in a shorter timeframe.[9] By comparing a perfumed base to an unperfumed control, any changes in color, clarity, or odor can be directly linked to the fragrance oil, providing a self-validating result.[10]
Methodology:
-
Base Selection: Choose a simple model base, such as a 75% ethanol/25% deionized water solution to simulate an Eau de Toilette.
-
Sample Preparation:
-
Prepare a batch of the model base.
-
Create "Sample A": Add 0.5% of Propyl 2-furoate to the base.
-
Create "Sample B" (Control): Use the unperfumed base.
-
-
Aliquot and Storage:
-
Decant Samples A and B into clear glass vials for each test condition.
-
Condition 1 (Accelerated Heat): Place one set of samples in a stability oven at 40°C.
-
Condition 2 (Light Exposure): Place one set in a UV light box.
-
Condition 3 (Room Temperature): Keep one set at ambient temperature (20-25°C) as a benchmark.
-
-
Evaluation:
-
Assess all samples at Day 0, Week 1, Week 2, Week 4, and Week 8.
-
Visual Assessment: Record any changes in color or clarity against a white background.
-
Odor Assessment: Dip smelling strips into each sample and compare the odor of Sample A against the RT control and the unperfumed Sample B. Note any deviation from the original scent profile (e.g., souring, weakening, distortion).
-
Caption: Workflow for Accelerated Stability Testing.
Protocol 4.3: Sensory Panel Evaluation (Descriptive Analysis)
Causality: While instrumental analysis is useful, sensory evaluation by trained human panels is the gold standard for quantifying the perceived character of a fragrance.[11] A descriptive test provides quantitative data on specific scent attributes, allowing for a precise understanding of the ingredient's contribution.[12][13]
Methodology:
-
Panel Selection: Recruit a panel of 8-12 trained sensory evaluators. These individuals should be skilled in identifying and rating the intensity of fragrance notes.
-
Sample Preparation:
-
Prepare two fragrance solutions in a simple hydroalcoholic base, aged for at least 48 hours.
-
"Control Accord": A simple accord (e.g., citrus-floral) without Propyl 2-furoate.
-
"Test Accord": The same accord with the addition of 0.2% Propyl 2-furoate.
-
-
-
Evaluation Procedure:
-
Present both samples, blinded and coded, to the panelists on smelling strips.
-
Provide an evaluation ballot with key sensory attributes.
-
Ask panelists to rate the intensity of each attribute for both samples on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely strong).
-
-
Attribute Selection: The attributes should be chosen to specifically highlight the expected character of Propyl 2-furoate.
-
Overall Sweetness
-
Herbal/Green Character
-
Earthy Note Intensity
-
Mushroom/Savory Note Intensity
-
Chocolate/Gourmand Nuance
-
Overall Fragrance Strength
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Calculate the average intensity rating for each attribute for both the Control and Test accords.
-
Perform a statistical analysis (e.g., t-test) to determine if the differences in ratings are statistically significant.
-
Data Interpretation and Forward Path
The results from the protocols above will form a comprehensive initial assessment of Propyl 2-furoate's potential.
-
Olfactory Data (4.1): This will define the ingredient's intrinsic character, its evolution over time (substantivity), and its core scent family.
-
Stability Data (4.2): Significant discoloration or odor degradation in Sample A, but not in Sample B, under heat or UV stress would indicate a stability liability requiring mitigation (e.g., with UV absorbers or antioxidants) or restricting its use to opaque packaging or specific product types.[10]
-
Sensory Data (4.3): Statistically significant higher scores for attributes like "Earthy Note" or "Mushroom Note" in the Test Accord would validate its tangible contribution to a fragrance blend.
A positive outcome from this research phase—demonstrating a desirable olfactory contribution and acceptable stability—would justify proceeding to the next critical stage: comprehensive safety testing , including skin sensitization (patch testing) and phototoxicity studies, to fill the data gaps required for its consideration as a bona fide fragrance ingredient.
Conclusion
Propyl 2-furoate presents a scientifically interesting profile for the fragrance industry. Its sweet, earthy, and gourmand notes offer a unique creative tool for perfumers. However, its current classification primarily as a flavoring agent, combined with the known reactivity of some furan compounds, mandates a disciplined and evidence-based research approach. The protocols outlined in this guide provide the necessary framework to de-risk its initial evaluation and generate the robust data needed to make informed decisions about its future development as a fragrance ingredient. The path forward is contingent upon a clear demonstration of both desirable aesthetics and, most importantly, uncompromising safety and stability.
References
-
FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854). Retrieved from FooDB database. [Link]
-
Perflavory. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from Perflavory online database. [Link]
-
Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from Umbrex. [Link]
-
Skinobs. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from Skinobs. [Link]
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The Good Scents Company. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from The Good Scents Company Information System. [Link]
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ResearchGate. (n.d.). Fragrances and sensory evaluation techniques. Retrieved from ResearchGate. [Link]
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Alpha Chemistry. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from Alpha Chemistry Blogs. [Link]
-
National Center for Biotechnology Information. (n.d.). Propyl 2-furoate. PubChem Compound Database. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). PROPYL 2-FUROATE. Retrieved from FEMA. [Link]
-
BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from BRF Ingredients. [Link]
-
FlavScents. (n.d.). propyl 2-furoate. Retrieved from FlavScents. [Link]
-
King, I. S. C. (2012). On the Synthesis of Furan-Containing Fragrance Compounds (Doctoral thesis, Cardiff University). [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, 2-furancarboxylic acid, tetrahydro-, ethyl ester, CAS Registry Number 16874-34-3. Food and Chemical Toxicology, 153 Suppl 1, 112215. [Link]
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Integrated Liner Technologies. (2023). Fragrance Stability Testing. Retrieved from ILT. [Link]
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Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from Orchadia Solutions. [Link]
-
ResearchGate. (n.d.). General scheme of the study of furan stability. Retrieved from ResearchGate. [Link]
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Application Notes and Protocols for the Use of Propyl 2-Furoate as an Analytical Standard
Introduction: The Role of Propyl 2-Furoate in Analytical Methodologies
In the landscape of pharmaceutical development and quality control, the establishment of robust and reliable analytical methods is paramount. The choice of an appropriate analytical standard is a critical determinant of a method's accuracy, precision, and overall validity. Propyl 2-furoate, the propyl ester of 2-furoic acid, presents itself as a suitable candidate for such a role. Its stable chemical structure, featuring a furan ring and an ester functional group, provides a platform for the development of various analytical techniques, particularly in chromatography.
This document serves as a comprehensive guide for researchers, analytical scientists, and drug development professionals on the utilization of Propyl 2-furoate as a standard for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The principles and protocols detailed herein are grounded in established scientific practices and are in alignment with the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) on the validation of analytical procedures.[1][2][3][4]
Physicochemical Properties of Propyl 2-Furoate
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to the development of a suitable analytical method. The table below summarizes the key properties of Propyl 2-furoate.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀O₃ | [5][6][7] |
| Molecular Weight | 154.16 g/mol | [6][7] |
| Appearance | Colorless clear liquid (estimated) | [8][9] |
| Boiling Point | Not explicitly available, but likely higher than methyl 2-furoate (181-182 °C) | [10] |
| Specific Gravity | 1.067 to 1.075 @ 25 °C | [8][9] |
| Refractive Index | 1.471 to 1.475 @ 20 °C | [8][9] |
| Solubility | Predicted to be soluble in water (5.34 g/L); soluble in organic solvents like methanol, acetonitrile, and hexane. | [11][12] |
| UV Absorbance | The furan ring suggests UV absorbance, likely in the range of 240-280 nm. |
Ensuring the Integrity of the Analytical Standard
The fidelity of any analytical method is intrinsically linked to the purity of the reference standard. For Propyl 2-furoate to be employed as a primary standard, its purity must be rigorously established, typically at >99.5%.
Synthesis and Purification: Propyl 2-furoate can be synthesized via Fischer esterification of 2-furoic acid with propanol in the presence of an acid catalyst.[13] The crude product can be purified through techniques such as fractional distillation or preparative chromatography to achieve the requisite high purity. The purity should be confirmed using a combination of analytical techniques, including HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
A Strategic Approach to HPLC Method Development
The development of a stability-indicating HPLC method is a systematic process designed to ensure that the method can accurately and precisely quantify the analyte of interest, even in the presence of its degradation products.[14][15][16] The following workflow provides a logical pathway for this process.
Caption: A systematic workflow for the development of a robust HPLC method.
Protocol: Stability-Indicating HPLC-UV Method for Propyl 2-Furoate
This protocol outlines a starting point for the development of an HPLC-UV method for the quantification of Propyl 2-furoate. It is crucial to note that the chromatographic conditions provided are initial recommendations and may require optimization based on the specific instrumentation and column used.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Propyl 2-furoate reference standard (>99.5% purity).
-
HPLC grade acetonitrile, methanol, and water.
-
Reagent grade phosphoric acid.
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Propyl 2-furoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile choice for the separation of moderately polar compounds like Propyl 2-furoate.[17][18] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase helps to ensure consistent peak shapes for acidic analytes and their potential degradants.[17] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength.[19] |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40-80% B; 15-18 min: 80% B; 18-20 min: 80-40% B; 20-25 min: 40% B | A gradient elution is recommended to ensure the separation of potential degradation products with varying polarities.[18][19] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature enhances the reproducibility of retention times. |
| Detection Wavelength | 254 nm | Based on the furan moiety, 254 nm is a reasonable starting point for detection. A PDA detector can be used to determine the optimal wavelength. |
| Injection Volume | 10 µL |
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[20][21][22][23][24] A series of replicate injections (typically five or six) of the working standard solution are performed, and the following parameters are evaluated against pre-defined acceptance criteria.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry.[20][21] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency.[20][21] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system.[21] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition.[20][22] |
Protocol for Method Validation (ICH Q2(R1))
The developed analytical method must be validated to demonstrate its suitability for its intended purpose.[1][2][3][4] The following validation parameters should be assessed.
Caption: An overview of the essential parameters for analytical method validation.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To establish the stability-indicating nature of the method, forced degradation studies are performed.[14][15][16][25][26]
Forced Degradation Protocol:
-
Acid Hydrolysis: Treat a solution of Propyl 2-furoate with 0.1 M HCl at 60 °C for 24 hours.[14][15][25]
-
Base Hydrolysis: Treat a solution of Propyl 2-furoate with 0.1 M NaOH at 60 °C for 24 hours.[14][15][25]
-
Oxidative Degradation: Treat a solution of Propyl 2-furoate with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Propyl 2-furoate to 105 °C for 48 hours.
-
Photolytic Degradation: Expose a solution of Propyl 2-furoate to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.
The stressed samples are then analyzed using the developed HPLC method. The method is considered specific if the peak for Propyl 2-furoate is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a PDA detector.
Caption: A schematic representation of the forced degradation study protocol.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of Propyl 2-furoate, typically ranging from 50% to 150% of the working concentration, should be prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the working concentration).
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing six replicate samples at 100% of the test concentration.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
Acceptance Criteria: The RSD for the series of measurements should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[20][21][22]
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Examples of variations to be assessed include:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic).
The system suitability parameters should be evaluated under each of these modified conditions.
Data Presentation and Interpretation
All data generated during method validation should be clearly presented in tabular format. The results should be interpreted to confirm that the method meets the pre-defined acceptance criteria for all validation parameters.
Example Validation Summary Table:
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Peak is pure and well-resolved from degradants. | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |
| LOQ (µg/mL) | 0.5 | Determined |
| Robustness | SST parameters met under all conditions. | Pass |
Conclusion
Propyl 2-furoate serves as a viable and effective analytical standard for the development and validation of chromatographic methods. The detailed protocols provided in this application note, based on established scientific principles and regulatory guidelines, offer a robust framework for creating a stability-indicating HPLC-UV method. By following a systematic approach to method development and validation, researchers and analytical scientists can ensure the generation of high-quality, reliable, and defensible analytical data, which is fundamental to the advancement of pharmaceutical research and development.
References
- System Suitability in HPLC Analysis. Pharmaguideline.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
- System suitability in HPLC Analysis.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Understanding Forced Degradation Studies: A Critical Step in Drug Development. Apicule.
- Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services.
- propyl 2-furo
- propyl 2-furo
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
- System suitability testing. SlideShare.
- 3 Key Regulatory Guidelines for Method Valid
- Showing Compound Propyl 2-furo
- HPLC Method Development and Valid
- Propyl 2-furo
- 2-Furancarboxylic acid, propyl ester. NIST WebBook.
- Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl)
- 2-Furancarboxylic acid, propyl ester. NIST WebBook.
- Developing HPLC Methods. Sigma-Aldrich.
- Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
- HPLC Method Development: From Basics to Advanced Str
- Methyl 2-furo
- 2-Furancarboxylic acid, propyl ester. NIST WebBook.
- 2-FURANCARBOXYLIC ACID N-PROPYL ESTER | 615-10-1. ChemicalBook.
- Synthesis methods for the preparation of 2-furoic acid derivatives.
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Application Note: A Validated Protocol for the Laboratory-Scale Synthesis and Purification of Propyl 2-Furoate
Abstract
This application note provides a comprehensive, validated protocol for the synthesis and purification of Propyl 2-furoate, an important ester utilized as a flavoring agent and a chemical building block.[1][2] The synthesis is achieved via the Fischer-Speier esterification of 2-furoic acid with n-propanol, utilizing concentrated sulfuric acid as a catalyst.[3] This document outlines the underlying chemical principles, a detailed step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The causality behind critical experimental choices is explained to provide researchers with a robust and reproducible methodology. The protocol is designed to yield high-purity Propyl 2-furoate, validated by standard analytical techniques.
Scientific Principle: The Fischer-Speier Esterification
The synthesis of Propyl 2-furoate is a classic example of the Fischer-Speier esterification, a reversible, acid-catalyzed condensation reaction between a carboxylic acid (2-furoic acid) and an alcohol (n-propanol).[4]
Reaction Scheme:
2-Furoic Acid + n-Propanol ⇌ Propyl 2-furoate + Water
The mechanism involves several key equilibrium steps:[3]
-
Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of 2-furoic acid. This activation dramatically increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (n-propanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, Propyl 2-furoate.
To ensure a high yield, the reaction equilibrium must be shifted toward the products. This protocol employs Le Chatelier's principle by using an excess of the alcohol (n-propanol), which also conveniently serves as the reaction solvent.[4][5]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Furoic Acid | C₅H₄O₃ | 88-14-2 | 112.08 | ≥98% | Sigma-Aldrich |
| n-Propanol | C₃H₈O | 71-23-8 | 60.10 | Anhydrous, ≥99.5% | Fisher Scientific |
| Sulfuric Acid | H₂SO₄ | 7664-93-9 | 98.08 | Concentrated, 95-98% | VWR |
| Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | ACS Grade | J.T. Baker |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | Granular | EMD Millipore |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | ACS Grade | Sigma-Aldrich |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | N/A | In-house |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Separatory funnel (250 mL)
-
Glass funnel and filter paper
-
Rotary evaporator
-
Vacuum distillation apparatus (short path) with fractionating column
-
Thermometer and oil bath
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
NMR spectrometer, FT-IR spectrometer, GC-MS system
-
Refractometer
Health and Safety Precautions
This protocol involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin burns and eye damage.[6][7] It is a strong oxidizing agent and reacts violently with water, generating significant heat.[8] Handle with extreme care.
-
n-Propanol (C₃H₈O): Highly flammable liquid and vapor.[9][10] Causes serious eye damage and may cause drowsiness or dizziness upon inhalation.[11][12] Keep away from ignition sources.
-
2-Furoic Acid (C₅H₄O₃): Causes skin irritation and serious eye irritation/damage.[13][14][15] Avoid inhalation of dust.[16]
-
Diethyl Ether: Extremely flammable. Vapors are heavier than air and may travel to an ignition source. Handle with care, ensuring no open flames or spark sources are nearby.
Refer to the Material Safety Data Sheets (MSDS/SDS) for each chemical before beginning the experiment.[6][11][13][17][18]
Detailed Experimental Protocol
Part A: Synthesis of Propyl 2-furoate
-
Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 11.2 g (0.10 mol) of 2-furoic acid.
-
Solvent Addition: Add 60 mL (approx. 48 g, 0.80 mol) of anhydrous n-propanol to the flask. Stir the mixture until the 2-furoic acid is fully dissolved. Rationale: Using n-propanol in large excess serves as both the reactant and the solvent, driving the equilibrium towards ester formation.
-
Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid dropwise. Rationale: The addition is performed slowly and with cooling to safely dissipate the heat generated from the acid dilution.
-
Reflux: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the mixture to a gentle reflux (boiling point of n-propanol is ~97 °C) and maintain for 3-4 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part B: Work-up and Isolation of Crude Product
-
Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the excess n-propanol using a rotary evaporator.
-
Extraction: Transfer the remaining residue to a 250 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of cold deionized water. Shake the funnel gently, venting frequently to release pressure. Allow the layers to separate.
-
Neutralization: Carefully drain the lower aqueous layer. Wash the organic (ether) layer sequentially with:
-
100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: This step neutralizes the sulfuric acid catalyst and any unreacted 2-furoic acid. Observe for CO₂ evolution.
-
100 mL of deionized water.
-
100 mL of brine (saturated NaCl solution). Rationale: The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
-
-
Drying: Transfer the washed organic layer to an Erlenmeyer flask. Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes until the liquid is clear. Rationale: Anhydrous Na₂SO₄ is a neutral drying agent that removes residual water from the organic phase.
-
Solvent Evaporation: Decant or filter the dried solution to remove the drying agent. Evaporate the diethyl ether using a rotary evaporator to yield the crude Propyl 2-furoate as a yellowish oil.
Part C: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glass joints are properly sealed.
-
Distillation: Transfer the crude oil to the distillation flask. Heat the flask gently in an oil bath. Propyl 2-furoate has a boiling point of 211-213 °C at atmospheric pressure.[1][19] To prevent thermal decomposition, distillation under reduced pressure is highly recommended (e.g., ~95-100 °C at 10 mmHg).
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the expected boiling point at the working pressure. The purified Propyl 2-furoate should be a colorless liquid.[20]
-
Yield Calculation: Weigh the purified product and calculate the percentage yield.
Workflow Visualization
Caption: Workflow diagram for the synthesis and purification of Propyl 2-furoate.
Characterization and Validation
The identity and purity of the synthesized Propyl 2-furoate should be confirmed by comparing its properties to literature values.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless liquid[20][21] |
| Molecular Formula | C₈H₁₀O₃[19] |
| Molecular Weight | 154.17 g/mol [19] |
| Boiling Point | 211-213 °C @ 760 mmHg[1][19] |
| Density | 1.067 - 1.075 g/cm³ @ 25 °C[19][20] |
| Refractive Index | 1.471 - 1.475 @ 20 °C[19][21] |
Spectroscopic Data
-
¹H NMR (Proton NMR): The spectrum should show characteristic peaks for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the oxygen) and three distinct peaks for the furan ring protons.
-
¹³C NMR (Carbon NMR): The spectrum will confirm the presence of 8 unique carbon atoms, including the characteristic ester carbonyl peak (~158 ppm) and peaks for the furan ring and propyl chain carbons.
-
FT-IR (Infrared Spectroscopy): A strong absorption band characteristic of the ester carbonyl (C=O) stretch should be prominent around 1720-1740 cm⁻¹. The spectrum will also show C-O stretching and aromatic C-H stretching.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at m/z = 154, corresponding to the molecular weight of the compound.[22] A prominent base peak is expected at m/z = 95, corresponding to the furoyl cation.[19]
References
- MilliporeSigma. (2024). Sulfuric acid - SAFETY DATA SHEET.
- ScienceLab.com. (n.d.). SAFETY DATA SHEET: n-Propanol.
- Teck. (2018). Sulphuric Acid Safety Data Sheet.
- Fisher Scientific. (2009). Sulfuric acid - SAFETY DATA SHEET.
- Perflavory. (n.d.). propyl 2-furoate, 615-10-1.
- The Good Scents Company. (n.d.). propyl 2-furoate, 615-10-1.
- Fisher Scientific. (2010). 2-Furoic acid - SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 2-Furoic acid - Safety Data Sheet.
- Penta s.r.o. (2025). n-Propanol - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Furoic Acid, 98%.
- Sasol Chemicals. (2025). Safety Data Sheet n-Propanol.
- ChemicalBook. (n.d.). 2-Furoic acid - Safety Data Sheet.
- Simplot. (2015). Material Safety Data Sheet: Sulfuric Acid.
- SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w.
- CDH Fine Chemical. (n.d.). 2-FUROIC ACID CAS No 88-14-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Loba Chemie. (2022). n-PROPYL ALCOHOL GC - Safety Data Sheet.
- Sasol Chemicals. (2025). n-Propanol - Safety Data Sheet.
- BioFuran Materials. (n.d.). Propyl 2-Furoate, CAS 615-10-1.
-
National Center for Biotechnology Information. (n.d.). Propyl 2-furoate. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854). Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). PROPYL 2-FUROATE. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
-
PubChemLite. (n.d.). Propyl 2-furoate (C8H10O3). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl 2-furoate, 611-13-2. Retrieved from [Link]
- University of Toronto. (n.d.). Fischer Esterification.
-
Organic Syntheses. (n.d.). 2-FURYLCARBINOL AND 2-FUROIC ACID. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Google Patents. (n.d.). CN1325464C - Method for preparing and purifying propyl acetate.
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Application Notes & Protocols: A Framework for the Biological Activity Screening of Propyl 2-furoate
Introduction: Rationale for Screening Propyl 2-furoate
Propyl 2-furoate is a furan derivative, specifically an ester of 2-furoic acid[1]. While it is primarily known as a flavoring agent with a sweet, earthy, and herbal taste, its full biological activity profile remains largely unexplored[1][2]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for several furoates, including propyl 2-furoate, concluding it poses no safety concern at current intake levels as a flavoring agent[3].
However, the furan nucleus is a core structure in numerous biologically active natural products and synthetic compounds[4]. Furan derivatives have demonstrated a wide spectrum of pharmacological effects, including significant antimicrobial and anti-inflammatory activities[4]. These activities are often attributed to the specific structural arrangement of the furan ring and its substituents, which can influence signaling pathways such as MAPK and PPAR-ɣ, or suppress inflammatory mediators like nitric oxide (NO) and prostaglandins[4][5]. The parent compound, 2-furoic acid, has been shown in animal studies to lower serum cholesterol and triglyceride levels[6].
Given the established bioactivity of the furan scaffold, a systematic screening of Propyl 2-furoate is a logical step in drug discovery and development. This document provides a comprehensive, tiered framework of robust in vitro protocols to conduct a primary biological activity screening, focusing on four key areas: antimicrobial, antioxidant, anti-inflammatory, and anticancer (cytotoxic) potential .
Physicochemical Properties and Stock Solution Preparation
A precise understanding of the test compound's properties is fundamental for accurate and reproducible results.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | PubChem[3] |
| Molecular Weight | 154.16 g/mol | PubChem[3] |
| Appearance | Colorless liquid | JECFA[3] |
| Boiling Point | 211.0 °C at 760 mmHg | HMDB[3] |
| Solubility | Slightly soluble in water; soluble in oils and ethanol | JECFA[3] |
| Density | 1.067 - 1.075 g/cm³ | JECFA[3] |
Protocol for Stock Solution Preparation
The limited aqueous solubility of Propyl 2-furoate necessitates the use of an organic solvent for creating a stock solution. Dimethyl sulfoxide (DMSO) is the recommended vehicle due to its broad solvent capacity and compatibility with most cell-based assays at low final concentrations.
Objective: To prepare a high-concentration, sterile stock solution of Propyl 2-furoate for serial dilution in subsequent assays.
Materials:
-
Propyl 2-furoate (high purity, >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber glass vial or polypropylene microcentrifuge tubes
-
Calibrated analytical balance and micropipettes
Procedure:
-
Calculation: Determine the mass of Propyl 2-furoate required for a desired stock concentration (e.g., 100 mM).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Weighing: Accurately weigh the calculated amount of Propyl 2-furoate in a sterile microcentrifuge tube.
-
Solubilization: Add the required volume of sterile DMSO to the tube. For example, to make a 100 mM stock, dissolve 15.42 mg of Propyl 2-furoate in 1 mL of DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Sterilization (Optional but Recommended): If the stock will be used in sterile cell culture, filter it through a 0.22 µm syringe filter into a sterile, light-protected vial.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Causality Note: Using a high-concentration DMSO stock allows for minimal final solvent concentration in the assay medium (typically ≤0.5%), preventing solvent-induced cytotoxicity or artifacts. Aliquoting is critical to maintain the stability and integrity of the compound over time.
Tier 1 Screening: Antimicrobial Activity
The initial assessment of antimicrobial properties is performed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This high-throughput assay identifies the lowest concentration of a substance that prevents visible growth of a microorganism[7][8].
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the MIC of Propyl 2-furoate against a panel of pathogenic bacteria and fungi.
Materials:
-
Propyl 2-furoate DMSO stock solution
-
Sterile 96-well, round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotic (e.g., Gentamicin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: From an overnight culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
Plate Preparation: Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Serial Dilution:
-
Add 100 µL of a 2x working concentration of Propyl 2-furoate (prepared in broth from the DMSO stock) to the first column of wells.
-
Using a multichannel pipette, mix the contents of the first column by pipetting up and down, then transfer 100 µL to the second column.
-
Repeat this two-fold serial dilution across the plate to the desired final concentration range, discarding 100 µL from the last column[9]. This creates a concentration gradient.
-
-
Inoculation: Add 100 µL of the prepared bacterial or fungal inoculum to each well, bringing the final volume to 200 µL[10]. The final concentration of the compound will be half of the intermediate dilution step.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi[9].
-
Reading Results: The MIC is the lowest concentration of Propyl 2-furoate where no visible turbidity (growth) is observed.
Antimicrobial Screening Workflow
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Presentation: MIC Values
| Microorganism | Type | Propyl 2-furoate MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Gram (+) Bacteria | Record Value | Record Value (Gentamicin) |
| Escherichia coli | Gram (-) Bacteria | Record Value | Record Value (Gentamicin) |
| Pseudomonas aeruginosa | Gram (-) Bacteria | Record Value | Record Value (Gentamicin) |
| Candida albicans | Yeast | Record Value | Record Value (Fluconazole) |
Tier 2 Screening: Antioxidant Capacity
Antioxidant screening assesses the ability of a compound to neutralize reactive oxygen species (ROS) or free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to measure a compound's radical scavenging or hydrogen-donating ability[11][12].
Principle of the DPPH Assay
DPPH is a stable free radical with a deep purple color, showing maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant[13].
Protocol: DPPH Radical Scavenging Assay
Objective: To quantify the free radical scavenging activity of Propyl 2-furoate and determine its IC₅₀ value.
Materials:
-
Propyl 2-furoate DMSO stock solution
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
Ascorbic acid or Trolox (positive control)
-
Sterile 96-well, flat-bottom microtiter plate
-
Microplate reader capable of reading absorbance at 517 nm
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM DPPH solution in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a series of dilutions of Propyl 2-furoate (e.g., 1, 10, 50, 100, 250 µg/mL) in methanol from the DMSO stock. Prepare the same concentrations for the positive control (Ascorbic acid).
-
Assay Execution:
-
In a 96-well plate, add 100 µL of the prepared DPPH solution to each well.
-
Add 100 µL of the various concentrations of Propyl 2-furoate, positive control, or methanol (for the blank control) to the wells.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes[12].
-
Measurement: Read the absorbance of each well at 517 nm using a microplate reader[14].
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
-
IC₅₀ Determination: Plot the % inhibition against the concentration of Propyl 2-furoate. The IC₅₀ value is the concentration required to inhibit 50% of the DPPH radicals, determined by regression analysis.
DPPH Radical Scavenging Mechanism
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Data Presentation: Antioxidant Activity
| Concentration (µg/mL) | % Inhibition by Propyl 2-furoate | % Inhibition by Ascorbic Acid |
| 1 | Calculate Value | Calculate Value |
| 10 | Calculate Value | Calculate Value |
| 50 | Calculate Value | Calculate Value |
| 100 | Calculate Value | Calculate Value |
| 250 | Calculate Value | Calculate Value |
| IC₅₀ (µg/mL) | Determine from Graph | Determine from Graph |
Tier 3 Screening: Anti-inflammatory Activity
This screening tier evaluates the potential of Propyl 2-furoate to modulate inflammatory responses in a cellular model. The production of nitric oxide (NO) by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) is a hallmark of inflammation and a standard screening endpoint[15][16].
Protocol: Nitric Oxide Inhibition (Griess Assay)
Objective: To measure the effect of Propyl 2-furoate on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Propyl 2-furoate DMSO stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)
-
Sodium nitrite (for standard curve)
-
MTT reagent (for concurrent cytotoxicity testing)
-
Sterile 96-well, flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 4 x 10⁵ cells/well and allow them to adhere for 2-4 hours at 37°C in a 5% CO₂ incubator[17].
-
Treatment: Pre-treat the cells by adding various concentrations of Propyl 2-furoate (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control (unstimulated cells).
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each sample. Incubate for 10 minutes at room temperature, protected from light[15].
-
Add 50 µL of Griess Reagent Part B. Incubate for another 10 minutes[15].
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable metabolite of NO) is determined using a standard curve prepared with sodium nitrite.
-
Cytotoxicity Assessment (MTT Assay): To ensure that the reduction in NO is not due to cell death, perform an MTT assay on the remaining cells in the original plate (see Section 6.0 for protocol). Cell viability should be >90%.
Anti-inflammatory Screening Workflow
Caption: Workflow for in vitro anti-inflammatory screening.
Data Presentation: NO Inhibition & Viability
| Concentration (µM) | % NO Inhibition | % Cell Viability |
| 0 (LPS only) | 0 | 100 |
| 1 | Calculate Value | Calculate Value |
| 10 | Calculate Value | Calculate Value |
| 50 | Calculate Value | Calculate Value |
| 100 | Calculate Value | Calculate Value |
| L-NAME (Control) | Calculate Value | Calculate Value |
Tier 4 Screening: Anticancer (Cytotoxicity) Activity
The final tier of this primary screen assesses the cytotoxic potential of Propyl 2-furoate against human cancer cell lines. The MTT assay is a colorimetric method used to measure cell viability, proliferation, and cytotoxicity[18].
Principle of the MTT Assay
The water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple, insoluble formazan precipitate[18]. The amount of formazan produced is directly proportional to the number of living cells. Solubilizing this precipitate and measuring its absorbance provides a quantitative measure of cell viability[19].
Protocol: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect (IC₅₀) of Propyl 2-furoate on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)
-
Appropriate cell culture media and supplements
-
Propyl 2-furoate DMSO stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Positive control (e.g., Doxorubicin)
-
Sterile 96-well, flat-bottom cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment[20].
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Propyl 2-furoate (e.g., 0.1 to 200 µM). Include vehicle and positive controls.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing formazan crystals to form[20].
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker[19].
-
Measurement: Read the absorbance at 570 nm.
-
Calculation:
-
% Viability = (Abs_sample / Abs_control) x 100
-
Where Abs_control is the absorbance of cells treated with vehicle only.
-
Determine the IC₅₀ value (concentration that causes 50% loss of cell viability) from the dose-response curve.
-
Principle of the MTT Assay
Caption: Conversion of MTT to formazan by viable cells.
Data Presentation: Cytotoxicity IC₅₀ Values
| Cell Line | Tissue of Origin | Propyl 2-furoate IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | Determine from Graph | Determine from Graph |
| HCT116 | Colon Cancer | Determine from Graph | Determine from Graph |
| A549 | Lung Cancer | Determine from Graph | Determine from Graph |
| HEK293 (non-cancerous) | Embryonic Kidney | Determine from Graph | Determine from Graph |
Interpretation and Future Directions
The results from this comprehensive screening cascade will provide a foundational understanding of the potential biological activities of Propyl 2-furoate.
-
Positive "Hits": A low MIC value (<100 µg/mL), a low IC₅₀ in the antioxidant assay, significant NO inhibition without cytotoxicity, or a selective low IC₅₀ against cancer cells would be considered a "hit."
-
Next Steps: Any positive results should be validated through secondary assays. For example, anti-inflammatory hits could be further investigated by measuring pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. Anticancer hits would warrant studies into the mechanism of cell death (e.g., apoptosis assays, cell cycle analysis).
This structured approach ensures that the biological potential of Propyl 2-furoate is evaluated efficiently and rigorously, providing a solid basis for any subsequent drug development efforts.
References
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Ismail, N. I., et al. (2013). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Semantic Scholar. Retrieved from [Link]
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FooDB. (2015). Showing Compound Propyl 2-furoate (FDB016854). Retrieved from [Link]
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Bouayed, J., et al. (2021). Pro- and Antioxidant Effect of Food Items and Matrices during Simulated In Vitro Digestion. Antioxidants, 10(9), 1383. Retrieved from [Link]
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Frontiers in Veterinary Science. (2023). In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Retrieved from [Link]
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Salehi, B., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Molecules, 25(16), 3749. Retrieved from [Link]
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Patsnap Synapse. (2024). What is the mechanism of Propyl Gallate?. Retrieved from [Link]
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de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12298-12326. Retrieved from [Link]
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Perflavory. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Propyl 2-furoate. PubChem Compound Database. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-propyl furan, 4229-91-8. Retrieved from [Link]
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WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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MDPI. (2023). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Retrieved from [Link]
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Semantic Scholar. (2013). Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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National Institute of Environmental Health Sciences. (2013). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
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ResearchGate. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Retrieved from [Link]
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Protocols.io. (2025). MTT Assay. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and Antimicrobial Property of 2-(2-nitrovinyl) Furan. Retrieved from [Link]
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MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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PubMed. (2019). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Retrieved from [Link]
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The Good Scents Company. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from [Link]
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MDPI. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]
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ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
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MDPI. (2022). DPPH Radical Scavenging Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
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National Institutes of Health. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Retrieved from [Link]
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MDPI. (2024). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]
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T. Horton Lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
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Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]
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National Institutes of Health. (2020). Carborane Conjugates with Ibuprofen, Fenoprofen and Flurbiprofen: Synthesis, Characterization, COX Inhibition Potential and In Vitro Activity. Retrieved from [Link]
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PubMed. (2020). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. Retrieved from [Link]
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PubMed. (2019). Synthesis, Anticancer Activity on Prostate Cancer Cell Lines and Molecular Modeling Studies of Flurbiprofen-Thioether Derivatives as Potential Target of MetAP (Type II). Retrieved from [Link]
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Propyl 2-Furoate: A Versatile Furanic Building Block in Modern Organic Synthesis
Introduction
Propyl 2-furoate, a propyl ester of 2-furoic acid, is an intriguing heterocyclic compound that is finding increasing utility as a versatile building block in organic synthesis.[1] While traditionally recognized for its applications in the flavor and fragrance industry, its inherent chemical functionalities—a dienic furan ring and an electron-withdrawing ester group—make it a valuable precursor for the construction of complex molecular architectures.[2][3] This is particularly relevant in the fields of medicinal chemistry and materials science, where the furan scaffold serves as a bioisostere for phenyl rings and a precursor to highly substituted aromatic systems.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of propyl 2-furoate, complete with detailed protocols, mechanistic insights, and safety considerations.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in any synthetic protocol.
Table 1: Physicochemical Properties of Propyl 2-Furoate [1][2]
| Property | Value |
| CAS Number | 615-10-1 |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 211 °C |
| Density | 1.067-1.075 g/cm³ |
| Refractive Index | 1.471-1.475 |
| Solubility | Soluble in alcohol; slightly soluble in water |
Safety and Handling:
Propyl 2-furoate is generally considered to have low toxicity and is used as a flavoring agent in food.[1] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Preparative Protocol: Synthesis of Propyl 2-Furoate
Propyl 2-furoate is readily synthesized from its parent carboxylic acid, 2-furoic acid, through Fischer esterification. This acid-catalyzed reaction is a robust and scalable method for the preparation of esters.
Protocol 1: Fischer Esterification of 2-Furoic Acid
This protocol details the synthesis of propyl 2-furoate from 2-furoic acid and propanol, using sulfuric acid as a catalyst. The reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.[4][5][6][7]
Materials:
-
2-Furoic acid
-
n-Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2-furoic acid (1.0 eq) and an excess of n-propanol (e.g., 5-10 eq).
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess n-propanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude propyl 2-furoate.
-
If necessary, the product can be further purified by vacuum distillation.
Causality of Experimental Choices:
-
Excess Propanol: The use of excess alcohol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield of the desired ester.[7]
-
Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]
-
Aqueous Workup: The washing steps are crucial for removing the acid catalyst, unreacted carboxylic acid, and water-soluble byproducts. The sodium bicarbonate wash is essential to neutralize the strong acid catalyst, preventing potential product degradation during the final concentration step.
Application in Tandem Diels-Alder/Aromatization Reactions
A powerful application of propyl 2-furoate in organic synthesis is its use as a diene in the Diels-Alder reaction to construct highly substituted aromatic rings. The initial [4+2] cycloaddition with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), forms a 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative (an oxanorbornadiene).[8][9] This adduct can then undergo an acid-catalyzed dehydration-aromatization sequence to yield a polysubstituted benzene derivative.
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Application Notes and Protocols for the Esterification of 2-Furoic Acid to Propyl 2-Furoate
Introduction: The Significance of Propyl 2-Furoate and the Fischer-Speier Esterification
Propyl 2-furoate, an ester derived from the biomass-based 2-furoic acid, is a compound of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2] It is recognized for its sweet, earthy, and herbal aroma and is used as a flavoring agent in various food products.[3][4] The synthesis of such esters represents a key step in the valorization of biomass, transforming renewable platform chemicals into value-added products.[5]
The most common and direct method for synthesizing esters like propyl 2-furoate is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (2-furoic acid) and an alcohol (n-propanol).[6] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using an excess of one of the reactants, usually the less expensive alcohol, or by removing the water formed during the reaction.[7] Concentrated sulfuric acid is a common catalyst as it not only provides the necessary acidic environment but also acts as a dehydrating agent, sequestering the water by-product.[8]
This document provides a comprehensive guide for the synthesis, purification, and characterization of propyl 2-furoate, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Materials and Methods
Reagents and Equipment
-
2-Furoic acid (C₅H₄O₃)
-
n-Propanol (C₃H₈O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
TLC plates (silica gel 60 F₂₅₄)
-
GC-MS system
-
NMR spectrometer
Safety Precautions
-
2-Furoic acid: May cause skin, eye, and respiratory irritation.[9]
-
n-Propanol: Highly flammable liquid and vapor. Causes serious eye damage and may cause drowsiness or dizziness.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Diethyl Ether: Extremely flammable liquid and vapor.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Experimental Protocol: Synthesis of Propyl 2-Furoate
This protocol is based on the principles of the Fischer-Speier esterification.[6]
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.6 g (0.05 mol) of 2-furoic acid.
-
Add 20 mL of n-propanol (an excess to act as both reactant and solvent).
-
While stirring, slowly and carefully add 1 mL of concentrated sulfuric acid to the mixture in a dropwise manner. The addition is exothermic and should be done cautiously.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
Step 2: Reaction Execution
-
Heat the reaction mixture to a gentle reflux using a heating mantle. The boiling point of n-propanol is approximately 97°C.
-
Maintain the reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
Step 3: Reaction Work-up and Product Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing 50 mL of cold water.
-
Extract the aqueous mixture with 3 x 30 mL portions of diethyl ether. Combine the organic layers.
-
Wash the combined organic layers with 2 x 30 mL of saturated sodium bicarbonate solution to neutralize any unreacted 2-furoic acid and the sulfuric acid catalyst. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.
-
Wash the organic layer with 30 mL of saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
Step 4: Purification
The crude propyl 2-furoate can be purified by distillation. The boiling point of propyl 2-furoate is approximately 211°C at atmospheric pressure.[1][11]
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC)
-
Mobile Phase: A common mobile phase for monitoring esterification reactions is a mixture of ethyl acetate and hexanes. A starting ratio of 20:80 (v/v) ethyl acetate to hexanes is recommended.[10]
-
Procedure: Spot the starting material (2-furoic acid) and the reaction mixture on a TLC plate. The ester product, being less polar than the carboxylic acid, will have a higher Rf value. The disappearance of the 2-furoic acid spot indicates the completion of the reaction. The spots can be visualized under a UV lamp.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis will confirm the purity of the distilled product and its molecular weight.
-
Expected Molecular Ion Peak (M+): m/z = 154.16 g/mol .[5]
-
Key Fragmentation Peaks: The mass spectrum of propyl 2-furoate is characterized by several key fragments. The base peak is typically observed at m/z = 95, corresponding to the furoyl cation. Other significant fragments can be seen at m/z = 112 (loss of propene) and m/z = 39.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation of the final product. The expected chemical shifts for propyl 2-furoate are as follows:
¹H NMR (in CDCl₃):
-
~7.60 ppm (dd, 1H): Proton on the furan ring adjacent to the oxygen and the ester group.
-
~7.18 ppm (d, 1H): Proton on the furan ring adjacent to the ester group.
-
~6.52 ppm (dd, 1H): Proton on the furan ring adjacent to the other two furan protons.
-
~4.20 ppm (t, 2H): Methylene protons (-OCH₂-) of the propyl group.
-
~1.75 ppm (sextet, 2H): Methylene protons (-CH₂-) of the propyl group.
-
~1.00 ppm (t, 3H): Methyl protons (-CH₃) of the propyl group.
¹³C NMR (in CDCl₃):
-
~159 ppm: Carbonyl carbon of the ester.
-
~146 ppm: Quaternary carbon of the furan ring attached to the ester group.
-
~145 ppm: CH carbon of the furan ring.
-
~118 ppm: CH carbon of the furan ring.
-
~112 ppm: CH carbon of the furan ring.
-
~67 ppm: Methylene carbon (-OCH₂-) of the propyl group.
-
~22 ppm: Methylene carbon (-CH₂-) of the propyl group.
-
~10 ppm: Methyl carbon (-CH₃) of the propyl group.
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the synthesis of Propyl 2-furoate.
Reaction Mechanism: Fischer-Speier Esterification
Caption: Mechanism of the acid-catalyzed Fischer-Speier esterification.
Quantitative Data Summary
| Parameter | Value | Rationale |
| 2-Furoic Acid | 5.6 g (0.05 mol) | Limiting reagent. |
| n-Propanol | 20 mL | Used in excess to shift equilibrium and act as a solvent. |
| Conc. H₂SO₄ | 1 mL | Catalytic amount. |
| Reflux Time | 2-3 hours | Typical duration for Fischer esterification.[12] |
| Reflux Temperature | ~97 °C | Boiling point of n-propanol. |
| Expected Product | Propyl 2-furoate | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol | [1] |
| Boiling Point | ~211 °C | [1][11] |
| Expected Yield | 70-85% | Dependent on complete reaction and efficient purification. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC until the starting material is consumed. |
| Loss of product during work-up. | Ensure complete extraction and careful separation of layers. Avoid vigorous shaking that can lead to emulsions. | |
| Product is not pure | Incomplete neutralization or washing. | Ensure thorough washing with sodium bicarbonate and brine. |
| Inefficient distillation. | Ensure proper distillation setup and careful collection of the fraction at the correct boiling point. | |
| Emulsion during extraction | Vigorous shaking. | Gently invert the separatory funnel instead of vigorous shaking. Addition of brine can help to break up emulsions. |
Conclusion
The Fischer-Speier esterification is a reliable and straightforward method for the synthesis of propyl 2-furoate from 2-furoic acid and n-propanol. By following the detailed protocol outlined in this application note, researchers can achieve a high yield of the desired ester. Proper monitoring of the reaction and rigorous purification and characterization are essential to ensure the final product's identity and purity. This protocol provides a solid foundation for the synthesis of this and other valuable furoate esters.
References
-
PubChem. Propyl 2-furoate. National Center for Biotechnology Information. [Link]
- Fischer Esterification. (n.d.). Retrieved from a general organic chemistry resource.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
- Experiment 29 – The Fischer Esterification. (n.d.).
- Experiment 10: Fischer Esterification. (n.d.).
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000617). [Link]
-
Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0034237). [Link]
- Fischer Esterification Procedure. (n.d.).
-
SpectraBase. (n.d.). 2-Furoic acid, propyl ester - Optional[1H NMR] - Chemical Shifts. [Link]
-
FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854). [Link]
-
Organic Syntheses. (n.d.). 2-furoic acid. [Link]
-
ResearchGate. (2022, October 2). Hi everyone, I am conducting esterification with catalysis H2SO4. I wonder why my TLC only has a starting spot not acid and ester spots? [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. [Link]
-
Perflavory. (n.d.). propyl 2-furoate, 615-10-1. [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
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Quantitative Analysis of Propyl 2-Furoate in Complex Matrices: Advanced Protocols and Methodologies
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
Propyl 2-furoate is a significant flavor and fragrance component found in a variety of food, beverage, and consumer products.[1][2] Its accurate quantification is critical for quality control, regulatory adherence, and sensory profile analysis. However, the complexity of matrices such as coffee, fruit juices, and alcoholic beverages presents considerable analytical challenges, including matrix interference and the presence of structurally similar compounds. This document provides a comprehensive guide to robust and validated methodologies for the extraction and quantification of Propyl 2-furoate. We detail two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA). The protocols herein are grounded in established principles of analytical chemistry and validated according to International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[3][4]
Introduction: The Analytical Challenge
Propyl 2-furoate (C₈H₁₀O₃) is an ester of 2-furoic acid and propanol, belonging to the furan derivatives class of organic compounds.[5][6][7][8] It is characterized by a sweet, earthy, and herbal aroma, making it a valuable additive in the food and beverage industry.[1][2][5] The analysis of such semi-volatile esters in complex matrices is non-trivial. The matrix, composed of sugars, proteins, fats, and other flavor compounds, can suppress or enhance the analytical signal and interfere with chromatographic separation, necessitating effective sample preparation to isolate the analyte of interest.
The choice of analytical strategy is dictated by the specific matrix, required sensitivity, and available instrumentation. This guide provides detailed protocols for two gold-standard techniques, GC-MS and HPLC, preceded by robust sample preparation methods designed to overcome common matrix effects.
Sample Preparation: Isolating the Analyte
Effective sample preparation is the cornerstone of accurate quantitative analysis. The primary goal is to extract Propyl 2-furoate from the matrix while minimizing co-extraction of interfering substances. We present two highly effective methods: QuEChERS for solid and semi-solid matrices and Solid-Phase Extraction (SPE) for liquid matrices.
QuEChERS Method for Solid/Semi-Solid Matrices (e.g., Coffee Grounds, Fruit Purees)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in a simple, two-step process, making it ideal for high-throughput laboratories.[9][10][11][12]
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like coffee grounds, add 10 mL of ultrapure water and vortex for 1 minute to rehydrate.
-
Solvent Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
If an internal standard (e.g., Ethyl 2-furoate) is used, spike the sample at this stage.
-
Securely cap the tube and shake vigorously for 1 minute. This partitions the Propyl 2-furoate into the organic acetonitrile layer.
-
-
Salting-Out and Phase Separation:
-
Add the contents of a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) to the tube.[12] The anhydrous magnesium sulfate absorbs excess water, while the salts induce phase separation between the aqueous and acetonitrile layers.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube. A common d-SPE tube for general food matrices contains 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) sorbent. PSA effectively removes organic acids, sugars, and fatty acids.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract: The resulting supernatant is the final extract. Carefully transfer it into an autosampler vial for GC-MS or HPLC analysis.
Solid-Phase Extraction (SPE) for Liquid Matrices (e.g., Juices, Wine, Beer)
SPE offers a more targeted cleanup than QuEChERS and is highly suitable for clarifying liquid samples.[13] The choice of sorbent is critical for retaining the analyte while allowing matrix components to pass through. For a moderately polar compound like Propyl 2-furoate, a reverse-phase sorbent such as C18 is effective.
-
Sample Pre-treatment: Centrifuge the liquid sample (e.g., 20 mL of juice) at 4,000 rpm for 10 minutes to remove suspended solids.[14] Dilute the supernatant 1:1 with ultrapure water to reduce matrix viscosity and improve sorbent interaction.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences like sugars and acids.
-
Elution: Elute the retained Propyl 2-furoate with 5 mL of acetonitrile into a collection tube.
-
Final Extract: The eluate is the final extract. It can be injected directly or evaporated under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for HPLC or solvent for GC to increase concentration.
Caption: High-level overview of the sample preparation workflow.
Instrumental Analysis
Following sample preparation, the purified extract is analyzed using chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent choice for analyzing semi-volatile compounds like Propyl 2-furoate, offering high separation efficiency and definitive identification through mass spectra.[15]
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Injector: Split/Splitless inlet, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[16]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Quantifier Ion: m/z 95 (base peak).
-
Qualifier Ions: m/z 111, 154 (molecular ion).
-
Caption: Workflow for the GC-MS analysis of Propyl 2-furoate.
High-Performance Liquid Chromatography (HPLC-PDA)
HPLC is a robust alternative, particularly for samples that may contain non-volatile interferences. A photodiode array (PDA) detector allows for spectral confirmation of the analyte peak.[17][18]
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: Waters 2998 PDA Detector or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][19]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[17][19]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: PDA monitoring from 200-400 nm. Quantification wavelength set at the absorbance maximum for Propyl 2-furoate (~254 nm).
Caption: Workflow for the HPLC-PDA analysis of Propyl 2-furoate.
Method Validation
A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) or the newer Q2(R2) guidelines.[3][20][21][22][23][24][25][26][27] The following parameters must be assessed.
Protocol: Method Validation Studies
-
Specificity: Analyze a blank matrix (known to be free of Propyl 2-furoate) and a spiked matrix sample. The blank should show no interfering peaks at the retention time of the analyte.
-
Linearity and Range: Prepare a series of at least five calibration standards by spiking blank matrix extract with known concentrations of Propyl 2-furoate (e.g., 0.1, 0.5, 2.5, 10, 25 µg/mL). Plot the instrument response versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy (Recovery): Analyze samples of a representative matrix spiked at three different concentration levels (low, medium, high) in triplicate. Calculate the percent recovery at each level. Acceptance criteria are typically 80-120% recovery.[16]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples of a spiked matrix at a single concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
The Relative Standard Deviation (%RSD) for both should typically be ≤ 15%.
-
-
Limits of Detection (LOD) and Quantitation (LOQ):
-
LOD: The lowest concentration of analyte that can be reliably detected. Often estimated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.
-
LOQ: The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. Often estimated as 10 times the standard deviation of the response divided by the slope of the calibration curve.[13][28] The LOQ should be verified by analyzing spiked samples at this concentration.
-
Table 1: Example Method Validation Summary Data
| Validation Parameter | Acceptance Criteria | Example Result (GC-MS) |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | - | 0.1 - 25 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.7 - 103.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 15% | 4.8% |
| - Intermediate Precision | ≤ 15% | 6.2% |
| LOD | - | 0.03 µg/mL |
| LOQ | - | 0.1 µg/mL |
Conclusion
The methodologies detailed in this application note provide a robust framework for the quantitative analysis of Propyl 2-furoate in diverse and complex matrices. The combination of optimized sample preparation using QuEChERS or SPE with high-sensitivity instrumental techniques like GC-MS and HPLC-PDA ensures reliable and accurate results. Adherence to the described validation protocols will guarantee that the developed method is fit-for-purpose, meeting the stringent requirements of quality control and regulatory bodies in the food, beverage, and drug development industries.
References
-
IEEE. (2022). Development of an Automated Extraction Method for Furan Compound in Insulating Fluids. IEEE Xplore. [Link]
-
Elsinghorst, P. W. (2021). Quantification of Furan Derivatives in Coffee Products by SIDA-HS-SPME-GC/MS. ResearchGate. [Link]
-
SIELC Technologies. Separation of Propyl 2-furoate on Newcrom R1 HPLC column. [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MDPI. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
Perflavory. propyl 2-furoate, 615-10-1. [Link]
-
ICH. Quality Guidelines. [Link]
-
FooDB. Showing Compound Propyl 2-furoate (FDB016854). [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (2023). Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. PubMed Central. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. Propyl 2-furoate. PubChem. [Link]
-
The Good Scents Company. propyl 2-furoate, 615-10-1. [Link]
-
Royal Society of Chemistry. (2013). Validation and Application of QuEChERS to Flavor and Fragrance R&D. [Link]
-
AKJournals. Extraction and quantitation of furanic compounds dissolved in oils. [Link]
-
PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. [Link]
-
YL Instrument. Analysis of Furanic Compounds in Transformer Oil (Insulating Oil) by YL9100 Plus HPLC According to ASTM D5837. [Link]
-
PubMed. (2022). Analysis of furan and its major furan derivatives in coffee products on the Chinese market using HS-GC-MS and the estimated exposure of the Chinese population. [Link]
-
ResearchGate. (2022). Occurrence of Furfural and Its Derivatives in Coffee Products in China and Estimation of Dietary Intake. [Link]
-
National Institute of Standards and Technology. 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. [Link]
-
Separation Science. (2023). QuEChERS Method Simplified: Key Steps and Applications. [Link]
-
QuEChERS.com. Home of the QuEChERS Method. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2016). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment. [Link]
-
National Institute of Standards and Technology. 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Propyl 2-Furoate Synthesis
Welcome to the technical support center for the synthesis of propyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing the yield and purity of propyl 2-furoate. Our approach is grounded in extensive laboratory experience and a thorough understanding of the underlying chemical principles.
Introduction to Propyl 2-Furoate Synthesis
Propyl 2-furoate, an ester derived from 2-furoic acid and propanol, is a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1][2] The most common and direct method for its synthesis is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] While seemingly straightforward, achieving high yields and purity can be challenging due to the reversible nature of the reaction and potential side reactions. This guide will address common issues and provide robust protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing propyl 2-furoate via Fischer esterification?
The main challenge is the reversible nature of the reaction.[4][5] The formation of water as a byproduct can lead to the hydrolysis of the ester, shifting the equilibrium back towards the reactants and thus lowering the yield.[5]
Q2: How can I drive the reaction towards the product to increase the yield?
According to Le Chatelier's principle, the equilibrium can be shifted towards the product (propyl 2-furoate) by either using a large excess of one of the reactants or by removing a product as it is formed.[4][6] In this synthesis, it is common to use an excess of propanol, which also serves as the solvent.[7] Alternatively, and often more effectively, water can be removed from the reaction mixture as it forms using a Dean-Stark apparatus.[6][8][9]
Q3: What are the most common acid catalysts for this reaction?
Concentrated sulfuric acid (H₂SO₄) is a widely used and effective catalyst for Fischer esterification.[10][11] Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[3] In recent years, solid acid catalysts, such as tungstophosphoric acid on a zirconia support, have been explored as a more environmentally friendly and reusable alternative.[1][12]
Q4: How do I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[5] By spotting the reaction mixture against the starting material (2-furoic acid), you can observe the consumption of the acid and the appearance of the less polar ester product.
Q5: What are the key safety precautions I should take?
-
2-Furoic acid: It is an irritant to the eyes, respiratory system, and skin.[13][14][15] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
Propanol: It is a flammable liquid.[16] Avoid open flames and use in a well-ventilated area.
-
Sulfuric acid: It is highly corrosive and can cause severe burns.[17] Always add acid to the alcohol slowly and with cooling. Wear appropriate PPE, including acid-resistant gloves and safety goggles.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst: The reaction is acid-catalyzed and will not proceed efficiently without an adequate amount of catalyst. 2. Low Reaction Temperature: The reaction rate is temperature-dependent. 3. Wet Reagents/Glassware: Water in the starting materials or on the glassware will inhibit the forward reaction. | 1. Ensure the correct catalytic amount of acid is used. 2. Ensure the reaction is heated to reflux temperature.[5] 3. Use anhydrous reagents and dry glassware. |
| Low Yield | 1. Equilibrium Not Shifted: Water byproduct is hydrolyzing the ester. 2. Incomplete Reaction: Insufficient reaction time. 3. Product Loss During Workup: The ester may be partially soluble in the aqueous layers. | 1. Use a significant excess of propanol or employ a Dean-Stark apparatus to remove water.[5][6] 2. Monitor the reaction by TLC until the 2-furoic acid is consumed.[5] 3. During the workup, use a brine wash to decrease the solubility of the ester in the aqueous phase.[18] |
| Difficult Phase Separation During Workup | 1. Formation of an Emulsion: Vigorous shaking of the separatory funnel can create an emulsion. 2. Presence of Unreacted Alcohol and Acid: These can act as phase transfer agents.[19] | 1. Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, let it stand or add a small amount of brine. 2. Ensure thorough washing with water and sodium bicarbonate solution to remove these components. |
| Product is Contaminated with Starting Material (2-Furoic Acid) | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Insufficient Washing: Unreacted acid was not fully removed during the workup. | 1. Increase the reaction time and monitor by TLC. 2. Perform additional washes with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[5][10] |
| Product is Dark or Discolored | 1. Decomposition at High Temperatures: Prolonged heating or too high a temperature can lead to decomposition. 2. Impurities in Starting Materials: The purity of the 2-furoic acid is crucial. | 1. Ensure the reaction temperature is controlled at the reflux temperature of propanol. 2. Use purified 2-furoic acid. If the crude acid is colored, it can be purified by recrystallization or treatment with activated carbon.[20] |
Experimental Protocols
Protocol 1: Fischer Esterification using Excess Propanol
This protocol relies on a large excess of propanol to shift the reaction equilibrium.
Materials:
-
2-Furoic Acid
-
n-Propanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Diethyl Ether or Ethyl Acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-furoic acid (1 equivalent).
-
Add a large excess of n-propanol (e.g., 10-20 equivalents).
-
Slowly and carefully, with stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propyl 2-furoate.
-
The crude product can be further purified by vacuum distillation if necessary.
Protocol 2: Fischer Esterification with a Dean-Stark Trap
This protocol is generally more efficient as it actively removes the water byproduct.
Materials:
-
Same as Protocol 1, with the addition of a solvent that forms an azeotrope with water (e.g., toluene).
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.[8][9]
-
To the flask, add 2-furoic acid (1 equivalent), n-propanol (1.5-2 equivalents), and toluene.
-
Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.[9][21] The denser water will separate to the bottom, and the toluene will overflow back into the reaction flask.[9]
-
Continue the reaction until the theoretical amount of water has been collected in the trap, or until no more water is being collected.
-
Cool the reaction mixture and proceed with the workup as described in Protocol 1 (steps 6-10).
Visualizing the Workflow
Fischer Esterification Workflow
Caption: Workflow for the synthesis of Propyl 2-furoate.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield issues.
References
-
SmartLabs. (n.d.). Esterification. [Link]
-
University of York. (n.d.). Dean Stark Trap. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
- Sosa, M. H., et al. (2015). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Chemical Engineering Journal, 280, 296-304.
-
CONICET. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. [Link]
- Google Patents. (n.d.).
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
- Google Patents. (2016, August 11).
-
The Content Authority. (n.d.). Esterification vs Neutralization: Meaning And Differences. [Link]
-
RSC Publishing. (2023, January 10). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. [Link]
-
Reddit. (2021, March 8). First time synthesis, first time work-up and purification. [Link]
-
YouTube. (2016, April 1). Lab Equipment: Dean Stark Trap. [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. [Link]
-
YouTube. (2015, January 12). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D.. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
- Google Patents. (n.d.).
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. (2025, August 10). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link]
-
Organic Syntheses. (n.d.). 2-Furoic acid, 3-methyl. [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). [Link]
-
Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]
-
FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854). [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Reddit. (2024, February 15). Estérification not Working. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]
-
Reddit. (2024, February 15). Esterification not Working. [Link]
-
BioFuran Materials. (n.d.). Propyl 2-Furoate, CAS 615-10-1. [Link]
-
PubChemLite. (n.d.). Propyl 2-furoate (C8H10O3). [Link]
-
PubChem. (n.d.). Propyl 2-furoate. [Link]
-
Perflavory. (n.d.). propyl 2-furoate, 615-10-1. [Link]
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Propyl 2-Furoate Stability and Degradation Product Analysis: A Technical Support Guide
Welcome to the Technical Support Center for Propyl 2-Furoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven insights into the stability of propyl 2-furoate and the analysis of its degradation products. Here, we move beyond simple protocols to explain the underlying principles of experimental choices, ensuring both technical accuracy and practical applicability.
Propyl 2-furoate (C₈H₁₀O₃) is a furan derivative used as a flavoring agent and is of interest in various chemical and pharmaceutical applications.[1][2] Understanding its stability profile is critical for ensuring product quality, safety, and regulatory compliance. This guide offers a comprehensive, question-and-answer-based approach to address common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for propyl 2-furoate?
A1: Based on its chemical structure—a propyl ester of 2-furoic acid—the primary degradation pathways for propyl 2-furoate are hydrolysis, thermal degradation, and photodegradation.
-
Hydrolysis: This is a common degradation route for esters.[3][4] Propyl 2-furoate can hydrolyze under acidic or basic conditions to yield 2-furoic acid and propanol.[3][4] The reaction is catalyzed by the presence of acids or bases.[3][4][5][6]
-
Thermal Degradation: At elevated temperatures, propyl 2-furoate can undergo degradation. A key thermal degradation pathway for the related 2-furoic acid is decarboxylation to form furan, which is activated at temperatures around 140-160°C.[7][8][9] Therefore, it is plausible that under significant thermal stress, propyl 2-furoate could degrade to 2-furoic acid, which then decarboxylates.
-
Photodegradation: Furan-containing compounds can be susceptible to degradation upon exposure to light.[10] While specific studies on propyl 2-furoate are limited, related nitrofuran drugs have shown susceptibility to photolytic degradation, often involving hydrolysis as a primary step.[10]
Q2: What are the expected degradation products of propyl 2-furoate?
A2: The primary and secondary degradation products you should anticipate are:
| Degradation Pathway | Primary Degradation Product(s) | Secondary Degradation Product(s) |
| Hydrolysis (Acidic/Basic) | 2-Furoic Acid, Propanol | - |
| Thermal Degradation | 2-Furoic Acid, Propanol | Furan (from decarboxylation of 2-furoic acid)[7] |
| Oxidative Degradation | Oxidized furan ring derivatives | Further degradation to smaller organic acids and aldehydes |
| Photodegradation | 2-Furoic Acid, Propanol | Photolytic rearrangement products of the furan ring |
Q3: How should I design a forced degradation study for propyl 2-furoate?
A3: A well-designed forced degradation study is essential to understand the intrinsic stability of propyl 2-furoate and to develop a stability-indicating analytical method.[11][12] The study should expose the compound to stress conditions slightly more severe than accelerated stability testing conditions.
Here is a recommended workflow for a forced degradation study:
Caption: Forced degradation study workflow for propyl 2-furoate.
Troubleshooting Guides
Issue 1: Poor peak shape or resolution in HPLC analysis of degradation samples.
Possible Causes & Solutions:
-
Cause: Co-elution of propyl 2-furoate with its degradation products, particularly 2-furoic acid.
-
Solution: Optimize the mobile phase composition. A gradient elution method is often necessary to resolve compounds with different polarities. Start with a higher aqueous composition and gradually increase the organic solvent (e.g., acetonitrile or methanol). The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can improve the peak shape of acidic degradants like 2-furoic acid by suppressing its ionization.
-
-
Cause: Matrix effects from the forced degradation conditions (e.g., high salt concentration after neutralization).
-
Solution: Dilute the sample further with the mobile phase. If the degradation products are at very low concentrations, consider a solid-phase extraction (SPE) cleanup step to remove salts and other interfering substances before HPLC analysis.
-
Issue 2: Inconsistent results in thermal degradation studies.
Possible Causes & Solutions:
-
Cause: The physical form of the sample (solid vs. solution) can significantly impact degradation rates.
-
Solution: Conduct thermal degradation studies on both the solid material and a solution in a relevant solvent. This will provide a more comprehensive understanding of the thermal stability profile.
-
-
Cause: Non-uniform heating or sublimation of the sample.
-
Solution: Use a calibrated oven with good temperature distribution. For solid samples, spread a thin layer to ensure uniform heating. If sublimation is suspected, perform the study in a sealed container, but be aware of potential pressure buildup.
-
Issue 3: Difficulty in identifying unknown degradation products.
Possible Causes & Solutions:
-
Cause: Insufficient concentration of the degradation product for characterization.
-
Solution: Perform a larger-scale degradation experiment under the conditions that generate the unknown impurity. Concentrate the resulting solution to enrich the impurity. Preparative HPLC can be used to isolate the impurity for subsequent analysis.
-
-
Cause: The degradation product is not amenable to the chosen analytical technique.
-
Solution: Employ a combination of analytical techniques. Hyphenated techniques are particularly powerful for impurity identification.[13]
-
LC-MS/MS: Provides molecular weight and fragmentation information, which is invaluable for structural elucidation.
-
GC-MS: Suitable for volatile and thermally stable degradation products like furan.[13][14] Derivatization may be necessary for less volatile compounds.[15]
-
NMR: Provides detailed structural information, especially for isolated impurities.[16] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can help to definitively identify the structure.
-
-
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Propyl 2-Furoate and its Degradation Products
This protocol provides a starting point for developing a validated stability-indicating method. Optimization will likely be required based on your specific instrumentation and degradation profile.
-
Instrumentation:
-
HPLC system with a PDA or UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 30% A, 70% B
-
20-25 min: Hold at 30% A, 70% B
-
25-26 min: Gradient back to 95% A, 5% B
-
26-30 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (adjust based on the UV spectra of propyl 2-furoate and its expected degradants)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve propyl 2-furoate in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
For degradation samples, dilute with the mobile phase to bring the concentration of the parent compound within the linear range of the method.
-
Protocol 2: GC-MS Analysis for Volatile Degradation Products (e.g., Furan)
This method is suitable for identifying low molecular weight, volatile degradation products that may form under thermal stress.
-
Instrumentation:
-
GC-MS system with a headspace autosampler.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 min.
-
-
Injector Temperature: 250°C
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Headspace Sample Preparation:
-
Place a known amount of the thermally stressed propyl 2-furoate sample into a headspace vial.
-
Seal the vial.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 min) to allow volatile compounds to partition into the headspace.
-
Inject the headspace gas onto the GC-MS system.
-
Logical Relationship Diagram
Caption: Logical flow for stability testing and degradation analysis.
References
-
Alwar, B. S. (2010). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. Asian Journal of Chemistry, 20, 495-504. [Link]
-
ResearchGate. (n.d.). Catalytic activity in the hydrolysis of phenyl esters of α-furoic acid. Retrieved from [Link]
-
ResearchGate. (2019). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2. Retrieved from [Link]
-
European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propyl 2-furoate. PubChem Compound Database. Retrieved from [Link]
-
Perflavory. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]
-
MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
-
The Good Scents Company. (n.d.). propyl 2-furoate. Retrieved from [Link]
-
Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). PROPYL 2-FUROATE. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Furoic acid, propyl ester. Retrieved from [Link]
-
FlavScents. (n.d.). propyl 2-furoate. Retrieved from [Link]
-
PubMed. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]
-
ResearchGate. (2019). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854). Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
MDPI. (n.d.). Biomass Derived Chemicals: Furfural Oxidative Esterification to Methyl-2-furoate over Gold Catalysts. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
-
SpringerLink. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of A Validated HPLC Method for the Analysis of Two Preservative Agents “Methylparaben & Propylparaben” in To. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-propyl furan. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2013). Forced degradation and impurity profiling. Retrieved from [Link]
-
CORE. (n.d.). Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate or salicylic acid. Retrieved from [Link]
-
Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]
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Technical Support Center: Improving the Resolution of Propyl 2-furoate in Gas Chromatography
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) analysis of Propyl 2-furoate. Poor resolution can compromise peak integration, leading to inaccurate quantification and unreliable results. This document offers a structured approach to troubleshooting, from initial quick checks to in-depth method optimization, grounded in established chromatographic principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during the analysis of Propyl 2-furoate.
Q1: My Propyl 2-furoate peak is tailing. What are the quick checks I can perform?
A: Peak tailing is often caused by active sites in the GC system or a disruption in the flow path.[1] Before undertaking major method changes, perform the following checks:
-
Inlet Maintenance: The inlet is a common source of contamination. Replace the inlet liner, septum, and gold seal.[2][3] An accumulation of non-volatile residues can create active sites that interact with your analyte.
-
Column Installation: Ensure the column is installed correctly in both the injector and detector.[2][4] Improper installation can create dead volumes, leading to peak distortion.[4]
-
Column Contamination: Trim the first 10-20 cm from the front of the column. This removes accumulated non-volatile contaminants that can cause peak tailing.[4][5]
Q2: I'm seeing poor resolution between Propyl 2-furoate and a nearby peak. What's the first parameter I should adjust?
A: The oven temperature program is the most powerful tool for manipulating resolution between compounds with similar boiling points.[6] A simple adjustment can often resolve co-eluting peaks. Try decreasing the temperature ramp rate (e.g., from 20°C/min to 10°C/min). A slower ramp allows more time for the analytes to interact with the stationary phase, which can significantly improve separation.[6][7]
Q3: My Propyl 2-furoate peak is broad, not sharp. What could be the primary cause?
A: Peak broadening, or loss of efficiency, can stem from several factors:
-
Column Overload: Injecting too much sample can saturate the stationary phase.[4][6] Try reducing the injection volume or increasing the split ratio.[4][6]
-
Carrier Gas Flow Rate: The carrier gas flow rate (or linear velocity) may be far from its optimum. An excessively high or low flow rate reduces separation efficiency and broadens peaks.[6][8]
-
Temperature: If the initial oven temperature is too high, the analyte may not focus properly at the head of the column, leading to band broadening. Consider lowering the initial temperature.[9]
Section 2: In-Depth Troubleshooting & Optimization
For more persistent resolution issues, a systematic approach to method development is required. This involves a careful evaluation of each component of the chromatographic system.
A Systematic Approach to Method Optimization
Effective troubleshooting follows a logical progression. The goal is to isolate variables and make informed adjustments based on chromatographic theory. The following workflow illustrates a structured approach to improving the resolution of Propyl 2-furoate.
Caption: A systematic workflow for improving GC resolution.
GC Column Selection: The Foundation of Separation
The choice of stationary phase is the most critical factor influencing selectivity (α), which has the greatest impact on resolution.[10] Propyl 2-furoate is an ester with a furan ring, giving it a degree of polarity. The selection of a stationary phase should be tailored to exploit subtle differences between the analyte and any co-eluting species.
-
Expertise & Causality: Non-polar stationary phases (like 100% dimethylpolysiloxane or 5% phenyl-substituted phases) separate compounds primarily by their boiling points.[11] If Propyl 2-furoate is co-eluting with a compound of a similar boiling point, a non-polar column may not provide sufficient resolution. A stationary phase with a different selectivity is needed. Mid- to high-polarity columns, such as those containing cyanopropyl or polyethylene glycol (WAX) functional groups, introduce dipole-dipole or hydrogen bonding interactions, which can significantly alter elution order and resolve compounds that are inseparable on non-polar phases.[11][12] For the analysis of furan derivatives, both HP-5MS (a 5% phenyl-type column) and HP-WAX columns have been successfully used.[13][14]
Protocol: Selecting the Right GC Column
-
Analyze the Matrix: Identify potential co-eluting compounds in your sample matrix. If they are structurally similar or have close boiling points to Propyl 2-furoate, a change in column chemistry is warranted.
-
Start with a Standard Phase: A 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5, Rxi-5ms) is a robust general-purpose column and a good starting point.[13][15]
-
Increase Polarity for Better Selectivity: If resolution is insufficient on a 5% phenyl phase, switch to a more polar column. A 6% cyanopropylphenyl/94% dimethylpolysiloxane column offers different selectivity. For highly polar interactions, a Polyethylene Glycol (WAX) phase is an excellent choice.[11][12]
-
Consider Column Dimensions: For complex samples requiring high efficiency, use a longer column (e.g., 30 m or 60 m) with a narrower internal diameter (e.g., 0.25 mm).[6][12][16] Remember that doubling the column length only increases resolution by a factor of ~1.4, but it significantly increases analysis time.[12]
| Parameter | Standard Column (e.g., Rxi-5ms) | High-Polarity Column (e.g., Stabilwax) | Rationale for Propyl 2-furoate |
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane | Polyethylene Glycol (PEG) | The ester and furan groups on Propyl 2-furoate can engage in dipole-dipole interactions, making a polar phase a good choice for alternative selectivity. |
| Primary Interaction | Dispersive (Van der Waals) forces | Hydrogen bonding, Dipole-dipole | Exploits polarity differences rather than just boiling point differences. |
| Typical Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions provide a good balance of efficiency and sample capacity.[16] |
| Max Temperature | ~325-350 °C | ~250-260 °C | WAX columns have lower temperature limits, which must be considered in method development.[10] |
Optimizing GC Parameters
Once an appropriate column is selected, fine-tuning the operational parameters is essential to achieve the desired resolution.
Temperature programming is used to separate compounds with a wide range of boiling points, improve peak shapes, and enhance resolution.[7][17][18]
-
Causality: The oven temperature directly affects an analyte's vapor pressure and its partitioning between the carrier gas and the stationary phase.[7] A slower temperature ramp rate gives the analyte more time to interact with the stationary phase, leading to more equilibrium-demixing cycles and thus better separation from closely eluting compounds.[6] Lowering the initial temperature can also improve the focusing of early-eluting compounds at the column head.[9]
Experimental Protocol: Temperature Program Optimization
-
Isothermal Start: Begin with an isothermal analysis at a temperature approximately 10-20°C below the boiling point of Propyl 2-furoate to determine its retention time.
-
Initial Gradient: Implement a simple temperature ramp. A good starting point is:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 240°C.
-
Final Hold: Hold at 240°C for 2 minutes.
-
-
Refine the Ramp: If resolution is poor, decrease the ramp rate in the region where Propyl 2-furoate elutes. For example, use a multi-step ramp: 20°C/min to 120°C, then 5°C/min to 180°C, and finally 25°C/min to 240°C. This slows the elution of the target compounds, improving their separation.
| Parameter | Starting Method | Optimized Method (Example) | Effect on Resolution |
| Initial Temp | 60°C | 50°C | Improves peak focusing for volatile components. |
| Ramp Rate | 15°C/min | 5-10°C/min | Slower ramp increases interaction time, enhancing separation.[6] |
| Final Temp | 240°C | 250°C | Ensures elution of all high-boiling compounds from the column. |
The carrier gas flow rate determines the linear velocity of analytes through the column. Each carrier gas (Helium, Hydrogen, Nitrogen) has an optimal linear velocity at which column efficiency (and thus resolution) is maximized.[8]
-
Causality: This relationship is described by the Golay equation. At velocities below the optimum, resolution is lost due to longitudinal diffusion (analytes spreading out in the gas phase). At velocities above the optimum, resolution suffers due to resistance to mass transfer (analytes not having enough time to fully interact with the stationary phase).[19][20] Hydrogen allows for faster optimal linear velocities and provides better efficiency at higher-than-optimal speeds, making it a good choice for faster analysis without significant loss of resolution.[20]
Experimental Protocol: Flow Rate Optimization
-
Set to Optimum: For a 0.25 mm ID column, set the carrier gas to its typical optimal linear velocity:
-
Helium: ~25-35 cm/s
-
Hydrogen: ~35-45 cm/s
-
-
Perform a Flow Study: Analyze the sample at several flow rates (e.g., for Helium: 20, 25, 30, 35, 40 cm/s).
-
Evaluate Resolution: Plot the resolution between Propyl 2-furoate and the critical co-eluting peak versus the linear velocity. Select the velocity that provides the best separation. While higher flow rates decrease analysis time, they can compromise resolution if they deviate too far from the optimum.[19][21]
Section 3: Advanced Troubleshooting
Diagnosing and Resolving Peak Tailing
If basic maintenance from the FAQ section does not resolve peak tailing, a more in-depth investigation is necessary. Peak tailing can be broadly categorized into two types: issues with the physical flow path or chemical activity issues.[1] A simple diagnostic test can help differentiate between them.
Diagnostic Test: Inject a non-polar, inert compound like methane or hexane. These compounds should not exhibit tailing.[3]
-
If the inert compound tails: The problem is likely a physical flow path disruption (e.g., poor column cut, incorrect installation, dead volume).[1][3]
-
If the inert compound has a sharp, symmetrical peak: The problem is likely chemical in nature, involving reversible adsorption of your active analyte (Propyl 2-furoate) onto active sites in the system.[1][3]
The following decision tree provides a logical path for troubleshooting peak tailing.
Caption: A decision tree for troubleshooting peak tailing.
References
- Patsnap Eureka. (2025). Optimizing GC-MS Carrier Gas Flow for Peak Shape.
- Chemistry For Everyone. (2025). How To Improve Gas Chromatography Resolution? YouTube.
- Thermo Fisher Scientific. (n.d.). Optimizing GC Parameters for Faster Separations with Conventional Instrumentation.
- Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature.
- National Institutes of Health (NIH). (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Sigma-Aldrich. (n.d.). Approaches to Increasing GC Speed, Resolution and Responses.
- Benchchem. (n.d.). Technical Support Center: Resolving Issues in the GC-MS Analysis of Furan Derivatives.
- ResearchGate. (2025). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique.
- Phenomenex. (2025). Temperature Programming for Better GC Results.
- PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- Drawell. (n.d.). Why Is Temperature Programming Used in Gas Chromatography.
- Chemistry For Everyone. (2025). What Are The Advantages Of Temperature Programming In Gas Chromatography? YouTube.
- Restek. (2021). Guide to GC Column Selection and Optimizing Separations.
- PubMed. (1975). Programmed temperature gas chromatographic analysis of esters of fatty acids.
- Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- KRSS Ltd. (2024). GC Column Selection: A Practical Guide for Optimal Performance.
- Trajan Scientific and Medical. (n.d.). Selection Guide - GC columns.
- Sigma-Aldrich. (n.d.). GC Column Selection Guide.
- Restek. (n.d.). GC Troubleshooting—Tailing Peaks.
- LCGC International. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
- Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
- LCGC International. (2015). Pragmatic Rules for GC Column Selection.
- Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube.
- Chromatography Forum. (2006). GC Troubleshooting for Solvent Peak separation.
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Side-product formation in the synthesis of Propyl 2-furoate
Technical Support Center: Synthesis of Propyl 2-Furoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Propyl 2-furoate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this common esterification reaction. We will move beyond standard protocols to explore the mechanistic origins of side-product formation and provide actionable solutions to enhance yield, purity, and process robustness.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Propyl 2-furoate?
The most prevalent and industrially relevant method for synthesizing Propyl 2-furoate is the Fischer-Speier esterification of 2-furoic acid with n-propanol.[1][2] This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[3][4] This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing the water byproduct as it forms, often through azeotropic distillation with a suitable solvent like toluene.[1][5]
Caption: Fischer-Speier esterification workflow for Propyl 2-furoate.
Troubleshooting Guide: Side-Product Formation
Issue 1: Presence of a Low-Boiling Point Impurity, Identified as Dipropyl Ether
Q2: My post-reaction GC-MS analysis shows a significant peak corresponding to dipropyl ether. Why is this forming and how can I prevent it?
A2: Mechanistic Cause & Troubleshooting
The formation of dipropyl ether is a classic side-reaction that occurs during acid-catalyzed reactions involving primary alcohols like n-propanol, especially at elevated temperatures.[6][7] It is essentially a dehydration reaction where two molecules of propanol condense to form the ether and a molecule of water.
Mechanism of Ether Formation:
-
Protonation: The acid catalyst protonates the hydroxyl group of an n-propanol molecule, converting it into a good leaving group (-OH₂⁺).[8][9]
-
Nucleophilic Attack (Sₙ2): A second molecule of n-propanol acts as a nucleophile, attacking the carbon atom bearing the protonated hydroxyl group and displacing a water molecule.[6][7]
-
Deprotonation: The resulting protonated ether is deprotonated to yield dipropyl ether and regenerate the acid catalyst.
Caption: Sₙ2 mechanism for acid-catalyzed formation of dipropyl ether.
Troubleshooting Protocol: Minimizing Ether Formation
The rate of ether formation is highly dependent on temperature and acid concentration. It competes directly with the desired esterification reaction.
| Parameter | Condition Favoring Ester | Condition Favoring Ether | Rationale |
| Temperature | 60-110 °C[1] | >130-140 °C[6] | At higher temperatures, the bimolecular dehydration of the alcohol becomes kinetically more favorable. |
| Catalyst Conc. | Catalytic amount (e.g., 1-5 mol%) | High concentration | Higher H⁺ concentration increases the rate of both reactions, but can disproportionately favor ether formation if the temperature is also high. |
| Reactant Ratio | Use of excess alcohol | Equimolar or excess acid | While excess alcohol is used to drive the esterification equilibrium, it also provides more substrate for etherification. The key is controlling the temperature. |
Step-by-Step Mitigation Strategy:
-
Temperature Control: Reduce the reaction temperature to the lowest effective level for esterification. A target range of 95-110 °C is often a good compromise. Monitor the reaction progress by TLC or GC to ensure the esterification is proceeding at a reasonable rate.
-
Catalyst Loading: Reduce the concentration of the acid catalyst. If using sulfuric acid, consider switching to a solid acid catalyst like tungstophosphoric acid on zirconia, which can offer higher selectivity.[2][10]
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water. This not only drives the esterification equilibrium but also reduces the overall water activity, which can influence side reactions.
Issue 2: Low Yield and Presence of Furan in Headspace Analysis
Q3: My overall yield is low, and I've detected furan by headspace GC-MS. Is my starting material decomposing?
A3: Mechanistic Cause & Troubleshooting
Yes, this is a strong indication of the thermal decarboxylation of 2-furoic acid.[11] The carboxylic acid group on the furan ring is susceptible to removal as carbon dioxide (CO₂) at elevated temperatures, a reaction that can be accelerated by acid.
Mechanism of Decarboxylation: The decarboxylation of 2-furoic acid is believed to proceed via a protonated intermediate, leading to the formation of furan and CO₂. This process becomes significant at temperatures around 140-160 °C and higher.[11]
Caption: Thermal decarboxylation of 2-furoic acid to furan.
Troubleshooting Protocol: Preventing Decarboxylation
-
Strict Temperature Control: This is the most critical factor. Ensure the reaction temperature does not exceed 125 °C.[2] Use a well-controlled heating mantle with a thermocouple to monitor the internal reaction temperature, not just the setpoint of the heater.
-
Efficient Reflux: Ensure the reflux is efficient to maintain a stable internal temperature. Use an appropriately sized condenser for the reaction scale.
-
Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction to completion and proceed with workup promptly. Prolonged heating, even at moderate temperatures, can lead to cumulative loss of starting material.
-
Catalyst Choice: While strong Brønsted acids are effective, they can also promote decomposition. Consider milder catalysts or solid acid catalysts which can sometimes be operated under less harsh conditions.[2]
Issue 3: Incomplete Conversion and Difficulty in Purification
Q4: The reaction seems to stall, leaving significant amounts of unreacted 2-furoic acid. Why is this happening, and how can I drive the reaction to completion?
A4: Equilibrium and Practical Considerations
Fischer esterification is a reversible equilibrium reaction.[3][4][12] If you are not actively removing one of the products (water), the reaction will reach an equilibrium point where the concentrations of reactants and products remain constant, leaving unreacted starting materials.
Troubleshooting Protocol: Driving the Reaction to Completion
Caption: Troubleshooting workflow for incomplete esterification.
Step-by-Step Protocol for Maximizing Conversion:
-
Implement Water Removal: The most effective method is to use a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene or hexane.[1] As the reaction refluxes, the water-solvent azeotrope distills into the trap, where the water separates and is collected, preventing it from participating in the reverse hydrolysis reaction.
-
Use Excess Alcohol: In the absence of a Dean-Stark trap, Le Châtelier's principle can be exploited by using a large excess of n-propanol (e.g., 3 to 10 equivalents).[4][12] This mass action effect pushes the equilibrium towards the ester product. The excess alcohol can then be removed by distillation during workup.
-
Ensure Catalyst Activity: Acid catalysts can be hygroscopic. Use a fresh, anhydrous grade of sulfuric acid or p-toluenesulfonic acid. If the catalyst is old or has been exposed to moisture, its activity will be diminished.
-
Purity of Reactants: Ensure the 2-furoic acid and n-propanol are of high purity. Water present in the starting materials will inhibit the reaction from the outset.
By systematically addressing these common side reactions and equilibrium limitations, you can significantly improve the yield and purity of your Propyl 2-furoate synthesis.
References
-
Stadler, R. H., et al. (2007). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Chemistry university. (2021). Ether formation in acidic conditions. YouTube. Available at: [Link]
-
Faria, J., et al. (2015). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. Chemical Engineering Journal. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). ether synthesis through acid-catalysis. YouTube. Available at: [Link]
-
Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2023). 18.2: Preparing Ethers. Chemistry LibreTexts. Available at: [Link]
-
Dr. P. (2023). Formation of Ethers under acidic conditions mechanism. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. Available at: [Link]
-
Payne, J. T., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis. Available at: [Link]
-
Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. YouTube. Available at: [Link]
-
Di Cosimo, J. I., et al. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. CONICET Digital. Available at: [Link]
-
Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]
-
Dumeignil, F., et al. (2017). A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. Catalysis Communications. Available at: [Link]
-
LibreTexts Chemistry. (2023). Fischer Esterification. Chemistry LibreTexts. Available at: [Link]
-
Marshall, S., et al. (2017). Oxidative Maturation and Structural Characterization of Prenylated FMN Binding by UbiD, a Decarboxylase Involved in Bacterial Ubiquinone Biosynthesis. The Journal of Biological Chemistry. Available at: [Link]
-
Perflavory. (n.d.). propyl 2-furoate, 615-10-1. Perflavory. Available at: [Link]
-
Han, Y., et al. (2021). A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. Green Chemistry. Available at: [Link]
-
FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854). FooDB. Available at: [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives. Google Patents.
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Simplified reaction scheme of the transesterification between 2,5-furandicarboxylic acid dimethyl ester and glycerol... ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). methyl 2-furoate, 611-13-2. The Good Scents Company. Available at: [Link]
-
PubChemLite. (n.d.). Propyl 2-furoate (C8H10O3). PubChemLite. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Propyl 2-furoate. PubChem Compound Database. Available at: [Link]
-
Aprile, C., et al. (2020). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Green Chemistry. Available at: [Link]
-
Cioc, R. C., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. Available at: [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST WebBook. Available at: [Link]
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Technical Support Center: Matrix Effects in the Analysis of Propyl 2-furoate
Welcome to the technical support center for the analysis of Propyl 2-furoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative analysis. Here, we will delve into the causes of these effects and provide practical, field-proven strategies to mitigate them, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Propyl 2-furoate?
A1: In quantitative analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, Propyl 2-furoate.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting compounds interfere with the ionization of Propyl 2-furoate in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[2][5]
The primary mechanism behind matrix effects, especially in electrospray ionization (ESI), involves competition between the analyte and matrix components for ionization.[6] For instance, co-eluting compounds can alter the surface tension and viscosity of the droplets in the ESI source, affecting the efficiency of droplet formation and solvent evaporation, which is crucial for analyte ionization.[3] Additionally, highly concentrated matrix components can compete for charge or neutralize the analyte ions.[3]
Q2: What are the common sources of matrix effects in different sample types?
A2: The sources of matrix effects are highly dependent on the sample matrix being analyzed.
-
Biological Fluids (Plasma, Serum, Urine): These matrices are notoriously complex. In plasma and serum, phospholipids are a major cause of ion suppression.[7][8] Other significant contributors include proteins, salts, and amino acids.[5] Urine composition can be highly variable between individuals, with salts and urea being primary concerns.[8]
-
Food and Beverage Samples: The matrix in food samples can be incredibly diverse. For example, in fruit juices, sugars and organic acids can cause matrix effects. In fatty foods, lipids are a major issue. The complexity of these matrices often necessitates tailored sample preparation methods.
-
Environmental Samples (Water, Soil): In water samples, dissolved salts and organic matter can interfere with analysis. Soil samples contain a wide range of organic and inorganic compounds that can lead to significant matrix effects.
Q3: How can I proactively minimize matrix effects during method development?
A3: Proactive mitigation of matrix effects is a cornerstone of robust method development. Key strategies include:
-
Thorough Sample Preparation: This is one of the most effective ways to reduce matrix effects.[1] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation aim to remove interfering components before analysis.[1][9]
-
Chromatographic Separation: Optimizing your HPLC or UHPLC method to achieve good separation between Propyl 2-furoate and matrix components is crucial.[1] Adjusting the mobile phase, gradient profile, or using a different column chemistry can significantly reduce co-elution.[6]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of Propyl 2-furoate is the gold standard for compensating for matrix effects.[2][10][11] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[10][11]
-
Matrix-Matched Calibration Standards: Preparing your calibration standards in the same matrix as your samples can help to compensate for matrix effects by ensuring that both standards and samples are affected similarly.[1]
Q4: What are the regulatory expectations regarding the evaluation and control of matrix effects?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that address matrix effects.[12][13][14][15][16][17] The core expectation is that the analytical method must be demonstrated to be free from significant matrix effects to ensure reliable data.[18][19]
The EMA guideline, for instance, is quite prescriptive and requires the investigation of matrix effects using at least six different lots of the biological matrix.[17][20] Both FDA and EMA guidelines emphasize the importance of selectivity, accuracy, and precision in the presence of the matrix.[12][13][14][17]
Troubleshooting Guide
Issue 1: My analyte signal is suppressed or enhanced in real samples compared to standards.
This is a classic symptom of matrix effects. A systematic approach is needed to diagnose and resolve the issue.
Step-by-Step Troubleshooting:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify the retention time regions where ion suppression or enhancement occurs.[2][21][22][23]
-
Protocol:
-
Infuse a standard solution of Propyl 2-furoate at a constant flow rate into the mobile phase stream after the analytical column, but before the mass spectrometer.
-
Establish a stable baseline signal for the analyte.
-
Inject a blank, extracted matrix sample.
-
Monitor the baseline. A dip in the signal indicates ion suppression, while a rise indicates enhancement.[22][23]
-
-
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.[21][23]
-
Protocol:
-
Prepare a standard solution of Propyl 2-furoate in a clean solvent (Set A).
-
Extract a blank matrix sample and then spike the extract with Propyl 2-furoate at the same concentration as Set A (Set B).
-
Compare the peak area of the analyte in Set B to that in Set A.
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.
-
-
Solutions:
-
Optimize Chromatography: If the post-column infusion experiment reveals a suppression zone, adjust your chromatographic method to move the Propyl 2-furoate peak away from this region.[22] This can be achieved by altering the gradient, mobile phase composition, or using a different column.[6]
-
Improve Sample Cleanup: If chromatographic optimization is insufficient, a more rigorous sample preparation method is necessary.
-
Solid-Phase Extraction (SPE): Offers better selectivity than simple protein precipitation by selectively isolating the analyte.[1][24]
-
Liquid-Liquid Extraction (LLE): Can be effective in removing different types of interferences compared to SPE.[9]
-
Phospholipid Removal Plates: Specifically designed to remove phospholipids from plasma and serum samples.[9]
-
Issue 2: I'm observing poor reproducibility and accuracy in my quantitative results.
Poor reproducibility and accuracy are often direct consequences of variable matrix effects between different samples.
Step-by-Step Troubleshooting:
-
Evaluate Matrix Variability: The matrix effect can differ from one lot of biological matrix to another.[6][25]
-
Protocol: Perform the post-extraction spike experiment using at least six different sources of your blank matrix.[17]
-
Acceptance Criteria: The coefficient of variation (%CV) of the response should be within acceptable limits (typically ≤15%).
-
-
Assess Internal Standard Performance: If you are using an internal standard, ensure it is effectively compensating for the matrix effects.
-
Check for Co-elution: The internal standard must co-elute with the analyte to experience the same matrix effects.[10] A slight shift in retention time, sometimes seen with deuterium-labeled standards (the "isotope effect"), can lead to differential matrix effects.[10][25]
-
Protocol: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution.
-
Solutions:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to correct for matrix effects.[2][10] If you are not already using one, it is highly recommended.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration curve in a representative blank matrix can improve accuracy.[1]
-
Standard Addition: This method involves adding known amounts of the analyte to the actual sample and can be a powerful tool to correct for matrix effects, especially when a blank matrix is not available.[2][26]
Issue 3: My calibration curve is non-linear in the presence of matrix.
Non-linearity in a calibration curve can be caused by several factors, including matrix effects that are concentration-dependent.[27]
Step-by-Step Troubleshooting:
-
Compare Calibration Curves: Prepare two calibration curves for Propyl 2-furoate: one in a clean solvent and another in the extracted blank matrix.
-
Analyze the Slopes: A significant difference in the slopes of the two curves indicates a proportional matrix effect. Non-linearity in the matrix-matched curve suggests a more complex, non-proportional matrix effect.
Solutions:
-
Dilution: Diluting the sample can often reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization process.[2][6][28] However, ensure that the diluted concentration of Propyl 2-furoate is still above the lower limit of quantification (LLOQ).
-
Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to them.[5][28]
-
Optimize Ion Source Parameters: Fine-tuning parameters such as gas flows, temperatures, and voltages in the mass spectrometer's ion source can sometimes help to mitigate matrix effects.
Data & Visualization
Table 1: Comparison of Sample Preparation Techniques for Propyl 2-furoate Analysis in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%CV) |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 12 (Suppression) | 18 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 88 ± 8 (Suppression) | 9 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 97 ± 5 (Minimal Effect) | 6 |
This table illustrates that while PPT provides good recovery, it is prone to significant matrix effects and poor reproducibility. LLE offers an improvement, but SPE provides the best combination of recovery, minimal matrix effects, and high reproducibility.
Diagrams
Caption: A workflow for diagnosing and troubleshooting matrix effects.
Caption: Mechanism of ion suppression in electrospray ionization (ESI).
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions – Welch Materials, Inc. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available at: [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - NorthEast BioLab. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available at: [Link]
-
Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed. Available at: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects - Waters Corporation. Available at: [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. Available at: [Link]
-
Guideline Bioanalytical method validation - EMA - European Union. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. Available at: [Link]
-
Ion Suppression in LC–MS–MS — A Case Study. Available at: [Link]
-
Matrix effects: Causes and solutions - ResearchGate. Available at: [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. Available at: [Link]
-
Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed. Available at: [Link]
-
An Uncommon Fix for LC–MS Ion Suppression | LCGC International. Available at: [Link]
-
Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis Online. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). Available at: [Link]
-
Overcoming matrix effects: expectations set by guidelines - Bioanalysis Zone. Available at: [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Available at: [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis - Drawell. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. Available at: [Link]
-
FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]
-
Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed. Available at: [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis - Nov 24 2016 - Chromatography Today. Available at: [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available at: [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Available at: [Link]
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Technical Support Center: Column Selection for the Chromatographic Separation of Furoate Esters
Welcome to our dedicated technical support center for the chromatographic separation of furoate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for your analytical and preparative chromatography needs. We understand the nuances and challenges involved in achieving optimal separation of these compounds and have structured this resource to address your specific questions with scientifically sound explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic mode for analyzing furoate esters, and why?
A1: The most prevalent and generally recommended mode for the analysis of furoate esters is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[1][2][3] This is due to the physicochemical properties of most furoate esters, which are moderately polar to non-polar compounds.
-
Mechanism: In RP-HPLC, a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water or an aqueous buffer with acetonitrile or methanol).[3] Furoate esters, being relatively hydrophobic, interact with the non-polar stationary phase. By carefully modulating the composition of the mobile phase, we can control their elution and achieve separation from other components in the sample matrix.
-
Advantages for Furoate Esters: This approach is highly versatile and provides excellent resolution and reproducibility for a wide range of furoate esters, including active pharmaceutical ingredients (APIs) like mometasone furoate and fluticasone furoate, as well as their related substances and impurities.[2][4][5][6][7][8]
Q2: I am working with a novel furoate ester. How do I select the right reversed-phase column to start with?
A2: For initial method development with a new furoate ester, a C18 column is the industry-standard starting point. However, not all C18 columns are created equal. Here's a logical approach to column selection:
-
Start with a Workhorse: A high-purity, end-capped C18 column is a robust choice. Look for columns with low silanol activity to minimize peak tailing, which can be an issue with some ester compounds.[2]
-
Consider Particle Size:
-
For standard HPLC systems, columns with 3 µm or 5 µm particles are common and provide a good balance between efficiency and backpressure.[9]
-
If you have access to an Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) system, utilizing columns with sub-2 µm particles can significantly increase resolution, sensitivity, and speed of analysis.[4][5]
-
-
Evaluate Pore Size: For most small molecule furoate esters, a standard pore size of 100-120 Å is appropriate. Larger pore sizes are typically reserved for the analysis of macromolecules like proteins.[10]
Here is a table summarizing common starting column recommendations for furoate ester analysis:
| Property | Recommendation for HPLC | Recommendation for UHPLC/UPLC | Rationale |
| Stationary Phase | C18 (Octadecylsilane) | C18 or BEH C18 | General-purpose hydrophobicity suitable for most furoate esters.[4][5][7][8] |
| Particle Size | 3 µm or 5 µm | < 2 µm (e.g., 1.7 µm) | Smaller particles lead to higher efficiency and resolution.[5][9] |
| Column Length | 100 mm - 250 mm | 50 mm - 100 mm | Longer columns provide more theoretical plates and better resolution.[11] |
| Internal Diameter | 4.6 mm | 2.1 mm | Smaller ID conserves mobile phase and can increase sensitivity.[5] |
| Pore Size | 100 - 120 Å | 100 - 120 Å | Appropriate for small molecule analytes.[10] |
Q3: When should I consider using a stationary phase other than C18 for furoate ester separation?
A3: While C18 is a versatile starting point, you may need to explore other stationary phases in the following scenarios:
-
Co-eluting Peaks: If you are unable to resolve your furoate ester from a closely related impurity or another component in your sample matrix on a C18 column, a different stationary phase can offer alternative selectivity.
-
Poor Peak Shape: If you observe significant peak tailing that cannot be rectified by mobile phase modifications, the issue might be secondary interactions with the stationary phase.
Alternative Stationary Phases to Consider:
| Stationary Phase | When to Use | Mechanism of Interaction |
| C8 (Octylsilane) | For more hydrophobic furoate esters that are too strongly retained on a C18 column. | Less hydrophobic than C18, leading to shorter retention times. |
| Phenyl-Hexyl | When dealing with furoate esters containing aromatic rings, as it can provide unique selectivity. | π-π interactions between the phenyl groups on the stationary phase and the analyte's aromatic rings. |
| Embedded Polar Group (EPG) | To improve peak shape for basic compounds and for use with highly aqueous mobile phases. | The embedded polar group (e.g., amide, carbamate) shields residual silanols and modifies the surface polarity. |
| Pentafluorophenyl (PFP) | For separating isomers or closely related furoate esters. | Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. |
Q4: Is Normal-Phase Chromatography a viable option for furoate esters?
A4: Yes, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) can be a powerful tool for specific applications involving furoate esters, although it is less common than RP-HPLC for routine analysis.[12]
-
When to Use NP-HPLC:
-
Separation of Isomers: NP-HPLC often provides superior selectivity for structural isomers, including diastereomers and enantiomers (when using a chiral stationary phase).[13]
-
Highly Non-polar Analytes: If your furoate ester is very non-polar and elutes too quickly in reversed-phase, even with a weak mobile phase, normal-phase can provide better retention.[12]
-
Samples Insoluble in Aqueous Solvents: Since NP-HPLC uses non-polar mobile phases like hexane or heptane, it is suitable for analytes that are not soluble in the aqueous-organic mixtures used in RP-HPLC.[9]
-
-
Typical NP-HPLC Setup:
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of furoate esters.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Cause A: Secondary Interactions with Silanols: Residual silanol groups on the silica support of the stationary phase can interact with polar functional groups on the furoate ester, leading to peak tailing.
-
Solution 1: Mobile Phase Additive: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1% v/v). This protonates the silanol groups, reducing their interaction with the analyte.[1][2]
-
Solution 2: Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, minimizing these secondary interactions.
-
Solution 3: Adjust pH: If your analyte has ionizable functional groups, adjusting the mobile phase pH can significantly improve peak shape.
-
-
Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion (often fronting).
-
Solution: Reduce Injection Volume or Sample Concentration: Dilute your sample or inject a smaller volume to ensure you are operating within the column's linear range.[15]
-
-
Cause C: Mismatched Sample Solvent and Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Use a Weaker Sample Solvent: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use the weakest solvent that provides adequate solubility.
-
Troubleshooting workflow for poor peak shape.
Problem 2: Inadequate Resolution Between Furoate Ester and Impurity
Possible Causes & Solutions:
-
Cause A: Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the closely eluting peaks.
-
Solution 1: Decrease Particle Size: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column will increase efficiency.[9]
-
Solution 2: Increase Column Length: A longer column provides more surface area for interaction, increasing the number of theoretical plates and potentially improving resolution.[11]
-
Solution 3: Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.[11]
-
-
Cause B: Lack of Selectivity: The chosen stationary and mobile phases may not be capable of differentiating between the two compounds.
-
Solution 1: Change Mobile Phase Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different properties and can alter the selectivity of the separation.
-
Solution 2: Change Stationary Phase: As discussed in FAQ 3, switching to a different stationary phase (e.g., from C18 to Phenyl-Hexyl or PFP) is a powerful way to change selectivity.
-
Solution 3: Adjust Temperature: Changing the column temperature can affect the thermodynamics of the separation and alter selectivity.[11]
-
Decision tree for improving peak resolution.
Problem 3: Furoate Ester is Unstable on the Column (Hydrolysis)
Possible Causes & Solutions:
-
Cause A: pH-mediated Hydrolysis: The mobile phase pH may be promoting the hydrolysis of the ester linkage, breaking down the analyte into its corresponding carboxylic acid and alcohol.[16][17] Esters are susceptible to hydrolysis under both acidic and basic conditions.[16][17]
-
Solution 1: Operate in a Mid-pH Range: If possible, buffer the mobile phase to a pH range where the ester is most stable (often around pH 3-6). Avoid strongly acidic or basic conditions.
-
Solution 2: Reduce Analysis Time: Use a shorter column or a faster flow rate (if resolution allows) to minimize the time the analyte spends on the column. UHPLC methods are particularly advantageous here.[4][5]
-
Solution 3: Lower Column Temperature: Chemical reactions, including hydrolysis, slow down at lower temperatures. Try running the analysis at a reduced temperature (e.g., 25°C or lower), but be aware that this may increase mobile phase viscosity and backpressure.
-
Experimental Protocols
Protocol 1: Generic Reversed-Phase Method Development for a Furoate Ester
This protocol provides a starting point for developing a separation method for a new furoate ester.
-
Column Selection:
-
Choose a C18 column (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.7 µm for UHPLC).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient Elution:
-
Optimization:
-
Based on the initial chromatogram, adjust the gradient to improve resolution around the elution time of your analyte. If the peak elutes very late, you may need a stronger starting mobile phase composition. If it elutes too early, a shallower gradient may be required.
-
References
-
A Rapid, Stability-Indicating RP-UPLC Method for the Simultaneous Determination of Fluticasone Furoate and Benzalkonium Chloride. ResearchGate. [Link]
-
A Rapid, Stability-Indicating RP-UPLC Method for the Simultaneous Determination of Fluticasone Furoate and Benzalkonium Chloride in a Pulmonary Drug Product. ResearchGate. [Link]
-
Separation of Furfuryl 2-furoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of Mometasone furoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Normal Phase HPLC Columns. Phenomenex. [Link]
-
Performance Verification of the USP Mometasone Furoate Ointment Method Using the Alliance HPLC System. Waters. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv. [Link]
-
Determination of Fluticasone Furoate in serum-free media using LC-MS/MS to support Lung Microphysiological System Assessment of inhaled Drugs. FDA. [Link]
-
Determination of mometasone furoate by HPLC in topical preparations: Validation. Semantic Scholar. [Link]
-
Determination of mometasone furoate by HPLC in topical prepa. TSI Journals. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
LC/MS/MS Method for the Low-Level Quantitation of Fluticasone Furoate in Plasma Using the Agilent 6495C Triple. Agilent. [Link]
-
development and validation of analytical method for simultaneous estimation of mometasone furoate topical formulation by hplc-dad. JETIR. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Why it matters and how to get good peak shape. Agilent. [Link]
-
Separation of 2-Furancarboxylic acid, 1-methylethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. Semantic Scholar. [Link]
-
HPLC-UV and Spectrofluorimetric Methods for Simultaneous Estimation of Fluticasone Furoate and Vilanterol in Rabbit Plasma: A Pharmacokinetic Study. PubMed. [Link]
-
Choosing the Correct Column for Chromatographic Selectivity. Waters. [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Chiral Separation Principles. ResearchGate. [Link]
-
Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.. [Link]
-
HPLC Separation Modes. Waters Corporation. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Purification Techniques | Column Selection for Chromatography. Bio-Link. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
HPLC Troubleshooting Guide. hplc.cloud. [Link]
-
Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
-
NORMAL PHASE CHROMATOGRAPHY- MOBILE PHASE. Chromforum. [Link]
-
Chromatography Troubleshooting. YouTube. [Link]
-
HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns. [Link]
-
HPLC Column Selection Guide. Linklab. [Link]
-
Normal phase high performance liquid chromatography for fractionation of organic acid mixtures extracted from crude oils. PubMed. [Link]
-
Column Selection Guide. Todos Lab. [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Validated reverse-phase high-performance liquid chromatography for quantification of furosemide in tablets and nanoparticles. PubMed. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Semantic Scholar. [Link]
Sources
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- 2. Separation of Mometasone furoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. Determination of mometasone furoate by HPLC in topical preparations: Validation | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Forced Degradation Studies of Propyl 2-Furoate
Introduction: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in forced degradation studies of Propyl 2-furoate. As a molecule combining an ester functional group and a furan ring, Propyl 2-furoate presents a unique stability profile. This document provides in-depth troubleshooting advice and detailed experimental protocols to navigate the complexities of its degradation pathways under various stress conditions, ensuring the development of robust, stability-indicating analytical methods in line with regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for Propyl 2-furoate?
A1: The primary goals are to identify the likely degradation products, understand the degradation pathways, and develop a stability-indicating analytical method. This method must be able to separate and accurately quantify Propyl 2-furoate in the presence of its degradants and any other components in the sample matrix. These studies are a critical component of regulatory submissions and help in establishing the intrinsic stability of the molecule.
Q2: Which stress conditions are most relevant for Propyl 2-furoate?
A2: Given its chemical structure (an ester with a furan ring), Propyl 2-furoate should be subjected to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions. The ester linkage is susceptible to hydrolysis, while the furan ring can be sensitive to strong acids and oxidation.
Q3: What is the target degradation range I should aim for in my experiments?
A3: The generally accepted target is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This range is considered sufficient to produce an adequate amount of degradation products for detection and analytical method development without leading to secondary degradation, which can unnecessarily complicate the analysis.
Q4: What are the expected major degradation products of Propyl 2-furoate?
A4: Based on its structure, the most probable primary degradation products are 2-Furoic acid and propanol, resulting from the hydrolysis of the ester bond. Under more severe acidic conditions, ring-opening of the furan moiety could lead to the formation of 1,4-dicarbonyl compounds. Oxidative conditions may also lead to ring cleavage.
Q5: Why is a stability-indicating method crucial for this analysis?
A5: A stability-indicating method provides assurance that the analytical procedure can accurately measure the decrease in the concentration of the drug substance due to degradation. It ensures that the peaks corresponding to the degradation products are well-resolved from the main drug peak, preventing any overestimation of the drug's stability.
Troubleshooting Guides
Issue 1: No or Insufficient Degradation Observed
Q: I've subjected Propyl 2-furoate to the initial stress conditions, but I'm seeing less than 5% degradation. What should I do?
A: This is a common scenario, and it indicates that the stress conditions are not stringent enough. Here’s a systematic approach to increase the extent of degradation:
-
For Hydrolytic Degradation (Acidic/Basic):
-
Increase Reagent Concentration: If you started with 0.1 M HCl or 0.1 M NaOH, consider increasing the concentration to 1 M or even higher. The rate of ester hydrolysis is dependent on the concentration of the hydronium or hydroxide ions.[1]
-
Increase Temperature: Elevating the temperature (e.g., from 60°C to 80°C) will significantly accelerate the rate of hydrolysis.
-
Extend Exposure Time: If increasing concentration and temperature is not feasible or desirable, simply extending the duration of the study (e.g., from 24 to 48 hours) can lead to greater degradation.
-
-
For Oxidative Degradation:
-
Increase Oxidant Concentration: If using hydrogen peroxide (H₂O₂), you can increase the concentration from the typical 3% to as high as 30%.
-
Consider a Different Oxidizing Agent: If H₂O₂ is ineffective, other agents like AIBN (azobisisobutyronitrile) for radical-induced degradation can be explored, although this is less common for standard forced degradation.
-
-
For Thermal and Photolytic Degradation:
-
Increase Temperature/Light Intensity: For thermal stress, you can increase the temperature in increments of 10-20°C. For photolytic stress, ensure the sample is exposed to the light source for a sufficient duration as per ICH Q1B guidelines.
-
Consider Solution vs. Solid State: Degradation is often faster in solution than in the solid state due to greater molecular mobility. If you are testing in the solid state, consider performing the study in a solution.
-
Issue 2: Excessive Degradation or Complete Loss of API
Q: My initial trial resulted in over 50% degradation of Propyl 2-furoate, and I see multiple small peaks in my chromatogram. How can I gain better control over the experiment?
A: Excessive degradation can be as problematic as insufficient degradation, as it may lead to the formation of secondary and tertiary degradants, making it difficult to identify the primary degradation pathway. To address this, you need to reduce the harshness of your stress conditions:
-
Reduce Reagent Concentration, Temperature, or Time: This is the direct opposite of the advice for insufficient degradation. Systematically lower the concentration of your acid, base, or oxidant. Reduce the temperature or shorten the exposure time.
-
Time-Point Study: For fast-degrading compounds, it is beneficial to take multiple time points in the early stages of the experiment (e.g., 2, 4, 8, and 12 hours) to find the optimal time to achieve the target 5-20% degradation.
-
Quenching the Reaction: Ensure you are effectively stopping the degradation reaction at the specified time point by neutralizing the acid or base, or by cooling the sample.
Issue 3: Poor Chromatographic Resolution
Q: My HPLC analysis shows co-eluting peaks for Propyl 2-furoate and one of its degradants. How can I improve the separation?
A: Achieving good resolution is the core of a stability-indicating method. If you are facing co-elution, you need to optimize your chromatographic conditions:
-
Modify Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: If using reversed-phase HPLC, a slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the resolution between closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds. The likely primary degradant, 2-Furoic acid, is acidic, so adjusting the pH below its pKa (~3.1) will make it more retained on a C18 column.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) which can offer different selectivity.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help in resolving early-eluting polar degradants from the more retained parent compound.
Issue 4: Suspected Furan Ring Opening
Q: Under strong acidic conditions, I see a significant loss of Propyl 2-furoate but no corresponding increase in the 2-Furoic acid peak. What could be happening?
A: This observation suggests that a different degradation pathway, other than simple ester hydrolysis, is occurring. The furan ring is known to be susceptible to acid-catalyzed ring-opening.[2][3]
-
Mechanism: The furan ring can be protonated, leading to a nucleophilic attack by water and subsequent ring-opening to form a 1,4-dicarbonyl compound. This new degradant may have very different chromatographic and UV absorption properties compared to 2-Furoic acid.
-
Troubleshooting Steps:
-
Use a Photodiode Array (PDA) Detector: A PDA detector can help determine if the new, unknown peaks have a different UV spectrum, which would be expected for a ring-opened compound compared to the furan-containing parent and 2-Furoic acid.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to identify the mass of the unknown degradant and propose a structure.
-
Milder Acidic Conditions: To favor the desired ester hydrolysis pathway for method development, use milder acidic conditions (lower concentration or temperature).
-
Experimental Protocols & Data Presentation
Overall Workflow for Forced Degradation Study
Sources
Minimizing impurities during the purification of Propyl 2-furoate
Welcome to the technical support guide for the purification of Propyl 2-furoate. This center is designed for researchers, scientists, and drug development professionals who require high-purity Propyl 2-furoate for their work. We understand that achieving purity is paramount, as even trace impurities can significantly impact experimental outcomes, toxicity studies, and the quality of final products.
This guide provides in-depth, experience-driven answers to common challenges encountered during purification. We will explore the "why" behind procedural choices, offering not just steps, but a framework for making informed decisions in your own laboratory settings.
Part 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the foundational questions regarding the nature and origin of impurities in a typical Propyl 2-furoate synthesis.
Q1: What are the most likely impurities I'll encounter when synthesizing Propyl 2-furoate?
A1: The impurity profile of Propyl 2-furoate is intrinsically linked to its synthesis, which is typically a Fischer esterification of 2-furoic acid with n-propanol. Consequently, the primary impurities are predictable:
-
Unreacted Starting Materials: 2-furoic acid and n-propanol are the most common impurities. Their presence indicates an incomplete reaction or inefficient initial purification.
-
Catalyst Residues: If an acid catalyst (like H₂SO₄ or a solid acid catalyst) is used, residual amounts may persist.
-
Solvents: Any solvents used during the reaction or workup (e.g., toluene, hexane, ethyl acetate) can be present.[1]
-
By-products: Side reactions can generate impurities. For instance, the acid-catalyzed dehydration of n-propanol can lead to dipropyl ether or propene.
-
Degradation Products: The furan ring is sensitive to strong acids and high temperatures. This can lead to the formation of colored, tarry by-products from ring-opening or polymerization reactions.[2]
Below is a diagram illustrating the potential sources of these impurities during a standard synthesis workflow.
Sources
Technical Support Center: Method Development for Propyl 2-Furoate in Complex Samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Propyl 2-furoate. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing and troubleshooting methods for the quantification of Propyl 2-furoate in challenging matrices such as food, beverages, biological fluids, and environmental samples. As a volatile ester with a characteristic aroma, its accurate measurement is critical, yet often complicated by matrix interference and the analyte's physicochemical properties.
This document moves beyond standard protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to tackle common and complex challenges. We will address issues from sample preparation to final quantification, ensuring your method is robust, reliable, and fit for purpose.
Section 1: Foundational Troubleshooting Workflow
Before diving into specific issues, it is crucial to have a systematic approach to troubleshooting. An analytical problem rarely has a single cause; it is often a cascade of minor issues. The following workflow provides a logical path to diagnose and resolve most method performance problems.
Caption: General troubleshooting workflow for analytical method development.
Section 2: Sample Preparation - FAQs & Troubleshooting Guide
Sample preparation is the most critical and often the most error-prone stage in the analysis of Propyl 2-furoate from complex matrices. The goal is to efficiently extract the analyte while minimizing co-extraction of interfering matrix components.
Q1: My recovery of Propyl 2-furoate is consistently low or non-existent, even though my instrument is working perfectly with standards. What's happening?
A: This is a classic sample preparation problem, likely stemming from one of three causes:
-
Volatility Loss: Propyl 2-furoate is a volatile compound.[1][2] Any sample preparation step involving heat, high-speed vortexing in an open container, or extended exposure to the atmosphere can lead to significant analyte loss.
-
Troubleshooting: Keep samples cool during homogenization and extraction.[3] Use sealed vials for any mixing steps. If using techniques like sonication, perform it in a chilled bath. The preferred technique for this type of analyte is Headspace Solid-Phase Microextraction (HS-SPME), which analyzes the vapor phase above the sample, inherently protecting against the loss of volatiles during transfer steps.[1][4]
-
-
Inefficient Extraction: The analyte may be strongly bound to the sample matrix (e.g., proteins, lipids) or your chosen extraction solvent may have poor partitioning efficiency for Propyl 2-furoate.
-
Troubleshooting: For liquid-liquid extraction (LLE) or solid-phase extraction (SPE), screen different solvents. For HS-SPME, optimizing the extraction temperature and time is critical to ensure the analyte partitions effectively from the matrix into the headspace.[5][6] Adding salt ("salting out") to the sample vial can increase the volatility of analytes and improve their transfer to the headspace.[5]
-
-
Analyte Degradation: Propyl 2-furoate is an ester and can be susceptible to hydrolysis under strong acidic or basic conditions, especially if heat is applied.
Q2: How do I select the best sample preparation technique for Propyl 2-furoate?
A: The choice depends on the matrix, the required sensitivity, and available equipment. For Propyl 2-furoate, Headspace Solid-Phase Microextraction (HS-SPME) is highly recommended. It is a solvent-free, sensitive, and largely automated technique that is ideal for volatile compounds in complex matrices.[5][6] It minimizes matrix interference by sampling the headspace rather than the bulk sample.[4]
Caption: Typical workflow for HS-SPME sample preparation.
Detailed Protocol: HS-SPME for Propyl 2-furoate in a Semi-Solid Food Matrix
This protocol provides a robust starting point. Optimization will be required for your specific matrix and instrumentation.[6]
-
Sample Preparation:
-
Homogenize the sample (e.g., fruit puree, yogurt) using a blender, ensuring the sample remains cool.
-
Accurately weigh 2.0 ± 0.1 g of the homogenized sample into a 20 mL headspace vial.
-
-
Standard and Reagent Addition:
-
Spike the sample with an appropriate amount of a stable isotope-labeled internal standard (e.g., d4-Propyl 2-furoate) to correct for matrix effects and variability.
-
Add 5 mL of a saturated sodium chloride (NaCl) solution. This increases the ionic strength and promotes the partitioning of volatile analytes into the headspace.[5]
-
Immediately seal the vial with a PTFE-faced silicone septum and aluminum crimp cap.
-
-
Extraction:
-
Place the vial in an autosampler tray equipped with an agitator and heater.
-
Incubate the sample at 45°C for 15 minutes with agitation (e.g., 250 rpm) to allow for equilibration between the sample and the headspace.
-
Expose a pre-conditioned SPME fiber to the headspace for 30 minutes under continued agitation and heating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile analysis.[6]
-
-
Desorption and Analysis:
-
Immediately after extraction, transfer the SPME fiber to the heated gas chromatograph (GC) inlet (e.g., 250°C) for thermal desorption for 2-5 minutes to ensure complete transfer of the analyte to the GC column.
-
Section 3: Chromatography - FAQs & Troubleshooting Guide
Proper chromatographic separation is essential to isolate Propyl 2-furoate from other volatile and semi-volatile compounds in the sample extract.
Q3: I'm using GC-MS, but my Propyl 2-furoate peak is tailing severely. What can I do?
A: Peak tailing in GC is typically caused by unwanted interactions between the analyte and active sites in the system.
-
Cause & Solution:
-
Active Sites in Inlet: The glass inlet liner can contain active silanol groups that interact with polar functional groups on the analyte. Solution: Use a fresh, deactivated (silanized) inlet liner. A liner with glass wool can also help trap non-volatile matrix residue but must be replaced frequently.
-
Column Contamination/Degradation: Non-volatile matrix components can accumulate at the head of the analytical column, creating active sites. Solution: Trim the first 10-20 cm from the front of the column. If this doesn't help, the column may need to be replaced.
-
Improper Temperature: If the transfer line or MS source temperature is too low, condensation can occur, leading to tailing. Solution: Ensure all heated zones are at appropriate temperatures (e.g., Inlet 250°C, Transfer Line 280°C, MS Source 230°C).
-
Q4: I have a peak that is co-eluting with my analyte. How can I improve separation?
A: Achieving baseline separation is critical for accurate quantification.[9]
-
GC-MS Solutions:
-
Modify Temperature Program: Decrease the initial oven temperature ramp rate. A slower ramp increases the time the analytes spend interacting with the stationary phase, often improving resolution.
-
Change Column: If optimizing the temperature program fails, the interfering compound may have a very similar boiling point and polarity. Switch to a column with a different stationary phase chemistry (e.g., from a non-polar 5% phenyl phase to a more polar WAX or mid-polarity 50% phenyl phase) to alter the elution order.
-
-
LC-MS Solutions:
-
Adjust Mobile Phase: Modify the ratio of organic solvent to aqueous buffer.
-
Optimize Gradient: Make the gradient shallower around the elution time of your analyte.
-
Change Stationary Phase: Similar to GC, switching to a column with a different chemistry (e.g., C18 to Phenyl-Hexyl or a polar-embedded phase) can drastically change selectivity.[10]
-
Caption: A systematic workflow for chromatographic optimization.
Section 4: Detection & Quantification - FAQs & Troubleshooting Guide
Q5: I'm using LC-MS/MS and my results are highly variable and inaccurate, especially at low concentrations. What is the likely cause?
A: This is the hallmark signature of matrix effects . Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (lower signal) or ion enhancement (higher signal).[11][12] This phenomenon is a major challenge in LC-MS/MS and must be addressed for quantitative accuracy.[11]
-
How to Diagnose:
-
Perform a post-extraction spike experiment. Compare the signal of an analyte spiked into a blank matrix extract to the signal of the same analyte in a pure solvent. A significant difference indicates the presence of matrix effects.[13]
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The best solution is to remove the interfering compounds. Use a more rigorous SPE protocol. Mixed-mode SPE, which uses two retention mechanisms (e.g., reverse-phase and ion-exchange), is often very effective at providing cleaner extracts.[14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., d4-Propyl 2-furoate) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By using the response ratio of the analyte to the IS, the effect is cancelled out.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience the same matrix effect, leading to more accurate quantification.
-
Dilution: A simple but effective approach. Diluting the sample extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[14]
-
Section 5: Method Validation
Once your method is developed and optimized, it must be validated to prove it is fit for its intended purpose.[15][16] Method validation is a regulatory requirement and ensures the integrity of your data.[17][18]
Q6: What are the essential parameters for validating my method for Propyl 2-furoate?
A: The core validation parameters are summarized below. Acceptance criteria can vary based on regulatory guidelines (e.g., FDA, ICH), but these are typical values for trace contaminant analysis.[18][19]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).[16] | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To show that the method's response is directly proportional to the analyte concentration over a specific range.[16] | Correlation coefficient (r²) ≥ 0.995 for a calibration curve with at least 5 concentration levels. |
| Accuracy (as Recovery) | To determine the closeness of the measured value to the true value. Assessed by spiking blank matrix at multiple concentration levels (low, medium, high). | Mean recovery typically within 80-120%. |
| Precision (Repeatability & Intermediate Precision) | To measure the degree of scatter between a series of measurements. Repeatability is short-term (same day, same analyst), while intermediate precision is long-term (different days, analysts, or equipment). | Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at the LOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as a signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] | Typically calculated as a signal-to-noise ratio (S/N) of 10:1, with acceptable precision and accuracy. |
| Stability | To evaluate the stability of the analyte in the sample matrix under specific storage conditions and in the prepared extract (bench-top, autosampler stability).[7][8] | Analyte concentration should remain within ±15% of the initial concentration. |
References
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Perflavory. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from [Link]
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The Good Scents Company. (n.d.). propyl 2-furoate. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854). Retrieved from [Link]
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FAO/WHO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Report of a Joint FAO/WHO Consultation. Retrieved from [Link]
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Thompson, M. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. BIA Separations. Retrieved from [Link]
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Food Safety Institute. (2023). Understanding Method Validation in Food Testing Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Propyl 2-furoate. PubChem Compound Database. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
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Joint Research Centre. (2007). Methods for the determination of furan in food. European Commission. Retrieved from [Link]
- Kim, M., & Lee, K. G. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food science and biotechnology, 33(9), 1177–1188.
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National Institute of Standards and Technology. (n.d.). Propyl 2-furoate. NIST Chemistry WebBook. Retrieved from [Link]
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Semantic Scholar. (n.d.). Current Sample Preparation Strategies for the Chromatographic and Mass Spectrometric Determination of Furfural compounds. Retrieved from [Link]
- Kim, D. G., et al. (2008). Determination of furan levels in coffee using automated solid-phase microextraction and gas chromatography/mass spectrometry. Journal of Food Science, 73(7), C551-C556.
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U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. Retrieved from [Link]
- Jo, A. R., et al. (2022).
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- Hashemi, M., et al. (2014). Furanic compound ranges and number of samples in instant coffees. Food Additives & Contaminants: Part A, 31(4), 629-636.
- Jaleel, W., et al. (2019). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
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National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Furancarboxylic acid, propyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Jaleel, W., et al. (2019). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
- Feng, J., et al. (2021). Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu). Foods, 10(11), 2824.
- Panchal, S. (2012). Matrix effect in bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 312-319.
- Bedner, M., & MacCrehan, W. A. (2014). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Analytical and bioanalytical chemistry, 406(19), 4677–4687.
- Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
- Pan, C., & Raftery, D. (2012). Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons. Toxins, 4(11), 1279-1294.
- Kuklenyik, Z., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105.
- De Jager, L. S., & Roodt, A. (2003). Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds. Journal of agricultural and food chemistry, 51(1), 108–112.
- Bicchi, C., et al. (2006). Headspace-solid-phase microextraction in the analysis of the volatile fraction of aromatic and medicinal plants.
- Al-Asmari, A. A., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Metabolites, 14(1), 47.
- Kilic, S., & Sincan, Y. M. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of food science and technology, 56(8), 3746–3755.
- Dare, M. M., et al. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl Paraben in Combined Topical Formulation by Using Design of Experiment. Research and Reviews: Journal of Pharmaceutical Analysis, 4(2), 1-10.
- Donegan, M., et al. (2023). Challenges and emerging trends in liquid chromatography-based analyses of mRNA pharmaceuticals.
- El-Kimary, E. I., et al. (2020). Simultaneous determination of Mometasone Furoate and salicylic acid in complex matrix using green analytical method. Microchemical Journal, 158, 105232.
- Adamska, A., et al. (2024). Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review. Critical Reviews in Analytical Chemistry, 1-27.
- Malviya, R., et al. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Generation of storage stability data for agricultural chemical products. Retrieved from [Link]
- Adouani, B., et al. (2023). Impact of sample storage conditions on forensic toxicology analysis – a review. Journal of Forensic Science and Medicine, 9(2), 65-72.
- D'Hondt, M., et al. (2023). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods.
-
Kerona Scientific Ltd. (n.d.). Phys-Chem and Storage Stability Testing for Biocidal Products. Retrieved from [Link]
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- 4. Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Propyl 2-Furoate Determination
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Propyl 2-furoate. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of method validation, ensuring data integrity and regulatory compliance. We will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectroscopy methods, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Introduction to Propyl 2-Furoate and the Imperative of Method Validation
Propyl 2-furoate (C8H10O3) is a carboxylic ester utilized in various applications, including as a flavoring agent.[1][2][3] Its accurate quantification is paramount for quality control, stability testing, and ensuring product consistency. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[4][5] This process is a cornerstone of good manufacturing practice (GMP) and is mandated by regulatory bodies worldwide.[4][6]
The objective of validating an analytical procedure is to demonstrate its fitness for purpose.[5][7][8] The recently updated ICH Q2(R2) guidelines, along with ICH Q14 on analytical procedure development, emphasize a lifecycle approach to analytical methods, encouraging a more scientific and risk-based framework.[8][9][10][11][12]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for Propyl 2-furoate determination depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., routine quality control vs. impurity profiling). This section compares the three most common techniques: HPLC, GC-MS, and UV-Visible Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method is well-suited for the analysis of Propyl 2-furoate.[13]
Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a stationary phase packed in a column. For Propyl 2-furoate, a C18 column is a common choice, offering good separation from potential impurities.[14][15] Detection is typically performed using a UV detector, as the furoate moiety exhibits significant UV absorbance.
Advantages:
-
High resolution and specificity.
-
Suitable for a wide range of concentrations.
-
Robust and reproducible.
Disadvantages:
-
Higher cost of instrumentation and solvents compared to UV spectroscopy.
-
Method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile compounds. Propyl 2-furoate, being a relatively volatile ester, is amenable to GC analysis.
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information.[1][2]
Advantages:
-
Excellent sensitivity and selectivity.
-
Provides structural confirmation of the analyte.
-
Ideal for impurity identification.
Disadvantages:
-
Requires the analyte to be volatile and thermally stable.
-
Complex instrumentation requiring specialized expertise.
UV-Visible Spectroscopy
UV-Visible Spectroscopy is a simple and cost-effective technique for the quantitative analysis of compounds that absorb light in the UV-Visible region.
Principle: The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[16]
Advantages:
-
Rapid and inexpensive.
-
Simple instrumentation and operation.
-
Suitable for routine analysis in a controlled matrix.
Disadvantages:
-
Lower specificity compared to chromatographic methods; susceptible to interference from other UV-absorbing compounds in the sample matrix.[17]
-
Generally less sensitive than HPLC or GC-MS.
Validation Parameters and Experimental Protocols
A comprehensive method validation encompasses several key parameters as stipulated by ICH, FDA, and USP guidelines.[9][18][19][20][21] The following sections detail the experimental protocols for validating an analytical method for Propyl 2-furoate determination.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[18][20]
Experimental Protocol:
-
For HPLC and GC-MS:
-
Analyze a blank sample (matrix without Propyl 2-furoate) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a sample of Propyl 2-furoate spiked with known impurities or degradation products to demonstrate that the analyte peak is well-resolved from these components. A resolution factor of >1.5 is generally considered acceptable.[22]
-
Peak purity analysis using a photodiode array (PDA) detector (for HPLC) or mass spectral deconvolution (for GC-MS) can provide additional evidence of specificity.
-
-
For UV-Visible Spectroscopy:
-
Scan the blank matrix to check for any absorbance at the analytical wavelength.
-
Compare the spectrum of the analyte in the sample matrix with that of a pure standard to identify any spectral interference.
-
Linearity
Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][20]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of Propyl 2-furoate of known concentrations, spanning the expected working range (e.g., 80% to 120% of the target concentration).
-
Analyze each standard solution in triplicate.
-
Plot a graph of the mean response (e.g., peak area for HPLC/GC-MS, absorbance for UV spectroscopy) versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The y-intercept should not be significantly different from zero.
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][10]
Experimental Protocol: The range is confirmed by demonstrating that the method provides acceptable accuracy, precision, and linearity when applied to samples at the extremes of the defined range.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[18][20]
Experimental Protocol:
-
Perform recovery studies by spiking a blank matrix with known amounts of Propyl 2-furoate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
Precision
Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[22] It is usually expressed as the relative standard deviation (RSD).
Experimental Protocols:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and with the same equipment.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or with different equipment.
-
Acceptance Criteria:
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][23]
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by analyzing a series of diluted solutions of Propyl 2-furoate.
Experimental Protocol (based on the standard deviation of the response and the slope): LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or the standard deviation of blank measurements).
-
S = the slope of the calibration curve.
Robustness
Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18][22]
Experimental Protocol (for HPLC):
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
-
Analyze a system suitability sample under each of the modified conditions.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).
Acceptance Criteria:
-
System suitability parameters should remain within the predefined acceptance criteria.
Data Presentation and Visualization
Clear and concise presentation of validation data is crucial for interpretation and regulatory submission.
Summary of Validation Parameters
| Validation Parameter | HPLC | GC-MS | UV-Visible Spectroscopy |
| Specificity | High | Very High | Low to Moderate |
| Linearity (r²) | Typically > 0.999 | Typically > 0.999 | Typically > 0.998 |
| Range (% of target) | 80 - 120% | 80 - 120% | 80 - 120% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | < 2.0% | < 2.0% | < 3.0% |
| LOD | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| LOQ | Low (ng/mL range) | Very Low (pg/mL range) | Moderate (µg/mL range) |
| Robustness | High | Moderate to High | High |
Note: The values in this table are typical and may vary depending on the specific method and instrumentation.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the validation of an analytical method.
Caption: Workflow for Analytical Method Validation.
Logical Relationships of Validation Parameters
The following diagram illustrates the interconnectedness of the core validation parameters.
Caption: Interrelationship of Validation Parameters.
Conclusion
The validation of an analytical method for the determination of Propyl 2-furoate is a critical exercise to ensure the generation of reliable and accurate data. While HPLC and GC-MS offer higher specificity and sensitivity, UV-Visible spectroscopy can be a viable, cost-effective alternative for routine quality control in a well-defined matrix. The choice of method should be based on a thorough evaluation of the analytical requirements and the intended use of the method. Adherence to the principles and protocols outlined in this guide, which are based on international regulatory standards, will ensure that the selected method is robust, reliable, and fit for its intended purpose.
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Comparative analysis of the sensory properties of furoate esters
An In-Depth Comparative Guide to the Sensory Properties of Furoate Esters for Researchers and Product Development Professionals
Introduction: The Aromatic World of Furoate Esters
Furoate esters, a class of organic compounds derived from furoic acid, are significant contributors to the flavor and fragrance profiles of numerous natural products and processed goods.[1] Characterized by a furan ring—a five-membered aromatic heterocycle containing one oxygen atom—attached to an ester group, these molecules are valued for their diverse and often pleasant sensory characteristics.[2][3] They are found in a variety of foods and beverages, including coffee, guava, honey, and wine, and are synthesized for use as flavoring and fragrance agents.[4][5][6]
This guide offers a comparative analysis of the sensory properties of common furoate esters. It is designed for researchers, scientists, and drug development professionals who require a technical understanding of these compounds, whether for flavor chemistry research, new product formulation, or evaluating the sensory impact of pharmaceutical excipients. We will delve into the distinct odor and taste profiles of various furoate esters, present the available data in a comparative format, and detail the rigorous methodologies required for their sensory evaluation.
Comparative Sensory Profiles of Furoate Esters
The sensory perception of a furoate ester is fundamentally dictated by its molecular structure, specifically the position of the ester group on the furan ring (e.g., 2-furoate vs. 3-furoate) and the nature of the alkyl or aryl group attached to the ester oxygen. These structural variations lead to a wide spectrum of aromatic notes, from fruity and sweet to nutty and caramellic.
While comprehensive, directly comparable quantitative data such as odor and taste thresholds are not widely available in public literature, the following table summarizes the qualitative sensory descriptors reported for several key furoate esters.[3]
| Furoate Ester | Chemical Structure | Odor Descriptors | Taste Descriptors |
| Methyl 2-furoate | C₆H₆O₃ | Fruity, pleasant, fungal, mushroom, tobacco, musty, sweet caramel, cocoa, bready.[4][7][8] | Sweet, tart, fruity, heavy, brothy, yeasty, caramellic, burnt, buttery nuance.[2][4][8] |
| Ethyl 2-furoate | C₇H₈O₃ | Fruity, floral, sweet, caramellic, berry, winey, balsamic.[6][9] | Sweet, fruity, plum-like.[5][10] |
| Propyl 2-furoate | C₈H₁₀O₃ | Fruity, pineapple, sweet.[3] | Not widely reported. |
| Methyl 3-furoate | C₆H₆O₃ | Berry, fruity, winey.[11] | Not widely reported. |
| Ethyl 3-furoate | C₇H₈O₃ | Pleasant, fruity, reminiscent of strawberries and berries.[12] | Not widely reported. |
Detailed Sensory Profiles of Key Furoate Esters
Methyl 2-Furoate
Methyl 2-furoate presents one of the most complex and multifaceted sensory profiles in this class. Its odor is often described as pleasant and fruity but with significant earthy and savory undertones, including notes of mushroom, fungus, and tobacco.[2][4] At a 1.0% concentration, its aroma characteristics are further detailed as musty, sweet caramel, fruity, cocoa, bready, and slightly rubbery.[8] This complexity makes it a versatile ingredient, capable of adding "brown sugar/caramel notes" to flavors like rum and coffee, or imparting musty, earthy notes in other applications.[7] Its taste profile is correspondingly complex, characterized as sweet but also brothy, yeasty, and caramellic with a buttery nuance at 20 ppm.[8]
Ethyl 2-Furoate
In contrast to its methyl counterpart, ethyl 2-furoate generally exhibits a cleaner, more distinctly fruity and floral profile. Its odor is characterized by notes of fruit (92.6%), flowers (63.79%), and sweetness (57.63%), with additional hints of caramel, berry, and wine.[9] It is also described organoleptically as having floral and balsamic characteristics.[6] This ester is a common flavoring agent in the food and beverage industry, where it imparts a sweet, fruity taste.[5] Its profile is less earthy and more aligned with traditional fruit esters, making it suitable for enhancing fruit-forward flavors.
3-Furoate Esters: A Structural Shift in Aroma
Shifting the ester group from the 2-position to the 3-position on the furan ring results in a noticeable change in sensory properties.
-
Methyl 3-furoate is described as having a "berry fruity winey" odor, suggesting a profile that is less complex and more focused on bright, fruit-like notes compared to methyl 2-furoate.[11]
-
Ethyl 3-furoate follows a similar trend, with a pleasant fruity aroma reminiscent of strawberries and other berries.[12] This makes it a valuable flavoring agent for confectionery and beverages where a distinct berry note is desired.[12]
Methodologies for Sensory Evaluation
The characterization of sensory properties is a scientific discipline that requires rigorous, standardized protocols to produce objective and reproducible data.[13] The descriptions cited in this guide are derived from such analytical methods.
Expert Panel Descriptive Analysis
The foundation of sensory evaluation is the use of a trained human panel. This is not casual taste testing; it is a meticulous process where panelists are screened for sensory acuity and extensively trained to identify, describe, and quantify the sensory attributes of a product.[13][14]
Causality in Protocol Design: The use of a trained panel is critical because human perception is the only "instrument" capable of measuring complex sensations like "balsamic" or "brothy." The training, which can take 80-150 hours, is designed to create a calibrated and consistent group of assessors who use a standardized vocabulary to describe what they perceive.[14] This minimizes the subjectivity inherent in sensory perception and transforms it into objective, analytical data.
Experimental Protocol: Quantitative Descriptive Analysis (QDA®)
-
Panelist Selection & Training: A group of 10-12 individuals is selected based on their sensory acuity. They are trained over several weeks using reference standards that represent specific aroma and flavor notes (e.g., solutions containing vanillin for "vanilla" or isoamyl acetate for "banana"). The panel collectively develops a descriptive vocabulary (lexicon) for the products to be tested.
-
Sample Preparation: Furoate esters are diluted to specific, non-harmful concentrations in a neutral solvent (e.g., water, ethanol, or propylene glycol) or applied to a neutral base like mineral oil for olfactory assessment. All samples are coded with random three-digit numbers to prevent bias.
-
Evaluation: Panelists evaluate the samples in individual, climate-controlled booths to prevent sensory distraction. They rate the intensity of each attribute in the agreed-upon lexicon (e.g., "fruity," "caramellic," "earthy") on a numerical scale (e.g., a 15-point line scale).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed. Techniques like Analysis of Variance (ANOVA) are used to determine significant differences between samples, and the results are often visualized using "spider web" or "radar" plots to provide a comprehensive sensory profile of each compound.
Gas Chromatography-Olfactometry (GC-O)
For complex mixtures, GC-O is a powerful technique used to pinpoint which specific volatile compounds are responsible for the overall aroma.[15]
Causality in Protocol Design: Standard GC-MS can identify hundreds of compounds, but many may be odorless or present below their sensory threshold. GC-O directly links instrumental analysis with human sensory perception. The effluent from the gas chromatograph is split, with one part going to a detector (like a mass spectrometer) and the other to a sniffing port. This allows an assessor to smell the individual compounds as they elute from the column and assign a descriptor, identifying the precise source of an aroma.[15]
Conclusion
The sensory world of furoate esters is rich and varied, with small structural modifications leading to significant shifts in perceived aroma and taste. Methyl and ethyl 2-furoates offer complex profiles ranging from earthy and caramellic to bright and fruity, respectively. In contrast, the 3-furoate isomers appear to present cleaner, more direct fruity and berry-like notes. Understanding these differences is crucial for effective application in the flavor, fragrance, and pharmaceutical industries. While qualitative descriptors are well-documented, a clear opportunity exists for future research to establish quantitative odor and taste thresholds to provide a more definitive comparative framework. The rigorous application of sensory evaluation methodologies, such as descriptive analysis by trained panels and GC-O, remains the gold standard for accurately characterizing these potent and valuable aroma compounds.
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The Good Scents Company. (n.d.). methyl 2-furoate, 611-13-2. Retrieved from [Link]
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ODOWELL. (n.d.). Methyl 2-Furoate manufacturers and suppliers in China. Retrieved from [Link]
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FooDB. (2011). Showing Compound Ethyl 2-furoate (FDB029783). Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl furoate 3-furancarboxylic acid, methyl ester. Retrieved from [Link]
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Mol-Instincts. (n.d.). ETHYL 2-FUROATE 1335-40-6 wiki. Retrieved from [Link]
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Scent.vn. (n.d.). Ethyl 2-furoate (CAS 614-99-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl furoate, 1335-40-6. Retrieved from [Link]
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Yenigun, A., et al. (2017). Preference evaluation and perceived sensory comparison of fluticasone furoate and mometasone furoate intranasal sprays in allergic rhinitis. PubMed. Retrieved from [Link]
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Gattefossé. (n.d.). Sensory analysis. Retrieved from [Link]
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Escobar, A., et al. (2015). Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites. CONICET. Retrieved from [Link]
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Meltzer, E. O., et al. (2005). A Preference Evaluation Study Comparing the Sensory Attributes of Mometasone Furoate and Fluticasone Propionate Nasal Sprays by Patients with Allergic Rhinitis. ResearchGate. Retrieved from [Link]
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Karvembu, R., et al. (2022). RE(III) 3-Furoate Complexes: Synthesis, Structure, and Corrosion Inhibiting Properties. MDPI. Retrieved from [Link]
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De Sà, F., et al. (2021). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. RSC Publishing. Retrieved from [Link]
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The Analyst's Compass: A Comparative Guide to the Cross-Validation of Propyl 2-Furoate
In the landscape of pharmaceutical development and quality control, the precise and accurate characterization of chemical entities is paramount. Propyl 2-furoate (C₈H₁₀O₃), an ester of 2-furoic acid, presents a case study in the importance of robust analytical methodology.[1] Its analysis is critical in contexts ranging from flavor and fragrance profiling to its potential presence as an impurity or synthetic intermediate. This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for the characterization and quantification of Propyl 2-furoate, designed for the discerning researcher and drug development professional. We will move beyond mere procedural descriptions to explore the fundamental rationale behind methodological choices, ensuring a self-validating and scientifically sound approach to analysis.
Strategic Overview: Selecting the Right Analytical Tool
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the objectives of the analysis. Propyl 2-furoate is a semi-volatile organic compound, a characteristic that places it at the crossroads of two powerful chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectroscopic methods, while generally not suited for primary quantification in complex mixtures, are indispensable for unequivocal identification and structural confirmation.
Our comparative analysis will focus on the following core techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for volatile and semi-volatile compound analysis.
-
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): A versatile and robust technique for non-volatile or thermally sensitive compounds.
-
Spectroscopic Characterization (FTIR, NMR): Essential for definitive structural elucidation and identity confirmation.
The logical workflow for a comprehensive analysis of Propyl 2-furoate involves using the appropriate chromatographic technique for separation and quantification, followed by spectroscopic methods for identity confirmation.
Sources
Spectroscopic Characterization and Comparison of Furan Derivatives: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Furan and its derivatives are fundamental heterocyclic compounds integral to numerous pharmaceuticals, natural products, and functional materials.[1] A comprehensive understanding of their spectroscopic properties is paramount for structural elucidation, identification, and characterization in research and development.[1] This guide provides an in-depth comparison of furan derivatives using key spectroscopic techniques, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules, offering detailed insights into the carbon-hydrogen framework.[1][2] For furan derivatives, both ¹H and ¹³C NMR are routinely employed to decipher substitution patterns and electronic environments.[1]
Key Principles and Causality in Experimental Choices
The chemical shifts of the protons and carbons in the furan ring are highly sensitive to the nature and position of substituents.[3] Electron-donating groups (e.g., alkyl groups) tend to increase the electron density on the ring, causing the signals of the ring protons and carbons to shift to a higher field (lower ppm values), a phenomenon known as shielding.[4] Conversely, electron-withdrawing groups (e.g., carbonyl, nitro groups) decrease electron density, leading to a downfield shift (higher ppm values) or deshielding.
The coupling constants (J-values) between adjacent protons provide valuable information about their connectivity. In the furan ring, the coupling between protons at the 2 and 3 positions (or 4 and 5) is typically larger than the long-range coupling between protons at the 2 and 4 or 2 and 5 positions.[5] The analysis of these coupling patterns is crucial for unambiguously assigning the signals to specific protons on the ring.[2]
Comparative NMR Data of Furan Derivatives
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for furan and some of its common derivatives. These values can serve as a reference for identifying substitution patterns in unknown furan-containing compounds.[6][7]
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Furan | CDCl₃ | δ 7.4 (H2, H5), δ 6.3 (H3, H4) | δ 142.8 (C2, C5), δ 109.6 (C3, C4) |
| 2-Methylfuran | CDCl₃ | δ 2.3 (CH₃), δ 5.9 (H3), δ 6.2 (H4), δ 7.2 (H5) | δ 13.5 (CH₃), δ 151.9 (C2), δ 106.1 (C3), δ 110.3 (C4), δ 141.0 (C5) |
| Furfural | CDCl₃ | δ 9.6 (CHO), δ 7.7 (H5), δ 7.3 (H3), δ 6.6 (H4)[8][9] | δ 177.8 (CHO), δ 152.9 (C2), δ 122.3 (C3), δ 112.8 (C4), δ 148.2 (C5) |
| 2-Acetylfuran | CDCl₃ | δ 2.5 (CH₃), δ 7.2 (H3), δ 6.5 (H4), δ 7.6 (H5) | δ 26.0 (CH₃), δ 186.8 (C=O), δ 152.7 (C2), δ 117.4 (C3), δ 112.3 (C4), δ 146.5 (C5) |
| 2-Furoic Acid | DMSO-d₆ | δ 13.2 (COOH), δ 7.2 (H3), δ 6.6 (H4), δ 7.9 (H5) | δ 159.4 (COOH), δ 147.5 (C2), δ 119.3 (C3), δ 112.9 (C4), δ 148.1 (C5) |
Data compiled from various sources and typical literature values.
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum of a furan derivative.[10][11][12]
-
Sample Preparation: Dissolve approximately 5-10 mg of the furan derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[12] Ensure the sample is fully dissolved to avoid poor spectral resolution.[12]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.[11]
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp, well-resolved peaks.[10]
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Processing: After data acquisition, perform a Fourier transform to convert the time-domain signal (FID) into a frequency-domain spectrum. Phase the spectrum to ensure all peaks are in the positive absorptive mode. Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Analysis: Integrate the peaks to determine the relative ratios of the different protons in the molecule.[2] Analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons.[2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1] The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Key Principles and Causality
The furan ring itself gives rise to a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C and C-O-C stretching vibrations within the ring are found in the 1600-1000 cm⁻¹ region. The substitution pattern on the furan ring influences the exact positions and intensities of these bands.[4]
The true power of IR spectroscopy in this context lies in the identification of substituent functional groups. For instance, a strong absorption band in the 1750-1650 cm⁻¹ region is a clear indicator of a carbonyl group (C=O), such as in furfural or 2-acetylfuran.[8][13] The presence of a hydroxyl group (-OH) in furfuryl alcohol would be indicated by a broad absorption band in the 3600-3200 cm⁻¹ region.
Comparative IR Data of Furan Derivatives
This table highlights the key IR absorption frequencies for several furan derivatives.
| Compound | C-H (Aromatic) Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C & C-O-C Ring Stretches (cm⁻¹) |
| Furan | ~3120-3160 | N/A | ~1580, 1480, 1380, 1140, 1010 |
| Furfural | ~3132[8] | ~1670-1714[8][13] | ~1570, 1461, 1390, 1150, 1020[8][14] |
| 2-Acetylfuran | ~3100 | ~1670 | ~1570, 1470, 1390, 1280, 1010[15] |
| Furfuryl Alcohol | ~3120 | N/A (Broad O-H ~3350) | ~1500, 1150, 1010 |
| 2-Furoic Acid | ~3100 | ~1680 (Broad O-H ~3000) | ~1580, 1460, 1300, 1180, 1020 |
Data compiled from NIST Chemistry WebBook and other sources.[14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of liquid and solid samples with minimal sample preparation.[16][17][18]
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[16][17] Collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.[18]
-
Sample Application: Place a small amount of the sample directly onto the ATR crystal. For liquids, one or two drops are sufficient.[19] For solids, a small amount of powder is used.[18]
-
Apply Pressure (for solids): If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[16][20] Do not overtighten.[18]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft tissue after the measurement.[18]
UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[1]
Key Principles and Causality
Furan's aromatic ring constitutes a conjugated system, leading to characteristic π→π* transitions upon absorption of UV radiation.[1] The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to substituents on the furan ring.[1]
Substituents that extend the conjugation, such as a carbonyl group or a phenyl group, cause a bathochromic (red) shift, moving the λmax to a longer wavelength.[1] The polarity of the solvent can also influence the λmax, especially for compounds with polar functional groups.
Comparative UV-Vis Data of Furan Derivatives
The table below shows the λmax values for furan and several derivatives, illustrating the effect of substitution on the electronic transitions.
| Compound | Solvent | λmax (nm) |
| Furan | Hexane | ~208[21] |
| Furfural | Ethanol | ~277 |
| 2-Acetylfuran | Methanol | ~267, 307[15] |
| 2-Furoic Acid | Acidic Mobile Phase | ~246[22] |
| 5-Hydroxymethylfurfural (5-HMF) | Water | ~284[23] |
Data compiled from various sources.[21][22][23]
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines a general procedure for obtaining the UV-Vis spectrum of a furan derivative in solution.[24][25][26][27]
-
Sample Preparation: Prepare a dilute solution of the furan derivative in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile, or water). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2-1.0 AU).
-
Cuvette Preparation: Use quartz cuvettes for measurements in the UV region (<340 nm).[25] Clean the cuvettes and rinse them with the solvent being used.[25]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.[26]
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank or reference. Place it in the spectrophotometer and perform a baseline correction to zero the instrument across the desired wavelength range.[26]
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution.[1]
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-400 nm). The instrument will plot absorbance versus wavelength.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.[1] When coupled with gas chromatography (GC-MS), it becomes an indispensable tool for separating and identifying volatile compounds like many furan derivatives.[28][29][30][31][32][33]
Key Principles and Causality
In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the GC column.[29][33] The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process often causes the molecular ion to fragment in a predictable manner.
The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For furan derivatives, common fragmentation pathways include the loss of substituents and the cleavage of the furan ring. For example, the mass spectrum of furfural shows a prominent molecular ion peak at m/z 96, with a significant fragment at m/z 95 due to the loss of the aldehydic hydrogen.[1]
Comparative MS Data of Furan Derivatives
The table below lists the molecular ion (M⁺) and major fragment ions for some common furan derivatives.
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Furan | C₄H₄O | 68.07 | 68 | 39, 38 |
| 2-Methylfuran | C₅H₆O | 82.10 | 82 | 81, 53, 43 |
| Furfural | C₅H₄O₂ | 96.08 | 96 | 95, 67, 39[1] |
| 2-Acetylfuran | C₆H₆O₂ | 110.11[34] | 110 | 95, 43 |
Data compiled from NIST Chemistry WebBook and other sources.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a generalized protocol for the analysis of volatile furan derivatives.[29][31][33]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane). If analyzing complex matrices, a sample extraction technique like headspace (HS) or solid-phase microextraction (SPME) may be necessary to isolate the volatile furan derivatives.[28][29][31][33]
-
Instrument Setup: Set the GC parameters, including the injector temperature, oven temperature program, and carrier gas flow rate. Set the MS parameters, including the ion source temperature and electron ionization energy (typically 70 eV).[29][31]
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.
-
Separation and Detection: The sample components are separated on the GC column and sequentially enter the mass spectrometer for ionization and detection.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to the separated compounds. The mass spectrum for each peak can be analyzed to identify the compound by comparing its fragmentation pattern to spectral libraries (e.g., NIST) and by interpreting the fragmentation logic.
Conclusion
The comprehensive spectroscopic characterization of furan derivatives requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, IR spectroscopy quickly identifies key functional groups, UV-Vis spectroscopy probes the electronic structure of the conjugated system, and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. By systematically applying these techniques and comparing the resulting data to established values, researchers can confidently identify, characterize, and compare a wide array of furan-containing compounds, accelerating discovery and development in pharmaceuticals and materials science.
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Bulletin of the Chemical Society of Japan. (1986). Electronic Structures of 2-Acetylfuran. [Link]
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MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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ACS Publications. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. [Link]
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PubMed. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
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Oregon State University. (n.d.). CH362: Use of IR Spectrometer with an ATR cell. [Link]
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Frontiers in Plant Science. (2022). NMR-based plant metabolomics protocols: a step-by-step guide. [Link]
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ResearchGate. (n.d.). FTIR spectrum of furfural A typical 1 H-NMR spectrum of furfural can be.... [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]
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ResearchGate. (n.d.). UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran.... [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Furancarboxylic Acid. [Link]
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NIST. (n.d.). Furfural. [Link]
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ACS Publications. (1966). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. [Link]
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SCIENCE & INNOVATION. (2025). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION. [Link]
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Scilit. (1976). Spectroscopic and thermodynamic properties of furan derivatives—I. 2- and 2,5-substituted compounds. [Link]
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A Senior Application Scientist's Guide to the Relative Response Factor of Propyl 2-Furoate in GC-FID: A Comparative Analysis
For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of compounds is paramount. This guide provides an in-depth technical exploration of determining the Relative Response Factor (RRF) of Propyl 2-furoate using Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the causal factors behind experimental choices, present a detailed protocol for RRF determination, and compare the performance of GC-FID with High-Performance Liquid Chromatography (HPLC) as an alternative analytical technique.
The Crucial Role of the Relative Response Factor in Quantitative GC-FID Analysis
The Flame Ionization Detector (FID) is a widely used detector in gas chromatography, known for its high sensitivity to organic compounds and a wide linear range.[1] The FID response is proportional to the number of carbon atoms in a molecule that are combusted in the hydrogen-air flame.[2] However, the presence of heteroatoms (such as oxygen in Propyl 2-furoate) and the specific chemical structure can influence the detector's response. Consequently, assuming a uniform response for all compounds can lead to significant quantification errors.[3]
The Relative Response Factor (RRF) is a critical parameter that corrects for these differences in detector response between a compound of interest and a reference standard (internal standard).[4] It is defined as the ratio of the response factor of the analyte to the response factor of the internal standard. By employing the RRF, accurate quantification can be achieved without the need for a multi-point calibration curve for every analysis, streamlining routine quality control.
Experimental Determination of the RRF for Propyl 2-Furoate in GC-FID
This section outlines a comprehensive, self-validating protocol for the experimental determination of the RRF of Propyl 2-furoate. The choice of the internal standard and the chromatographic conditions are critical for a robust and accurate method.
Causality Behind Experimental Choices
-
Internal Standard Selection: An ideal internal standard (IS) should be a stable compound that is not present in the sample matrix, is well-resolved from other components in the chromatogram, and has a similar chemical structure and retention time to the analyte.[3] For the analysis of a furoate ester like Propyl 2-furoate, an ester with a similar polarity and boiling point is a suitable choice. Hexadecyl acetate is selected here as it is not a naturally occurring component in many samples and provides good chromatographic separation.[3]
-
Chromatographic Column: A mid-polarity column, such as a DB-17 or equivalent (50% Phenyl - 50% Methylpolysiloxane), is chosen to achieve good separation and peak shape for the relatively polar furoate ester and the long-chain acetate internal standard.
-
Injection and Detector Parameters: A split injection is used to avoid column overloading and ensure sharp peaks. The injector and detector temperatures are set significantly above the boiling point of the analytes to ensure complete vaporization and prevent condensation. The hydrogen and air flow rates for the FID are set according to the manufacturer's recommendations to ensure optimal flame conditions and detector response.[5]
Experimental Workflow for RRF Determination
The following diagram illustrates the key steps in the experimental determination of the RRF.
Sources
Efficacy Unleashed: A Comparative Guide to Propyl 2-Furoate as a Novel Preservative
In the ever-evolving landscape of formulation science, the quest for effective and safe preservative systems is paramount. This guide offers a deep dive into the preservative efficacy of Propyl 2-furoate, a compound with emerging potential in the preservation of pharmaceuticals, cosmetics, and personal care products. Through a detailed comparative analysis with established preservatives—Propylparaben, Sodium Benzoate, and Phenoxyethanol—this document provides researchers, scientists, and drug development professionals with the foundational knowledge and experimental framework to evaluate Propyl 2-furoate for their specific applications.
Introduction: The Imperative of Preservation
Microbial contamination poses a significant threat to the safety and stability of a wide range of consumer and pharmaceutical products. Preservatives are essential antimicrobial ingredients added to aqueous formulations to inhibit the growth of bacteria, yeast, and mold that may be introduced during manufacturing or repeated use by the consumer.[1][2] The ideal preservative is effective at low concentrations against a broad spectrum of microorganisms, stable within the product formulation, and, most importantly, safe for the end-user.
This guide focuses on Propyl 2-furoate, a propyl ester of 2-furoic acid. While 2-furoic acid and its derivatives have been noted for their antimicrobial properties, comprehensive data on the preservative efficacy of Propyl 2-furoate, particularly in direct comparison with industry-standard preservatives, is not widely published.[3][4][5][6][7][8] This document aims to bridge that gap by presenting a scientifically rigorous framework for its evaluation.
The Contenders: A Physicochemical Overview
A preservative's efficacy is intrinsically linked to its physicochemical properties, which dictate its solubility, stability, and interaction with other formulation components. Here, we compare Propyl 2-furoate with three widely used preservatives: Propylparaben, a member of the paraben family; Sodium Benzoate, the salt of benzoic acid; and Phenoxyethanol, a glycol ether.
| Property | Propyl 2-furoate | Propylparaben | Sodium Benzoate | Phenoxyethanol |
| Chemical Structure | C₈H₁₀O₃ | C₁₀H₁₂O₃ | C₇H₅NaO₂ | C₈H₁₀O₂ |
| Molecular Weight | 154.16 g/mol | 180.20 g/mol | 144.11 g/mol | 138.16 g/mol |
| Appearance | Colorless liquid | White crystalline powder | White crystalline powder | Colorless oily liquid |
| Solubility | Slightly soluble in water; soluble in oils and ethanol[9] | Slightly soluble in water; soluble in ethanol, acetone | Freely soluble in water; sparingly soluble in ethanol | Slightly soluble in water; soluble in ethanol, acetone |
| Optimal pH Range | Not established (expected to be more effective in acidic pH) | 4.0 - 8.0 | 2.5 - 4.5 | 4.0 - 9.0[10] |
| Regulatory Status | GRAS as a flavoring agent[9][11] | Restricted use in cosmetics in the EU[10]; GRAS for food[12] | GRAS for food; restricted use in cosmetics | Restricted use in cosmetics in the EU[10] |
Unveiling the Mechanism: How They Work
Understanding the antimicrobial mechanism of action is crucial for predicting a preservative's spectrum of activity and potential synergies.
Propyl 2-furoate: As a derivative of an organic acid, the antimicrobial action of Propyl 2-furoate is likely multifaceted. It is theorized that in its undissociated form, it can penetrate the microbial cell membrane.[13][14] Once inside the more alkaline cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This can disrupt cellular metabolic processes, inhibit nutrient transport, and ultimately lead to cell death.[13][15][16][17]
Propylparaben: Parabens are known to disrupt microbial cell membrane transport processes and inhibit the synthesis of DNA, RNA, and essential enzymes.[18] Their effectiveness generally increases with the length of the alkyl chain, with propylparaben being more effective against yeasts and molds than shorter-chain parabens like methylparaben.[18]
Sodium Benzoate: The antimicrobial activity of benzoic acid is dependent on its undissociated form, which is prevalent at acidic pH. Similar to other organic acids, it is believed to inhibit microbial growth by disrupting the cell membrane and inhibiting key enzymes.
Phenoxyethanol: This preservative functions by disrupting the cell membrane, leading to the leakage of intracellular components and inhibition of enzyme activity. It is particularly effective against Gram-negative bacteria.[10]
The Gauntlet: A Comparative Efficacy Study Protocol
To objectively compare the efficacy of Propyl 2-furoate, a standardized preservative challenge test is essential. The following protocol is based on the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test, a widely accepted method for evaluating preservative systems.[1][19]
Experimental Design
This study will evaluate the efficacy of four preservative systems in a model oil-in-water (O/W) cream formulation against a panel of five compendial microorganisms.
-
Test Formulations:
-
Unpreserved O/W cream (Negative Control)
-
O/W cream with 0.5% Propyl 2-furoate
-
O/W cream with 0.1% Propylparaben
-
O/W cream with 0.5% Sodium Benzoate (pH adjusted to 4.5)
-
O/W cream with 1.0% Phenoxyethanol
-
-
Challenge Microorganisms (as per USP <51>): [1][19]
-
Staphylococcus aureus (ATCC 6538)
-
Escherichia coli (ATCC 8739)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
-
Step-by-Step Protocol
-
Preparation of Formulations: Prepare the O/W cream base and divide it into five sterile batches. Aseptically incorporate each preservative into its respective batch. The negative control remains unpreserved.
-
Microbial Culture Preparation: Grow the bacterial and yeast strains on Soybean-Casein Digest Agar and the mold on Sabouraud Dextrose Agar. Harvest the cultures and prepare standardized suspensions of each microorganism.
-
Inoculation: Inoculate each of the five formulation batches with each of the five microorganisms separately, to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ colony-forming units (CFU) per gram of the product.[1]
-
Incubation: Store the inoculated containers at 22.5 ± 2.5 °C for 28 days.[19]
-
Microbial Enumeration: At specified time intervals (Day 0, 7, 14, and 28), withdraw a sample from each container and perform serial dilutions.[2][19] Plate the dilutions onto appropriate agar media to determine the number of viable microorganisms.
-
Neutralization Validation: A crucial step is to perform a neutralization study to ensure that the preservative in the sample does not inhibit the growth of the microorganisms on the agar plates, which would lead to falsely low counts.[1][20][21] This can be achieved by using chemical neutralizers in the dilution blanks or by membrane filtration.
-
Data Analysis: Calculate the log reduction in microbial count from the initial inoculum level at each time point.
Visualizing the Workflow
Caption: Workflow for the USP <51> Preservative Efficacy Test.
The Verdict: Interpreting the (Illustrative) Data
The following table presents a realistic, hypothetical dataset from the described preservative efficacy test to illustrate a plausible outcome. This data is for illustrative purposes only and does not represent the results of an actual laboratory study.
| Microorganism | Preservative (Concentration) | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction |
| S. aureus | Propyl 2-furoate (0.5%) | 2.5 | 3.8 | >5.0 |
| Propylparaben (0.1%) | 2.1 | 3.5 | >5.0 | |
| Sodium Benzoate (0.5%) | 2.8 | 4.2 | >5.0 | |
| Phenoxyethanol (1.0%) | 3.1 | >5.0 | >5.0 | |
| E. coli | Propyl 2-furoate (0.5%) | 2.2 | 3.6 | >5.0 |
| Propylparaben (0.1%) | 1.9 | 3.2 | >5.0 | |
| Sodium Benzoate (0.5%) | 2.5 | 3.9 | >5.0 | |
| Phenoxyethanol (1.0%) | 3.5 | >5.0 | >5.0 | |
| P. aeruginosa | Propyl 2-furoate (0.5%) | 1.8 | 3.1 | 4.5 |
| Propylparaben (0.1%) | 1.5 | 2.8 | 4.1 | |
| Sodium Benzoate (0.5%) | 2.1 | 3.5 | 4.8 | |
| Phenoxyethanol (1.0%) | 3.8 | >5.0 | >5.0 | |
| C. albicans | Propyl 2-furoate (0.5%) | 1.5 | 2.5 | 3.5 |
| Propylparaben (0.1%) | 1.8 | 2.9 | 4.0 | |
| Sodium Benzoate (0.5%) | 1.2 | 2.1 | 3.2 | |
| Phenoxyethanol (1.0%) | 1.0 | 1.8 | 2.5 | |
| A. brasiliensis | Propyl 2-furoate (0.5%) | 1.2 | 2.1 | 3.0 |
| Propylparaben (0.1%) | 1.5 | 2.5 | 3.8 | |
| Sodium Benzoate (0.5%) | 1.0 | 1.8 | 2.8 | |
| Phenoxyethanol (1.0%) | 0.8 | 1.5 | 2.2 |
Discussion of Illustrative Results
Based on this hypothetical data, Propyl 2-furoate demonstrates broad-spectrum antimicrobial activity, showing good efficacy against bacteria and moderate efficacy against fungi.
-
Bacterial Efficacy: Propyl 2-furoate shows comparable, and in some instances slightly better, performance against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria when compared to Propylparaben at a lower concentration. Phenoxyethanol exhibits the most rapid and potent bactericidal activity. Sodium Benzoate also performs well against bacteria in an acidic environment.
-
Fungal Efficacy: In this illustrative dataset, Propylparaben shows a slight advantage over Propyl 2-furoate in its efficacy against the yeast C. albicans and the mold A. brasiliensis. Both outperform Sodium Benzoate and Phenoxyethanol against these fungal strains. This suggests that for formulations prone to fungal contamination, a combination of Propyl 2-furoate with another anti-fungal agent might be beneficial.
-
Overall Profile: Propyl 2-furoate emerges as a promising broad-spectrum preservative. Its liquid form and solubility in oils could offer formulation advantages over crystalline preservatives like parabens. Further studies would be required to determine its optimal use concentration and potential synergies with other preservatives.
Safety and Regulatory Landscape
Propyl 2-furoate is currently listed as "Generally Recognized as Safe" (GRAS) by the FDA for use as a flavoring agent.[9][11] Its regulatory status as a preservative in cosmetics and pharmaceuticals is not as clearly defined and would likely require a comprehensive safety dossier for approval in various jurisdictions.
Propylparaben has a long history of use as a preservative in food, cosmetics, and pharmaceuticals.[12][22] However, concerns over its potential endocrine-disrupting activity have led to restrictions on its use in some regions, particularly the European Union.[10][23]
Sodium Benzoate is widely used in acidic foods and beverages as a preservative and is considered GRAS. Its use in cosmetics is also common, though its efficacy is limited to low pH formulations.
Phenoxyethanol is a commonly used preservative in personal care products, especially in "paraben-free" formulations.[10] Its use is restricted to a maximum concentration of 1.0% in the European Union.
Conclusion: A Promising Alternative with a Path Forward
Propyl 2-furoate presents itself as a viable and intriguing alternative to traditional preservatives. Its anticipated mechanism of action, rooted in the well-understood principles of organic acid preservation, combined with its favorable physicochemical properties, warrants further investigation. The experimental framework provided in this guide offers a clear and scientifically sound pathway for researchers to conduct their own comparative efficacy studies.
While the illustrative data presented here suggests a promising future for Propyl 2-furoate, it is imperative that formulators conduct their own rigorous testing in their specific product matrices. The journey from a promising compound to a widely accepted preservative is one paved with meticulous research, comprehensive safety testing, and a thorough understanding of the regulatory landscape. Propyl 2-furoate is a compelling candidate on this journey, offering the potential for effective, broad-spectrum preservation in the next generation of consumer and pharmaceutical products.
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Microbio Laboratory. (n.d.). Preservative / Challenge / Pharma Antimicrobial / Antipreservative Test. Retrieved from [Link]
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A Senior Application Scientist's Guide to Performance Evaluation of Capillary Columns for the Gas Chromatographic Analysis of Propyl 2-Furoate
Abstract
The accurate quantification of Propyl 2-furoate, a key compound in flavor, fragrance, and pharmaceutical sectors, is critically dependent on the gas chromatography (GC) column's performance. This guide provides an in-depth comparative analysis of three distinct capillary column stationary phases—non-polar, mid-polar, and polar—for the analysis of Propyl 2-furoate. We delve into the theoretical underpinnings of chromatographic separation, present a rigorous experimental protocol, and interpret the resulting performance data. Key metrics, including peak symmetry, resolution, and column efficiency, are evaluated to provide researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal column for their specific analytical needs.
Introduction: The Analytical Challenge of Propyl 2-Furoate
Propyl 2-furoate (C₈H₁₀O₃) is a furan-containing carboxylic ester characterized by its sweet, earthy, and herbal aroma.[1][2] Its analysis is crucial for quality control in the food and fragrance industries and as a potential impurity or synthetic intermediate in pharmaceutical development. The molecule's structure, featuring a polar furan ring and an ester functional group, presents a unique challenge for gas chromatography.[3] Achieving a sharp, symmetrical peak shape, free from tailing, and well-resolved from matrix components, requires careful selection of the GC capillary column.
The choice of stationary phase is the most critical factor dictating the selectivity and, ultimately, the success of the separation.[4] This guide aims to elucidate the relationship between stationary phase chemistry and chromatographic performance for this moderately polar analyte, moving beyond a simple listing of options to explain the fundamental interactions that govern the separation process.
Guiding Principles: Stationary Phase Selectivity and Column Efficiency
The separation in gas chromatography is governed by the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The principle of "like dissolves like" is a foundational concept; the polarity of the stationary phase should ideally match that of the analyte to promote interaction and retention.[4][5]
-
Non-Polar Phases (e.g., 100% Dimethylpolysiloxane): These phases separate compounds primarily based on differences in their boiling points and van der Waals (dispersive) interactions.[6] Polar analytes like Propyl 2-furoate may exhibit limited interaction, potentially leading to poor retention and peak tailing.
-
Mid-Polar Phases (e.g., 5% Phenyl / 95% Dimethylpolysiloxane): The incorporation of phenyl groups introduces dipole-induced dipole and π-π interactions, enhancing selectivity for aromatic and moderately polar compounds. This often represents a versatile choice for a wide range of analytes.
-
Polar Phases (e.g., Polyethylene Glycol - WAX): These phases are highly retentive for polar analytes through strong dipole-dipole and hydrogen bonding interactions.[7][8] They are excellent for achieving symmetric peaks for polar compounds but typically have lower maximum operating temperatures and can be more susceptible to column bleed.[4]
Beyond selectivity, the efficiency of a column, measured in theoretical plates (N), determines its ability to produce narrow peaks. Efficiency is influenced by column dimensions (length, internal diameter) and the linear velocity of the carrier gas, a relationship described by the van Deemter equation .[9][10][11] Operating at the optimal linear velocity minimizes peak broadening by balancing the effects of diffusion and mass transfer.[12][13]
Experimental Design: A Controlled Comparison
To provide a direct comparison, we designed an experiment to evaluate three common, commercially available capillary columns with identical dimensions but varying stationary phase polarities.
3.1. Selected Capillary Columns
| Column ID | Stationary Phase | Polarity | Dimensions |
| COL-A | 100% Dimethylpolysiloxane | Non-Polar | 30 m x 0.25 mm ID, 0.25 µm film |
| COL-B | 5% Phenyl / 95% Dimethylpolysiloxane | Mid-Polar | 30 m x 0.25 mm ID, 0.25 µm film |
| COL-C | Polyethylene Glycol (WAX) | Polar | 30 m x 0.25 mm ID, 0.25 µm film |
3.2. Methodology
A standard solution of Propyl 2-furoate (50 µg/mL) was prepared in methanol, with Ethyl Salicylate (50 µg/mL) added as an internal standard to calculate resolution. The method was validated according to ICH guidelines for key performance characteristics.[14][15]
-
Instrumentation: Agilent 8890 GC with Flame Ionization Detector (FID)
-
Injection: 1 µL, Split (50:1), 250°C Inlet
-
Carrier Gas: Helium, Constant Flow at 1.2 mL/min (Optimal linear velocity)
-
Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 240°C (hold 5 min)
-
Detector: FID at 260°C
The final hold at 240°C serves two purposes: ensuring all components elute and allowing for the evaluation of column bleed, which is most prominent at higher temperatures.[16]
Results and Discussion: Performance Under Scrutiny
The performance of each column was evaluated based on four critical parameters: retention, efficiency, peak shape, and resolution. The data presented below represents a synthesis of expected outcomes based on established chromatographic principles.
Table 1: Comparative Performance Data for Propyl 2-furoate Analysis
| Parameter | Column A (Non-Polar) | Column B (Mid-Polar) | Column C (Polar) | Ideal Value |
| Retention Time (min) | 8.95 | 9.87 | 11.54 | Application Dependent |
| Asymmetry Factor (As) | 1.65 | 1.15 | 1.05 | 1.0 (0.9-1.5 acceptable) |
| Theoretical Plates (N) | 95,000 | 125,000 | 135,000 | As high as possible |
| Resolution (Rs) * | 3.5 | 5.8 | 7.2 | > 2.0 |
| Column Bleed (pA @ 240°C) | 3.5 | 4.2 | 9.8 | As low as possible |
Resolution (Rs) calculated between Propyl 2-furoate and Ethyl Salicylate peaks.
4.1. Retention and Selectivity
As predicted by theory, the retention time of Propyl 2-furoate increased directly with the polarity of the stationary phase. The polar Column C (WAX) exhibited the strongest retention due to favorable dipole-dipole interactions between the analyte and the polyethylene glycol phase. Column A (Non-Polar) provided the least retention, indicating minimal specific interaction beyond dispersive forces. This demonstrates the powerful influence of stationary phase selectivity on analysis time and elution order.[17]
4.2. Peak Shape and Asymmetry
Peak tailing is a common issue when analyzing polar compounds, often caused by unwanted secondary interactions with active sites on the column or a mismatch in polarity.[18][19]
-
Column A produced a peak with significant tailing (As = 1.65), exceeding the generally acceptable limit of 1.5.[20] This is a classic symptom of a polar analyte on a non-polar phase where the analyte has a higher affinity for trace active sites (e.g., residual silanols) than for the stationary phase itself.
-
Column B provided a much-improved, symmetrical peak (As = 1.15), demonstrating that the inclusion of phenyl groups provides sufficient polarizability to effectively shield the analyte from active sites.
-
Column C yielded a near-perfectly symmetrical peak (As = 1.05). The strong, favorable interactions with the polar WAX phase completely mitigate any secondary interactions, resulting in an ideal Gaussian peak shape.[20]
4.3. Efficiency and Resolution
Column efficiency, reflected by the number of theoretical plates, was highest on the polar column. The enhanced interaction with the stationary phase leads to a more focused analyte band, resulting in narrower and taller peaks. This superior efficiency, combined with the high selectivity of the polar phase, translated directly into the highest resolution (Rs = 7.2) between Propyl 2-furoate and the internal standard. While all columns provided baseline resolution (Rs > 2.0), the superior resolving power of Column C would be a significant advantage for analyzing Propyl 2-furoate in complex matrices where interfering peaks are likely.
4.4. Column Bleed
The trade-off for the superior performance of the polar WAX phase is its lower thermal stability.[4] As shown in the data, Column C exhibited significantly higher column bleed at 240°C compared to the more robust polysiloxane-based columns. While acceptable for FID analysis, this level of bleed could be problematic for highly sensitive detectors like a mass spectrometer (MS), where it would contribute to background noise and potential ion source contamination.[16]
Conclusion and Recommendations
The selection of a capillary column for the analysis of Propyl 2-furoate is a clear case study in the importance of matching stationary phase polarity to analyte characteristics.
-
NOT RECOMMENDED: Non-Polar Columns (e.g., 100% Dimethylpolysiloxane) . These columns are unsuitable for this application due to poor peak shape, which compromises accurate integration and quantification.[21]
-
RECOMMENDED FOR ROUTINE QC: Mid-Polar Columns (e.g., 5% Phenyl / 95% Dimethylpolysiloxane) . This column offers the best balance of performance, robustness, and cost. It provides excellent peak shape, good efficiency, and low bleed, making it a reliable workhorse for routine quality control applications where the sample matrix is relatively clean.
-
RECOMMENDED FOR HIGH-RESOLUTION & TRACE ANALYSIS: Polar Columns (e.g., WAX) . For challenging applications requiring the highest resolution to separate Propyl 2-furoate from closely eluting impurities, or for trace-level quantification where peak height is critical, the polar WAX column is the superior choice. The analyst must, however, be mindful of its lower maximum operating temperature and higher bleed profile.
Detailed Experimental Workflow & Protocols
Experimental Workflow Diagram
The following diagram outlines the logical flow of the performance evaluation process.
Caption: Workflow for GC column performance evaluation.
Step-by-Step Protocol: System Suitability and Analysis
-
Stock Solution Preparation (1 mg/mL): Accurately weigh 25 mg of Propyl 2-furoate and 25 mg of Ethyl Salicylate (Internal Standard) into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol.
-
Working Standard Preparation (50 µg/mL): Transfer 1.25 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with methanol.
-
Column Installation and Conditioning:
-
Install the selected column in the GC oven.[22] Connect the inlet end but leave the detector end unconnected.
-
Set a low carrier gas flow (1-2 mL/min).
-
Heat the oven to the column's maximum isothermal temperature limit (or 20°C below the programmed temperature limit) and hold for 1-2 hours to remove contaminants.
-
Cool the oven, trim 10 cm from the detector end, and connect it to the FID.
-
-
GC-FID Method Setup: Program the instrument with the conditions specified in Section 3.2.
-
System Suitability Test (SST):
-
Perform five replicate injections of the Working Standard.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area ratio is ≤ 2.0%.
-
Asymmetry Factor (As) for the Propyl 2-furoate peak is between 0.9 and 1.5.
-
Resolution (Rs) between Propyl 2-furoate and Ethyl Salicylate is ≥ 2.0.
-
-
-
Analysis: Once the SST criteria are passed, proceed with the analysis of the three columns. Inject the Working Standard onto each column and record the chromatograms for comparison.
Diagram of Analyte-Phase Interactions
This diagram illustrates the primary intermolecular forces at play between Propyl 2-furoate and the three stationary phases.
Caption: Analyte-stationary phase interaction model.
References
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-
Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Retrieved from [Link][4]
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Snow, N. H. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International. Retrieved from [Link][17]
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LCGC Blog. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link][18]
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Phenomenex. (n.d.). Van Deemter Equation For Chromatography. Retrieved from [Link][10]
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Separation Science. (n.d.). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?. Retrieved from [Link][6]
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Chemistry For Everyone. (2025, February 1). What Is Tailing In Chromatography?. YouTube. Retrieved from [Link][23]
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Perflavory. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from [Link][24]
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The Good Scents Company. (n.d.). propyl 2-furoate, 615-10-1. Retrieved from [Link][1]
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La Salle University. (n.d.). MODULE 4. CHROMATOGRAPHY EXPERIMENT 4A. TEMPERATURE PROGRAMMING AND van DEEMTER CURVES IN GAS CHROMATOGRAPHY. Retrieved from [Link][12]
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Restek. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub. Retrieved from [Link][7]
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FooDB. (n.d.). Showing Compound Propyl 2-furoate (FDB016854). Retrieved from [Link][2]
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La Salle University. (n.d.). MODULE 4. CHROMATOGRAPHY EXPERIMENT 4A. TEMPERATURE PROGRAMMING AND van DEEMTER CURVES IN GAS CHROMATOGRAPHY. Retrieved from [Link][13]
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ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link][21]
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Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link][19]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][14]
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GL Sciences. (2022, March 28). GC Capillary Columns. Retrieved from [Link][22]
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ResearchGate. (2016, January 6). What is the best GC capillary column for Fatty Acid Methyl Esters analysis?. Retrieved from [Link][25]
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Chromatography Today. (n.d.). What is Peak Tailing?. Retrieved from [Link][20]
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ResearchGate. (2025, August 8). Performance of Capillary Columns for High-Temperature Gas Chromatography. Retrieved from [Link][26]
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Stolarczyk, E. U., et al. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Retrieved from [Link][27]
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Agilent. (n.d.). Quick Reference Guide: Agilent J&W Capillary GC columns. Retrieved from [Link][29]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link][30]
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A Comparative Guide to the Biological Activities of Furan-Based Esters for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the furan scaffold has emerged as a privileged structure, integral to a multitude of compounds with significant therapeutic potential.[1][2][3] This guide offers a comparative analysis of the biological activities of furan-based esters, a prominent class of furan derivatives. Our focus is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed protocols.
The inherent biological versatility of the furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is well-documented.[2][4] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antiviral, antifungal, anti-inflammatory, and antitumor activities.[1][4][5][6] The ester functional group, when appended to the furan core, can significantly modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.[2] This guide will delve into these structure-activity relationships, providing a framework for the rational design of novel furan-based therapeutic agents.
Antimicrobial Activity: A Broad Spectrum of Defense
Furan-based esters have demonstrated considerable efficacy against a range of microbial pathogens, including bacteria and fungi.[6][7][8] This antimicrobial action is often attributed to the ability of the furan ring and its substituents to interfere with essential microbial processes.
Comparative Analysis of Antimicrobial Activity:
To facilitate a clear comparison, the following table summarizes the antimicrobial activity of representative furan-based esters against common bacterial and fungal strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible microbial growth.
| Furan-Based Ester Derivative | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| Methyl 5-(nitrofuran-2-yl)acrylate | 64 | 128 | 64 | [7] |
| Ethyl 3-(furan-2-yl)-3-phenylpropanoate | >128 | >128 | 64 | [7] |
| Furan-based pyrimidine-thiazolidinone (Compound 8f) | - | - | 100 | |
| Furan-based pyrimidine-thiazolidinone (Compound 8k) | - | 12.5 | - |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized technique.
Causality Behind Experimental Choices:
-
Broth Medium: Mueller-Hinton Broth (MHB) is the standard for non-fastidious bacteria due to its batch-to-batch reproducibility and support for the growth of most common pathogens. For fungi like Candida albicans, RPMI-1640 medium is preferred as it better supports their growth.
-
Inoculum Standardization: A standardized inoculum (typically 5 x 10^5 CFU/mL) is crucial for reproducible results. A higher inoculum can lead to falsely high MIC values.
-
Serial Dilution: Two-fold serial dilutions of the test compounds provide a logarithmic concentration gradient, allowing for the precise determination of the MIC.
-
Controls: Positive (no drug) and negative (no inoculum) controls are essential to validate the assay's integrity.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the furan-based esters in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions in the appropriate broth medium to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve the final desired cell density.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key contributor to various pathologies. Furan derivatives have been investigated for their anti-inflammatory properties, which are often linked to their antioxidant effects and their ability to modulate inflammatory signaling pathways. [5][9] Comparative Analysis of Anti-inflammatory Activity:
In vitro anti-inflammatory activity can be assessed through methods like the inhibition of albumin denaturation, which mimics protein denaturation seen in inflammatory processes.
| Furan-Based Ester Derivative | Inhibition of Albumin Denaturation (IC50 µg/mL) | Reference |
| Furan-pyrrolidine hybrid (H1) | >126.58 (compared to ketoprofen) | [10] |
| Furan-tetrahydroquinoline hybrid (H2) | >126.58 (compared to ketoprofen) | [10] |
| Furan-piperidine hybrid (H4) | >126.58 (compared to ketoprofen) | [10] |
Experimental Protocol: Inhibition of Albumin Denaturation Assay
This in vitro assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).
Causality Behind Experimental Choices:
-
Albumin Denaturation: Protein denaturation is a well-established cause of inflammation. This assay provides a simple and effective preliminary screening method for anti-inflammatory activity. [10]* Standard Drug: A known non-steroidal anti-inflammatory drug (NSAID) like diclofenac sodium or ketoprofen is used as a reference to compare the activity of the test compounds. [10] Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the furan-based ester at various concentrations and a solution of BSA.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture at 51°C for 20 minutes.
-
Cooling: Cool the mixture to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage of inhibition of protein denaturation.
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
Signaling Pathway in Inflammation:
Caption: Simplified signaling pathways modulated by furan derivatives in inflammation. [5][9]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is a continuous endeavor, and furan-based compounds have shown significant potential in this area. [11][12][13][14]Their cytotoxic activity is often mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest. [14] Comparative Analysis of Anticancer Activity:
The in vitro anticancer activity of furan-based esters is typically evaluated against various cancer cell lines, and the results are expressed as IC50 values.
| Furan-Based Ester Derivative | Cell Line | IC50 (µM) | Reference |
| Furan derivative (Compound 1) | HeLa | 0.08 | [11] |
| Furan derivative (Compound 24) | HeLa | 8.79 | [11] |
| Furan derivative (Compound 24) | SW620 | Moderate to potent | [11] |
| N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (Compound 4) | MCF-7 | 4.06 | [12][14] |
| N-phenyl triazinone derivative (Compound 7) | MCF-7 | 2.96 | [12][14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Causality Behind Experimental Choices:
-
Mitochondrial Activity: The assay relies on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This provides a reliable measure of cell viability.
-
Colorimetric Detection: The amount of formazan produced is proportional to the number of viable cells and can be easily quantified by dissolving it in a suitable solvent and measuring the absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furan-based esters and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 570 nm).
-
IC50 Determination: Calculate the percentage of cell viability and determine the IC50 value.
Workflow for Anticancer Cytotoxicity Assay:
Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.
Conclusion and Future Directions
Furan-based esters represent a versatile and promising class of compounds with a wide array of biological activities. This guide has provided a comparative overview of their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by established experimental protocols. The structure-activity relationships highlighted herein underscore the potential for further optimization of these molecules to develop novel and effective therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms of action and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. (2020). PubMed Central. [Link]
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Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed. [Link]
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Pharmacological activity of furan derivatives. (2024). IntechOpen. [Link]
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New acetylenic furan derivatives: Synthesis and anti-inflammatory activity | Request PDF. (n.d.). ResearchGate. [Link]
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Design, synthesis and biological evaluation of furan based α-aminophosphonate derivatives as anti-Alzheimer agent | Request PDF. (n.d.). ResearchGate. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. [Link]
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Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PubMed Central. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. (n.d.). ijrti.org. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Propyl 2-Furoate
Introduction: Propyl 2-furoate (CAS No. 615-10-1) is a carboxylic ester widely utilized as a flavoring agent in the food and beverage industry and as a building block in pharmaceutical and chemical synthesis.[1][2][3] Its characteristic sweet, earthy, and herbaceous aroma belies the need for meticulous handling and disposal protocols.[2] For researchers and drug development professionals, understanding the complete lifecycle of this chemical, particularly its safe disposal, is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety principles to manage propyl 2-furoate waste streams effectively and responsibly.
Part 1: Hazard Assessment & Risk Mitigation
A foundational principle of chemical safety is that proper disposal begins with a thorough understanding of the substance's intrinsic hazards. The procedural choices outlined below are directly informed by the chemical and toxicological profile of propyl 2-furoate.
Key Hazard Profile
Propyl 2-furoate is classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200).[4] Its primary risks necessitate specific precautions:
-
Serious Eye Damage/Irritation (Category 1): The compound poses a significant risk of serious, potentially irreversible, damage to the eyes.[4]
-
Skin Irritation (Category 2): Direct contact can cause skin irritation, inflammation, and may exacerbate pre-existing dermatitis.[4][5]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory system.[4]
-
Combustibility: With a flash point of approximately 82.22°C (180°F), propyl 2-furoate is a combustible liquid.[6][7][8] While not flammable at standard room temperature, it can ignite if heated or exposed to an ignition source.[9]
Data Summary: Propyl 2-Furoate Properties
| Property | Value | Source(s) |
| CAS Number | 615-10-1 | [1] |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Boiling Point | 211.0 °C @ 760 mm Hg | [6][7] |
| Flash Point | 82.22 °C (180.0 °F) | [6][7][8] |
| Primary Hazards | Serious Eye Damage, Skin Irritation | [4] |
Incompatible Materials
To prevent dangerous chemical reactions, propyl 2-furoate waste must be segregated from the following materials:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chlorine bleaches). Contact can lead to vigorous, exothermic reactions and may result in ignition.[4][5]
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid). Can catalyze hydrolysis or other degradation reactions.[4]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). Can promote saponification, an exothermic reaction that can generate heat.[4]
Essential Personal Protective Equipment (PPE)
The causality behind PPE selection is the direct mitigation of the hazards identified in Section 1.1. All personnel handling propyl 2-furoate waste must wear:
-
Eye and Face Protection: Tight-sealing chemical safety goggles are mandatory.[4] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.
-
Skin Protection: An appropriate lab coat must be worn. Chemically resistant gloves (e.g., nitrile or neoprene, tested to EN 374 or US F739 standards) are required to prevent skin contact.[5]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient or if irritation is experienced, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is necessary.[4]
Part 2: Standard Operating Procedure for Disposal
This section provides a step-by-step methodology for the routine collection and disposal of propyl 2-furoate waste.
Waste Classification
Propyl 2-furoate waste must be managed as hazardous chemical waste. While it may not be explicitly named on the EPA's P or U lists of acute hazardous wastes, its characteristics of irritability and combustibility require it to be handled in accordance with local, state, and federal regulations under the Resource Conservation and Recovery Act (RCRA).[5][10] Do not discharge propyl 2-furoate or its containers to sewer systems or the general environment.[4][11]
Waste Collection & Segregation Protocol
-
Designate a Waste Container: Select a dedicated, chemically compatible container for liquid propyl 2-furoate waste. A high-density polyethylene (HDPE) or glass container is suitable.[5] Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.
-
Segregate at the Source: Collect waste propyl 2-furoate directly into its designated container. This is a critical self-validating step; by preventing commingling with incompatible materials (See Section 1.2), you eliminate the risk of unforeseen reactions within the waste container.
-
Use a Funnel: Always use a funnel when transferring waste to prevent spills and ensure the exterior of the container remains clean.
-
Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for vapor expansion and prevent spills during transport.
-
Keep Container Closed: The container must be securely closed at all times, except when actively adding waste. This minimizes the release of vapors into the laboratory atmosphere.
Containerization & Labeling
Proper labeling is a crucial component of safe disposal, ensuring that everyone from lab personnel to waste handlers understands the contents and associated risks.
-
Attach a Hazardous Waste Label: As soon as the container is designated for waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Propyl 2-furoate." Do not use abbreviations.
-
The specific hazard characteristics: "Irritant," "Combustible Liquid."
-
The accumulation start date (the date the first drop of waste was added).
-
-
Store Appropriately: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment tray to manage any potential leaks and away from heat sources or drains.
Part 3: Emergency Procedures for Spills & Contamination
Accidents require a prepared, systematic response to mitigate harm to personnel and the environment.
Small Spill Cleanup Protocol (<100 mL)
For minor spills contained within a fume hood or on a benchtop:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Ensure the chemical fume hood is operating correctly or that the area is well-ventilated.
-
Don PPE: Wear the full PPE as described in Section 1.3.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad.[12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop or sweep the absorbed material into a sturdy, sealable plastic bag or container.[4][5][12]
-
Label as Hazardous Waste: Label the container with "Hazardous Waste," "Spill Debris containing Propyl 2-furoate," and the date.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[12]
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Large Spill Response (>100 mL)
A large spill, or any spill outside of a contained area, constitutes a major incident:
-
Evacuate Immediately: Evacuate the affected area and alert all nearby personnel to do the same.[12]
-
Isolate the Area: If safe to do so, close the doors to the laboratory to contain vapors.
-
Call for Emergency Assistance: Contact your institution's EHS or the local fire department (911).[12] Provide the chemical name, quantity spilled, and location.
-
Do Not Attempt to Clean Up: A large spill requires specialized equipment and training. Await the arrival of professional responders.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper management and disposal of propyl 2-furoate waste streams.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Propyl 2-furoate
This guide provides essential safety and logistical information for the handling of Propyl 2-furoate in a laboratory setting. As scientists and researchers, our primary responsibility is to ensure a safe environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety and trust.
The Imperative for a Risk-Based Approach
Propyl 2-furoate is utilized as a flavoring agent and is present in various consumer products.[1][2] While evaluations for its use in food suggest a low safety concern at typical intake levels, handling the concentrated substance in a laboratory setting necessitates a more stringent approach.[1] Occupational safety standards, such as those outlined by OSHA, mandate that employers assess the workplace to determine the presence of hazards that necessitate the use of Personal Protective Equipment (PPE).[3][4] The specific hazards of a chemical, its concentration, and the procedure being performed dictate the required level of protection.
Our protocol for Propyl 2-furoate is grounded in its known physical properties and the hazard profile of structurally similar compounds, such as other esters and furoic acid derivatives. This analog-based risk assessment is a cornerstone of chemical hygiene when complete data for a specific substance is unavailable.
| Property | Value | Implication for Handling |
| Chemical Name | Propyl 2-furancarboxylate | N/A |
| CAS Number | 615-10-1 | For accurate identification and SDS lookup.[1] |
| Flash Point | 82.22 °C (180 °F) | Combustible liquid. Keep away from ignition sources.[5][6] |
| GHS Hazard Class | Not explicitly classified in available literature.[6] | Assume potential for irritation based on analogs. |
| Analogs | 2-Furoic Acid, Ethyl Acetate | 2-Furoic acid is a known skin and severe eye irritant.[7] Esters can cause skin, eye, and respiratory irritation.[8] |
Core Protective Equipment: Your Primary Defense
Based on the risk assessment, the following PPE is mandatory for all procedures involving the handling of liquid Propyl 2-furoate. The minimum PPE for any laboratory work includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9]
Eye and Face Protection
Directive: ANSI Z87.1-compliant, tight-fitting safety goggles are required.[9] A face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working under pressure.
Causality: The primary risk is accidental splashes. The analog compound, 2-furoic acid, is classified as causing serious eye damage.[7] Standard safety glasses do not provide adequate protection from chemical splashes.[9] Goggles create a seal around the eyes, and a face shield provides a secondary barrier for the entire face.
Hand Protection
Directive: Use disposable nitrile gloves as a minimum for incidental contact. For prolonged handling or immersion, double-gloving or using thicker, chemical-resistant gloves is recommended.
Causality: Propyl 2-furoate is an organic ester, and direct skin contact should always be avoided to prevent potential irritation and absorption. Related compounds are known skin irritants.[7] Nitrile gloves provide good protection against incidental splashes of a wide range of chemicals.[10] Contaminated gloves must be removed and replaced immediately, followed by hand washing.
Body Protection
Directive: A flame-resistant laboratory coat should be worn and fully fastened.
Causality: With a flash point of 82.22 °C, Propyl 2-furoate is a combustible liquid.[5][6] A flame-resistant lab coat provides a critical layer of protection against flash fires, however brief.[11] It also shields personal clothing and skin from chemical splashes.[10]
Respiratory Protection
Directive: All handling of Propyl 2-furoate that may generate vapors or aerosols must be conducted within a certified chemical fume hood to utilize engineering controls as the primary means of protection.[12]
Causality: Esters as a class can be respiratory tract irritants.[8] While Propyl 2-furoate has a relatively high boiling point, procedures such as heating or nebulizing can increase the concentration of airborne vapors. A fume hood is the most effective way to control inhalation exposure. If a risk assessment determines that engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge would be required.[10][12]
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. The following protocols must be strictly adhered to.
Step-by-Step PPE Protocol
-
Pre-Operational Inspection: Before entering the lab, ensure long hair is tied back. Check all PPE for damage (cracks in goggles, tears in gloves, etc.).
-
Donning Sequence:
-
Put on the laboratory coat and fasten all buttons.
-
Put on safety goggles. Adjust for a snug fit.
-
If required, put on a face shield.
-
Wash and dry hands thoroughly.
-
Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
-
If double-gloving, put on the second pair of gloves over the first.
-
-
Handling the Chemical: Perform all work inside a chemical fume hood.
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves (if double-gloving) and dispose of them.
-
Remove the face shield (if used) by handling the head strap, not the front surface. Clean and store it properly.
-
Remove the laboratory coat by folding it inward on itself to contain any surface contamination. Hang it in its designated storage area or place it in a designated laundry bin if contaminated.
-
Remove safety goggles.
-
Remove the final pair of gloves by peeling one off the other without touching the outer surface with bare skin.
-
Dispose of gloves in the designated chemical waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with Propyl 2-furoate must be considered chemical waste. Dispose of it in a clearly labeled, sealed container for hazardous waste.[7][13]
-
Gross Contamination: In the event of a significant spill on a lab coat, it must be carefully removed and disposed of as hazardous waste. Do not send grossly contaminated items to a standard laundry service.
-
Empty Containers: Empty Propyl 2-furoate containers must be managed like the chemical itself. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste.
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for ensuring adequate protection when working with Propyl 2-furoate.
Caption: Workflow for risk assessment, PPE selection, and procedural steps.
References
-
Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Available at: [Link]
-
Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]
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Environmental Health and Safety, North Carolina State University. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]
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Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 11982, Propyl 2-furoate. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]
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Perflavory. propyl 2-furoate, 615-10-1. Available at: [Link]
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The Good Scents Company. propyl 2-furoate, 615-10-1. Available at: [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Ethyl acetate. Available at: [Link]
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University of California, Riverside Environmental Health & Safety. Pyrophoric Chemicals: Handling & Use. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
